Technical Documentation Center

phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
  • CAS: 167264-90-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Reactivity, and Applications of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Executive Summary In modern medicinal chemistry, the 2,3-dihydro-1,4-benzodioxin moiety is a privileged pharmacophore, frequently embedded in ligands targeting monoamine receptors, alpha-adrenergic receptors, and specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2,3-dihydro-1,4-benzodioxin moiety is a privileged pharmacophore, frequently embedded in ligands targeting monoamine receptors, alpha-adrenergic receptors, and specific nuclear receptors. When constructing libraries of unsymmetrical ureas containing this scaffold, direct phosgenation or the isolation of isocyanates often presents significant safety hazards and synthetic limitations (e.g., moisture sensitivity, spontaneous dimerization).

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (CAS: 167264-90-6) serves as a highly stable, bench-ready activated intermediate that circumvents these issues. By leveraging the leaving-group ability of the phenoxy moiety, this compound enables the efficient, phosgene-free generation of diverse urea derivatives. As a Senior Application Scientist, I have designed this guide to detail the causality behind its synthesis, its physicochemical profile, and self-validating protocols for its application in drug discovery workflows.

Structural & Physicochemical Profiling

Understanding the physical parameters of this intermediate is critical for optimizing reaction conditions and downstream purification. The electron-donating nature of the benzodioxane oxygen atoms increases the electron density on the aromatic ring, which subtly stabilizes the adjacent carbamate NH, making it an excellent hydrogen bond donor in biological systems once converted to a urea.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
CAS Registry Number 167264-90-6
Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
Topological Polar Surface Area (TPSA) 57.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Physical State Solid (Crystalline)

Rationale for Phenyl Carbamate Activation

The strategic choice to synthesize a phenyl carbamate rather than a direct isocyanate or utilizing triphosgene is driven by three mechanistic and practical causalities:

  • Thermodynamic Stability : Isocyanates derived from electron-rich anilines (such as [1]) are highly reactive and prone to moisture-induced degradation or dimerization into uretidinediones. In contrast, phenyl carbamates are stable, crystalline solids that can be stored on the benchtop for months without degradation.

  • Chemoselectivity : Aminolysis of phenyl carbamates with aliphatic amines proceeds cleanly without the formation of symmetrical urea byproducts—a common and difficult-to-separate impurity in direct phosgenation workflows [2].

  • Safety Profile : Utilizing [3] eliminates the need for highly toxic gaseous phosgene, aligning with modern green chemistry and laboratory safety protocols.

Chemical Synthesis & Isolation Protocol

The following protocol details the synthesis of the carbamate intermediate. Every step is designed as a self-validating system to ensure high purity and yield.

Step-by-Step Methodology:
  • Preparation & Activation : Dissolve 1,4-benzodioxan-6-amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Add anhydrous pyridine (1.2 eq). Causality: Pyridine acts as both an acid scavenger to neutralize the HCl byproduct and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the chloroformate.

  • Electrophile Addition : Cool the reaction vessel to 0 °C using an ice bath. Add phenyl chloroformate (1.05 eq) dropwise over 15 minutes. Causality: The reaction between anilines and chloroformates is highly exothermic. Strict temperature control at 0 °C prevents thermal runaway and suppresses the formation of the symmetrical 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea byproduct.

  • Reaction Propagation : Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The completion of the reaction is validated by the total disappearance of the amine starting material (which stains positive with ninhydrin) and the appearance of a new, higher Rf​ UV-active spot corresponding to the carbamate.

  • Quench and Workup : Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine. Causality: The 1M HCl wash is critical; it protonates and removes any unreacted pyridine and trace residual amine into the aqueous phase, ensuring the organic layer contains only the neutral carbamate product.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and recrystallize the crude residue from Dichloromethane (DCM)/Hexanes to afford the pure product as a white crystalline solid.

SynthesisWorkflow Amine 1,4-Benzodioxan-6-amine (Nucleophile) Reaction Reaction in THF/Pyridine 0 °C to RT, 2h Amine->Reaction Chloroformate Phenyl Chloroformate (Electrophile) Chloroformate->Reaction Workup Aqueous Workup (1M HCl & NaHCO3 wash) Reaction->Workup Quench & Extract Product Phenyl N-(2,3-dihydro-1,4- benzodioxin-6-yl)carbamate Workup->Product Crystallize & Dry

Workflow for the synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Application: Library Generation of Unsymmetrical Ureas

Once isolated, the phenyl carbamate acts as a universal precursor for generating libraries of unsymmetrical ureas. The phenoxy group is an excellent leaving group under mild thermal or microwave-assisted conditions [4].

Step-by-Step Aminolysis Protocol:
  • Activation : Dissolve the phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or DMF.

  • Nucleophilic Attack : Add the desired primary or secondary aliphatic amine (1.2 eq). If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free base in situ.

  • Thermal Shift : Heat the mixture to 60 °C for 4–6 hours. Causality: While unhindered primary amines may react at room temperature, applying controlled heat ensures complete conversion for sterically hindered secondary amines by overcoming the activation energy required to expel the phenoxide anion.

  • Purification & Phenol Removal : Cool the mixture to room temperature, dilute with EtOAc, and wash extensively with 1M NaOH (3x).

    • Self-Validation: The NaOH wash is the self-validating purification step. Phenol has a pKa​ of ~9.95; the 1M NaOH completely deprotonates the phenol byproduct, partitioning the highly water-soluble sodium phenoxide into the aqueous layer while the target unsymmetrical urea remains safely in the organic phase.

UreaLogic Carbamate Activated Carbamate (Stable Intermediate) Heating Aminolysis (DMSO, 60 °C, 4-6h) Carbamate->Heating Amine2 Primary/Secondary Amine (R-NH2 or R2NH) Amine2->Heating Urea Unsymmetrical Urea (Target Compound) Heating->Urea Main Pathway Phenol Phenol Byproduct (Removed via NaOH wash) Heating->Phenol Leaving Group Expulsion

Mechanism of unsymmetrical urea formation via the activated phenyl carbamate.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate prior to library generation, the following analytical benchmarks should be met:

  • 1 H-NMR (400 MHz, CDCl3​ ) :

    • The ethylenedioxy bridge protons of the benzodioxane ring appear as a distinct multiplet at 4.20–4.30 ppm (4H) .

    • The aromatic protons of the benzodioxane system resonate at 6.75–7.05 ppm (3H) .

    • The phenyl leaving group protons appear further downfield at 7.15–7.45 ppm (5H) .

    • The carbamate NH typically presents as a broad singlet around 6.80–6.90 ppm (1H) , which will exchange and disappear upon the addition of D2​O .

  • LC-MS (ESI+) : The compound exhibits a clear pseudo-molecular ion peak [M+H]+ at m/z 272.1 , confirming the molecular weight of 271.27 g/mol .

References

  • National Center for Biotechnology Information. "1,4-Benzodioxan-6-ylamine | C8H9NO2 | CID 89148" PubChem, [Link]

  • Xiao, X., Ngu, K., Chao, C., & Patel, D. V. "Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates" The Journal of Organic Chemistry, 1997, 62(20), 6968-6973.[Link]

  • National Center for Biotechnology Information. "Phenyl chloroformate | C6H5OCOCl | CID 15891" PubChem,[Link]

Exploratory

phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate molecular weight and exact mass

This technical guide provides a comprehensive overview of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a molecule of interest for researchers and professionals in drug development and chemical synthesis. This do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a molecule of interest for researchers and professionals in drug development and chemical synthesis. This document details its fundamental chemical properties, outlines a robust synthetic pathway, and presents state-of-the-art analytical methodologies for its characterization and quantification.

Core Molecular Attributes

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a carbamate derivative incorporating the versatile 1,4-benzodioxin scaffold. This structural motif is prevalent in numerous biologically active compounds, making its derivatives, such as the subject of this guide, intriguing candidates for further investigation in medicinal chemistry.

The primary molecular identifiers for this compound have been determined based on its chemical structure, derived from systematic nomenclature.

Chemical Structure:

Caption: 2D Structure of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Based on the molecular formula C₁₅H₁₃NO₄ , the key quantitative data are summarized below.

PropertyValueSource
Molecular Weight 271.27 g/mol Calculated
Exact Mass 271.08446 DaCalculated
Monoisotopic Mass 271.08446 DaCalculated

These values are fundamental for mass spectrometry analysis, reaction stoichiometry, and formulation calculations.

Synthetic Protocol and Mechanistic Rationale

The synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can be reliably achieved through the acylation of a primary amine with a suitable carbonylating agent. The proposed pathway leverages established and robust chemical transformations.

Reagents and Materials
  • 2,3-Dihydro-1,4-benzodioxin-6-amine (Starting Material)

  • Phenyl chloroformate (Acylating Agent)

  • Triethylamine (Base)

  • Dichloromethane (DCM, Anhydrous) (Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluents)

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath. The use of a non-nucleophilic base like triethylamine is critical to scavenge the HCl byproduct without competing in the main reaction.

  • Acylation: Add phenyl chloroformate (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature minimizes potential side reactions. Phenyl chloroformate is a highly effective reagent for this transformation, providing an excellent leaving group (chloride) and a stable carbamate product.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_process Reaction & Purification cluster_output Output Amine 2,3-Dihydro-1,4-benzodioxin-6-amine in Anhydrous DCM Reaction Combine at 0°C, Stir at RT Amine->Reaction Base Triethylamine Base->Reaction AcylatingAgent Phenyl Chloroformate in Anhydrous DCM AcylatingAgent->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Monitor by TLC Purification Column Chromatography Workup->Purification Product Pure Phenyl N-(2,3-dihydro-1,4- benzodioxin-6-yl)carbamate Purification->Product

Caption: Synthetic workflow for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. These methods provide a self-validating system for quality control.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzodioxin rings, the ethylenedioxy protons of the dihydrodioxin moiety, and the N-H proton of the carbamate linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), the carbonyl (C=O) group of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching frequencies.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. The analysis should yield a molecular ion peak corresponding to the calculated exact mass of 271.08446 Da for [M+H]⁺.

Chromatographic Purity Assessment

A robust method for assessing the purity of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate and for its quantification in various matrices involves High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC-UV Analysis

  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this type of moderately polar compound.

  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent like acetonitrile to prepare a stock solution. Further dilutions are made to create calibration standards.

This method allows for the determination of purity (as % area) and, with proper validation using reference standards, can be used for accurate quantification. For higher sensitivity and selectivity, especially in complex matrices like biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1]

AnalyticalWorkflow cluster_synthesis Input cluster_validation Validation & Characterization cluster_result Output SynthesizedProduct Synthesized Compound Purity Purity Check (HPLC-UV) SynthesizedProduct->Purity Structure Structural Elucidation (NMR, IR) SynthesizedProduct->Structure Mass Mass Verification (HRMS) SynthesizedProduct->Mass FinalData Validated Data: Purity >95% Confirmed Structure Accurate Mass Purity->FinalData Structure->FinalData Mass->FinalData

Caption: Analytical validation workflow for the synthesized compound.

Conclusion

This guide has detailed the essential physicochemical properties, a logical synthetic route, and appropriate analytical methods for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. The provided protocols are based on established chemical principles and are designed to be reproducible and reliable for research and development purposes. The combination of the biologically relevant 1,4-benzodioxin core with the carbamate linker presents a molecule with potential applications that warrant further scientific exploration.

References

  • Agilent Technologies Inc. (2002). Agilent Technologies analyzes carbamates and phenyl ureas using liquid chromatography/mass spectrometry. Analytik NEWS. [Link]

  • Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

Sources

Foundational

solubility profile of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in Organic Solvents Introduction Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in Organic Solvents

Introduction

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a molecule of interest within contemporary pharmaceutical and materials science research. Its structural motifs, combining a carbamate linkage with a benzodioxane ring, suggest a nuanced physicochemical profile that dictates its behavior in various chemical environments. A thorough understanding of its solubility in a range of organic solvents is a critical prerequisite for its successful application in drug formulation, synthesis, purification, and crystallization.[1][2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. In the absence of extensive publicly available solubility data for this specific compound, this document emphasizes the foundational principles and experimental best practices necessary to generate reliable and reproducible solubility data.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium. This process can be conceptualized as two primary energetic steps: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions. A favorable dissolution process occurs when the energy of the solvated state is lower than the energy of the separate components.

Several factors influence the solubility of a compound like phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate:

  • Solute-Solvent Interactions: The principle of "like dissolves like" is a useful heuristic. The polarity, hydrogen bonding capacity, and van der Waals forces of both the solute and the solvent are key determinants of solubility.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[3] For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.

  • Polymorphism: The crystalline form of the solute can significantly impact its solubility. Different polymorphs will have different lattice energies, leading to variations in their dissolution thermodynamics.

Systematic Approach to Solubility Determination

A systematic approach to determining the solubility of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate involves a multi-stage process, from solvent selection to data analysis.

Diagram: Workflow for Solubility Profile Determination

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Reporting A Solvent Selection & Characterization C Equilibrium Solubility Determination (Shake-Flask Method) A->C B Compound Characterization (Purity, Polymorph) B->C D Sample Collection & Preparation C->D E Quantitative Analysis (HPLC/UPLC) D->E F Data Interpretation & Reporting E->F

Caption: A systematic workflow for determining the solubility profile of a target compound.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4] It is an "excess solid" method where the compound is agitated in the solvent for a sufficient time to reach equilibrium.[5]

Materials and Equipment:

  • Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (characterized for purity and polymorphic form)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of Solvent Vials:

    • Add a precisely weighed excess amount of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate to a series of vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

    • Pipette a known volume of the selected solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker. Common temperatures for initial screening are ambient (~25 °C) and physiological (~37 °C).

    • Agitate the vials at a constant speed for a predetermined period. An equilibration time of 24 to 72 hours is typically sufficient, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantitative Analysis:

    • Precisely dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate using a validated HPLC or UPLC method. A standard calibration curve should be prepared using solutions of known concentrations.

Data Reporting:

Express the solubility in standard units such as mg/mL or mol/L. The results should be presented in a clear and organized table.

Data Presentation: A Template for Your Findings

A well-structured table is essential for comparing the solubility of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate across different solvents and temperatures.

Table 1: Solubility of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in Selected Organic Solvents

SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Example: Acetonitrile5.825Data to be determinedData to be determinede.g., Colorless solution
Example: Ethanol4.325Data to be determinedData to be determined
Example: Dichloromethane3.125Data to be determinedData to be determined
Example: Toluene2.425Data to be determinedData to be determined
Example: Heptane0.125Data to be determinedData to be determinede.g., Insoluble
Example: Acetonitrile5.837Data to be determinedData to be determined
Example: Ethanol4.337Data to be determinedData to be determined

Causality Behind Experimental Choices

  • Solvent Selection: The choice of solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile. Solvents commonly used in pharmaceutical development, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, are recommended starting points.

  • Temperature Selection: Investigating solubility at different temperatures provides insight into the thermodynamics of dissolution and is crucial for applications where temperature fluctuations are expected, such as in manufacturing or physiological environments.

  • Analytical Method: HPLC/UPLC is the preferred analytical technique due to its high sensitivity, specificity, and accuracy in quantifying the concentration of the dissolved analyte, even in complex mixtures.[5][6]

Advanced Considerations and Troubleshooting

  • Metastable Forms: Be aware of the potential for the formation of metastable polymorphs or solvates during the experiment, which can lead to time-dependent solubility profiles.

  • Compound Stability: Assess the stability of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in the selected solvents over the duration of the experiment to ensure that degradation is not affecting the solubility measurements.

  • Kinetic vs. Thermodynamic Solubility: This guide focuses on determining thermodynamic solubility, which is the true equilibrium solubility. In early drug discovery, higher-throughput kinetic solubility methods are often employed.[7] It is important to distinguish between these two measurements.

Conclusion

A comprehensive understanding of the solubility of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in organic solvents is fundamental to its development and application. By following the systematic approach and detailed experimental protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information will empower informed decisions in process development, formulation design, and analytical method development, ultimately accelerating the path from research to application.

References

  • Vertex AI Search. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research.
  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.).
  • Ibrahim, E., et al. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Gong, X., et al. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • BenchChem. (n.d.). Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide to Solubility and Stability.

Sources

Exploratory

Comprehensive Technical Guide & Safety Protocol for Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Handling Guide Executive Summary In modern drug discovery, the 1,4-benzodioxane sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Handling Guide

Executive Summary

In modern drug discovery, the 1,4-benzodioxane scaffold is a privileged structure frequently incorporated into molecules targeting central nervous system (CNS) receptors and cardiovascular pathways. Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (CAS: 167264-90-6) serves as a critical, bench-stable building block for synthesizing these therapeutics[1].

As a Senior Application Scientist, I approach this compound not merely as a chemical in a catalog, but as a highly efficient "masked isocyanate"[2]. By utilizing this phenyl carbamate, researchers can bypass the extreme toxicity and handling hazards associated with volatile isocyanates or phosgene gas[3]. This guide synthesizes the physicochemical data, toxicological profile, and field-proven methodologies required to handle and utilize this compound safely and effectively.

Physicochemical Profiling & Identification

Before handling any reagent, establishing its physical parameters is critical for predicting its behavior in solution and its environmental fate. Below is the consolidated quantitative data for this compound.

PropertyValue / Description
Chemical Name Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
CAS Registry Number 167264-90-6[1]
Molecular Formula C15H13NO4[4]
Molecular Weight 271.27 g/mol [5]
Physical Appearance Solid (Typically off-white to pale yellow powder)[6]
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, THF); Insoluble in water
Stability Stable under standard ambient conditions; moisture-sensitive over prolonged periods[7]

Hazard Identification & Toxicological Mechanisms (SDS Core)

While specific in vivo toxicity data for CAS 167264-90-6 is limited, it must be handled under the precautionary principle as a hazardous pharmaceutical intermediate[8].

Mechanistic Toxicology

Historically, certain methyl carbamates are known to act as reversible acetylcholinesterase (AChE) inhibitors, leading to neurotoxicity[9]. However, causality in structural biology dictates that bulky aryl carbamates—such as the 2,3-dihydro-1,4-benzodioxin derivative—exhibit significantly lower acute enzymatic inhibition due to steric hindrance within the AChE active site.

Despite this reduced neurotoxic risk, the compound presents the following standard GHS hazards[10]:

  • Skin & Eye Irritation: The electrophilic nature of the carbamate carbonyl can cause localized irritation upon contact with mucosal membranes[8].

  • Inhalation Hazard: As a fine powder, aerosolization poses a risk of respiratory tract irritation[6].

Standard Operating Procedure (SOP): Safe Handling & Storage

To ensure operator safety and chemical integrity, the following protocols must be strictly adhered to.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory[6]. Causality: Nitrile provides an excellent barrier against solid particulates. However, if the compound is dissolved in DMSO or DMF, double-gloving or using butyl rubber gloves is required, as polar aprotic solvents rapidly permeate standard nitrile, carrying the dissolved solute through the skin barrier.

  • Eye Protection: Safety goggles with side shields to prevent dust ingress[6].

  • Ventilation: All weighing and transfer operations must occur within a certified Class II chemical fume hood to mitigate dust inhalation[6].

Storage Conditions

Store the compound at 2–8°C in a desiccator under an inert atmosphere (Argon or Nitrogen)[6]. Causality: Atmospheric moisture acts as a nucleophile over time, prematurely hydrolyzing the carbamate bond to yield 1,4-benzodioxan-6-amine, phenol, and carbon dioxide, thereby destroying the reagent's synthetic utility.

Synthetic Utility & Self-Validating Workflow

Phenyl carbamates are highly valued as "isocyanate surrogates"[2]. They allow for the synthesis of unsymmetrical ureas with 100% atom economy regarding the target scaffold, avoiding hazardous reagents[3].

Protocol: Synthesis of Unsymmetrical Ureas

This protocol is designed as a self-validating system , ensuring that toxic intermediates are fully consumed before isolation.

  • Initiation: Dissolve 1.0 equivalent of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in anhydrous DMSO (0.2 M concentration).

    • Causality: DMSO provides high solubility for both the carbamate and the incoming amine, stabilizing the polar transition state of the nucleophilic acyl substitution.

  • Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and 1.2 equivalents of the target primary or secondary amine.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity, and sequesters the acidic phenol byproduct generated during the reaction.

  • Propagation: Heat the reaction mixture to 60°C for 4–6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the elimination of the phenoxide leaving group, generating the highly reactive isocyanate intermediate in situ[2].

  • Validation (Critical Step): Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and LC-MS. The complete disappearance of the carbamate mass (m/z 272 [M+H]+) and the appearance of the urea product mass confirms completion. Self-Validation: If the intermediate persists, the system is not safe to quench; add 0.2 eq of amine and continue heating.

  • Isolation: Quench the reaction by pouring it into vigorously stirred ice water. The highly hydrophobic benzodioxin urea will precipitate. Filter and wash with cold 1M NaOH (to remove the phenol byproduct) followed by water.

ReactionPathway A Phenyl N-(2,3-dihydro-1,4- benzodioxin-6-yl)carbamate B Base (DIPEA) & Heat A->B C In situ Isocyanate B->C D Phenol Byproduct B->D E Amine (R-NH2) C->E Nucleophilic Attack F Unsymmetrical Urea E->F

Reaction pathway of phenyl carbamate acting as an isocyanate surrogate.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and logical action is required to prevent exposure and environmental contamination[8].

  • Solid Spill Protocol: Do NOT dry sweep the powder. Causality: Dry sweeping generates airborne dust, creating an immediate inhalation hazard. Instead, dampen the spill area with water or a low-volatility solvent to bind the powder, then perform a wet sweep[8].

  • Skin Exposure: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[6].

SpillResponse Start Spill Detected Assess Assess Spill Size & Evacuate if >50g Start->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Vent Ensure Room Ventilation PPE->Vent Sweep Wet Sweeping (Avoid Dust) Vent->Sweep Dispose Hazardous Waste Bag Sweep->Dispose Wash Wash Area (Soap & Water) Dispose->Wash

Emergency spill response workflow for solid chemical intermediates.

References

  • Vandekar M. "Toxicity of carbamates for mammals". Bulletin of the World Health Organization (NIH / PMC).[Link]

  • Wang and P. Wilson. "An electrochemical Hofmann rearrangement on acrylamide copolymers". Polymer Chemistry (RSC Publishing).[Link]

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action for 2,3-Dihydro-1,4-Benzodioxin Carbamate Derivatives

Introduction: A Synthesis of a Privileged Scaffold and a Reactive Moiety In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics often involves the strategic combination of well-characterized ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Synthesis of a Privileged Scaffold and a Reactive Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics often involves the strategic combination of well-characterized pharmacophores to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide delves into the mechanistic underpinnings of a promising class of compounds: 2,3-dihydro-1,4-benzodioxin carbamate derivatives. These molecules represent a thoughtful amalgamation of the 2,3-dihydro-1,4-benzodioxin (also known as benzodioxan) scaffold, a "privileged" structure found in numerous bioactive compounds, and the carbamate functional group, a well-established reactive moiety responsible for the inhibition of cholinesterases.

The 1,4-benzodioxane ring system is a core component of various clinically significant drugs and natural products, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and α-adrenergic blocking effects[1]. Its structural rigidity and potential for diverse substitutions make it an attractive starting point for drug design[2]. On the other hand, the carbamate group is the cornerstone of several key drugs used in the treatment of neurodegenerative disorders like Alzheimer's disease, primarily through their ability to inhibit acetylcholinesterase (AChE)[3][4].

This guide will provide a comprehensive analysis of the putative mechanism of action for 2,3-dihydro-1,4-benzodioxin carbamate derivatives, with a primary focus on their role as cholinesterase inhibitors. We will dissect the individual contributions of the benzodioxin scaffold and the carbamate moiety to the overall pharmacological effect, propose an integrated mechanism, and provide detailed experimental protocols for the characterization of these compounds.

The Core Mechanism: Carbamate-Mediated Cholinesterase Inhibition

The principal mechanism of action for carbamate derivatives is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[5]. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), a critical process for the termination of nerve impulses at cholinergic synapses[6]. Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease[3].

Carbamates act as pseudo-irreversible or pseudo-substrate inhibitors of cholinesterases[7][8]. The mechanism involves the carbamoylation of a critical serine residue within the enzyme's active site. This process can be broken down into two main steps:

  • Initial Binding: The carbamate inhibitor first binds to the active site of the cholinesterase. The active site contains a catalytic triad (serine, histidine, and glutamate) and an anionic site that binds the quaternary ammonium group of acetylcholine.

  • Carbamoylation: The carbamate then undergoes a reaction analogous to the hydrolysis of acetylcholine. The serine residue in the catalytic triad attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a carbamoylated enzyme and release the alcohol or phenol leaving group.

The resulting carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly (on the order of minutes to hours) than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine (which hydrolyzes in microseconds). This prolonged inactivation of the enzyme is the basis for the therapeutic effect of carbamate inhibitors[4].

G cluster_0 AChE Active Site cluster_1 Carbamate Inhibitor Ser-OH Serine Hydroxyl Tetrahedral_Intermediate Tetrahedral Intermediate Ser-OH->Tetrahedral_Intermediate Forms His-Im Histidine Imidazole Carbamate R1-O-C(=O)-NR2R3 Carbamate->Ser-OH Binding & Nucleophilic Attack Carbamoylated_Enzyme Carbamoylated AChE (Inactive) Tetrahedral_Intermediate->Carbamoylated_Enzyme Collapse & Release of R1-OH Regenerated_Enzyme Regenerated AChE (Active) Carbamoylated_Enzyme->Regenerated_Enzyme Slow Hydrolysis

Carbamoylation of AChE by a carbamate inhibitor.

The Modulatory Role of the 2,3-Dihydro-1,4-Benzodioxin Scaffold

While the carbamate moiety is the primary driver of cholinesterase inhibition, the 2,3-dihydro-1,4-benzodioxin scaffold is hypothesized to play a crucial modulatory role, influencing the compound's overall pharmacological profile.

Binding Affinity and Selectivity

The active site of AChE is a deep and narrow gorge, approximately 20 Å long. At the entrance of this gorge lies the peripheral anionic site (PAS) , which is distinct from the catalytic anionic site (CAS) at the base of the gorge. The benzodioxin moiety, with its rigid and aromatic nature, could potentially engage in favorable interactions, such as π-π stacking and hydrophobic interactions, with aromatic amino acid residues in the PAS or other regions of the gorge. This could lead to a "dual-binding" mechanism, where the carbamate group binds to the catalytic site while the benzodioxin moiety anchors the molecule to the PAS. Such a binding mode could enhance the inhibitor's potency and potentially confer selectivity for AChE over BuChE, as the amino acid compositions of their respective gorges differ.

Pharmacokinetic Properties (ADMET)

The physicochemical properties of the benzodioxin scaffold can significantly impact the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the derivative. Its lipophilicity can influence the ability of the compound to cross the blood-brain barrier, a critical requirement for treating central nervous system disorders like Alzheimer's disease. Furthermore, the metabolic stability of the benzodioxin ring can affect the compound's half-life and duration of action.

Off-Target Activities

Given that benzodioxan derivatives are known to interact with α-adrenergic and serotonin receptors[2][9], it is plausible that 2,3-dihydro-1,4-benzodioxin carbamate derivatives may exhibit a polypharmacological profile. These off-target activities could be either beneficial, leading to synergistic therapeutic effects, or detrimental, causing unwanted side effects. A comprehensive understanding of these potential interactions is crucial for the development of safe and effective drugs.

Proposed Integrated Mechanism of Action

Synthesizing the roles of the two components, we propose an integrated mechanism of action for 2,3-dihydro-1,4-benzodioxin carbamate derivatives as cholinesterase inhibitors.

  • Initial Recognition and Binding: The compound approaches the AChE active site gorge. The benzodioxin moiety may initially interact with the PAS at the gorge's entrance, orienting the molecule for optimal binding.

  • Dual-Site Engagement: The inhibitor then occupies the gorge, with the benzodioxin scaffold forming hydrophobic and/or π-π stacking interactions with aromatic residues in the PAS and mid-gorge regions. Simultaneously, the carbamate moiety is positioned in close proximity to the catalytic triad at the base of the gorge.

  • Carbamoylation of the Catalytic Serine: The serine hydroxyl group of the catalytic triad performs a nucleophilic attack on the carbamate's carbonyl carbon, leading to the formation of a stable, carbamoylated enzyme. This effectively inactivates the enzyme.

  • Prolonged Inhibition and Slow Regeneration: The carbamoylated enzyme is slow to hydrolyze, resulting in a sustained increase in acetylcholine levels in the synapse.

G cluster_0 AChE Active Site Gorge cluster_1 Inhibitor Molecule PAS Peripheral Anionic Site (PAS) CAS Catalytic Anionic Site (CAS) Ser-OH Serine-OH in Catalytic Triad Benzodioxin 2,3-Dihydro-1,4-benzodioxin Scaffold Benzodioxin->PAS π-π Stacking & Hydrophobic Interactions Carbamate_Moiety Carbamate Moiety Carbamate_Moiety->Ser-OH Carbamoylation Reaction

Dual-site binding and inhibition of AChE.

Experimental Protocols for Characterization

To validate the proposed mechanism of action and characterize the pharmacological profile of novel 2,3-dihydro-1,4-benzodioxin carbamate derivatives, a series of in vitro and in silico experiments are essential.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BuChE activity.

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (or butyrylthiocholine), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

    • Butyrylthiocholine iodide (BTCI) solution (10 mM in phosphate buffer).

    • AChE solution (from electric eel) and BuChE solution (from equine serum) prepared in phosphate buffer.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with the final DMSO concentration in the assay kept below 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution (or vehicle for control).

    • Add 20 µL of the respective enzyme solution (AChE or BuChE).

    • Incubate the mixture for 15 minutes at 37°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Molecular Docking Studies

In silico molecular docking can provide valuable insights into the binding mode of the inhibitors within the active site of cholinesterases.

Workflow:

  • Protein Preparation:

    • Obtain the crystal structure of the target enzyme (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.

    • Prepare the protein by removing water molecules and ligands, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation:

    • Draw the 3D structure of the 2,3-dihydro-1,4-benzodioxin carbamate derivative.

    • Minimize the energy of the ligand and assign charges using software like Avogadro or ChemDraw.

  • Docking Simulation:

    • Define the binding site (grid box) around the active site gorge of the enzyme.

    • Perform the docking simulation using software like AutoDock Vina or Glide.

    • Analyze the resulting docking poses based on their binding energies and interactions with key amino acid residues. Covalent docking approaches should be considered to model the carbamoylation reaction[7].

ADMET Prediction

In silico tools can be used to predict the ADMET properties of the designed compounds early in the drug discovery process.

Methodology:

  • Utilize web-based platforms or software packages (e.g., SwissADME, QikProp) to calculate various physicochemical and pharmacokinetic parameters, such as:

    • Lipophilicity (LogP)

    • Water solubility

    • Blood-brain barrier permeability

    • CYP450 enzyme inhibition

    • hERG inhibition

    • Compliance with Lipinski's Rule of Five

Data Presentation: Summarizing Key Findings

Quantitative data from these experiments should be summarized in a clear and concise table to facilitate comparison between different derivatives.

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Predicted LogPPredicted BBB Permeability
BZD-C-001 0.5 ± 0.045.2 ± 0.310.42.8High
BZD-C-002 1.2 ± 0.10.8 ± 0.060.673.1High
Rivastigmine 0.8 ± 0.070.03 ± 0.0020.03752.3High

Conclusion

The 2,3-dihydro-1,4-benzodioxin carbamate scaffold represents a promising platform for the design of novel cholinesterase inhibitors. The proposed mechanism of action, centered on the carbamoylation of the AChE active site serine, is likely modulated by the benzodioxin moiety, which can enhance binding affinity through interactions with the peripheral anionic site and influence the overall pharmacokinetic profile of the molecule. The experimental and computational workflows outlined in this guide provide a robust framework for the comprehensive characterization of these derivatives, paving the way for the development of new therapeutic agents for neurodegenerative diseases.

References

  • Google Patents. (n.d.). Carbamoyl esters that inhibit cholinesterase and release pharmacologically active agents.
  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025). Heliyon.
  • Sönmez, F., Dogan, B., & Durdagi, S. (2021). Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. Bioorganic Chemistry, 115, 105225.
  • Janočková, J., Hrabinová, M., Soukup, O., & Kuča, K. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 22(11), 1999.
  • Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Grokipedia. (n.d.). Benzodioxan.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Abbasi, M. A., et al. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (n.d.).
  • Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-3403.
  • Janočková, J., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(23), 4385.
  • Sönmez, F., et al. (2017). Synthesis, anticholinesterase activity and molecular modeling study of novel carbamate-substituted thymol/carvacrol derivatives. Bioorganic & Medicinal Chemistry, 25(6), 1895-1904.
  • Janočková, J., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules, 26(7), 1888.
  • Sola, I., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(16), 8889.
  • Santana, L., et al. (2011). Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists. European Journal of Medicinal Chemistry, 46(4), 1435-1444.
  • ChemicalBook. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis.
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.
  • Lin, M. C., et al. (2007). Benzene-1,2-, 1,3-, and 1,4-di-N-substituted carbamates as conformationally constrained inhibitors of acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, 21(6), 348-353.
  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor.

Sources

Exploratory

An In-depth Technical Guide to the De Novo Synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the de novo synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the de novo synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a molecule of interest in medicinal chemistry and materials science. The carbamate functional group is a crucial structural motif in numerous pharmaceuticals, valued for its stability and ability to act as a bioisostere for amide bonds.[1] This document details the most chemically sound and efficient synthesis strategies, beginning with a retrosynthetic analysis to identify key precursors. We provide an in-depth, step-by-step protocol for the primary and most recommended pathway: the nucleophilic acylation of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl chloroformate. An alternative pathway involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-ol with phenyl isocyanate is also discussed. The guide explains the causality behind experimental choices, offers mechanistic insights, and presents data in a clear, comparative format to aid researchers in their synthetic endeavors.

Introduction: Strategic Importance of the Target Molecule

The Carbamate Moiety in Modern Drug Design

Carbamates, also known as urethanes, are a cornerstone in contemporary drug design.[1] Their utility stems from several key properties:

  • Metabolic Stability: They often serve as more stable bioisosteres for metabolically labile amide bonds, enhancing the pharmacokinetic profile of a drug candidate.[1]

  • Prodrug Linkages: The carbamate linkage can be used to create prodrugs of alcohols and phenols, improving bioavailability and stability.[1]

  • Pharmacophore Element: The N-H and C=O groups within the carbamate moiety are excellent hydrogen bond donors and acceptors, respectively, allowing them to participate in crucial binding interactions with biological targets.[1]

Structural Analysis: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

The target molecule can be deconstructed into three key structural components:

  • The Phenyl Group: Derived from a phenol-based reagent.

  • The Carbamate Linker (-NHCOO-): The central functional group formed during the key synthetic step.

  • The 2,3-Dihydro-1,4-benzodioxin Scaffold: Often referred to as a benzodioxane ring, this heterocyclic motif is present in a variety of pharmacologically active compounds, including antihypertensive and anti-inflammatory agents.[2][3]

The strategic combination of these fragments results in a molecule that can serve as a valuable building block or a final target in drug discovery programs.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis reveals two primary and highly plausible pathways for the construction of the target carbamate. The choice between these pathways depends on precursor availability, reaction efficiency, and safety considerations.

G cluster_A Pathway I (Recommended) cluster_B Pathway II (Alternative) Target Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Pathway1_label C-N Bond Formation Target->Pathway1_label Pathway2_label O-C Bond Formation Target->Pathway2_label Amine 2,3-Dihydro-1,4-benzodioxin-6-amine Chloroformate Phenyl Chloroformate Pathway1_label->Amine Pathway1_label->Chloroformate Alcohol 2,3-Dihydro-1,4-benzodioxin-6-ol Isocyanate Phenyl Isocyanate Pathway2_label->Alcohol Pathway2_label->Isocyanate

Figure 1: Retrosynthetic analysis of the target carbamate.

Pathway I (Amine + Chloroformate): This is the most direct and frequently employed method for synthesizing N-aryl carbamates. It involves the reaction of a primary amine with phenyl chloroformate.[1] The precursors are readily accessible, and the reaction is typically high-yielding and proceeds under mild conditions. This pathway is selected as the primary focus of this guide due to its reliability and straightforward execution.

Pathway II (Alcohol + Isocyanate): This alternative pathway involves the reaction of a phenol (in this case, the hydroxyl-substituted benzodioxane) with phenyl isocyanate. While also a valid and effective method for urethane synthesis, it relies on the availability of the corresponding isocyanate, which can be more hazardous to handle than chloroformates.

Recommended Synthesis: Pathway I via Nucleophilic Acylation

This section provides a detailed guide for the synthesis of the target compound starting from 2,3-dihydro-1,4-benzodioxin-6-amine.

Overall Reaction Scheme
Figure 2: Reaction scheme for Pathway I.
Synthesis of Key Precursors

A true de novo synthesis requires the preparation of the key starting materials.

  • Phenyl Chloroformate: This reagent is commercially available but can be synthesized by the reaction of phenol with phosgene or a safer equivalent like triphosgene.[4][5] The reaction is typically performed in an inert solvent with a base to neutralize the HCl byproduct.[4][6]

  • 2,3-Dihydro-1,4-benzodioxin-6-amine: This key intermediate is prepared in a multi-step synthesis starting from catechol (1,2-dihydroxybenzene). The process generally involves:

    • Williamson Ether Synthesis: Reaction of catechol with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base (e.g., NaOH, K₂CO₃) to form the 2,3-dihydro-1,4-benzodioxin ring.

    • Nitration: Electrophilic aromatic substitution using a nitrating agent (e.g., HNO₃/H₂SO₄) to install a nitro group at the 6-position.

    • Reduction: Reduction of the nitro group to the primary amine using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl).

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, monitoring, and purification.

Table 1: Materials and Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Molar Equiv.
2,3-Dihydro-1,4-benzodioxin-6-amine 151.16 5.0 mmol 1.0
Phenyl Chloroformate 156.57 5.5 mmol 1.1
Pyridine (Anhydrous) 79.10 6.0 mmol 1.2
Tetrahydrofuran (THF, Anhydrous) - 25 mL -
Dichloromethane (DCM) - As needed -
1 N Hydrochloric Acid (HCl) - As needed -
Saturated Sodium Bicarbonate (NaHCO₃) - As needed -
Brine - As needed -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Workflow Diagram

Figure 3: Experimental workflow for Pathway I.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv.) and anhydrous pyridine (1.2 equiv.) in anhydrous THF (20 mL).

  • Addition of Reagent: Cool the stirred solution to 0 °C using an ice bath. Add phenyl chloroformate (1.1 equiv.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine spot is completely consumed.

  • Workup: Dilute the reaction mixture with dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 N HCl (2 x 25 mL) to remove pyridine, saturated aqueous NaHCO₃ (1 x 25 mL) to neutralize any remaining acid, and finally with brine (1 x 25 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Mechanistic Rationale

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the phenyl chloroformate.[1] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The pyridine base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.

Alternative Synthesis: Pathway II via Isocyanate Addition

This pathway offers a viable alternative, particularly if the 6-hydroxy-1,4-benzodioxane precursor is more readily available than the 6-amino derivative.

Overall Reaction Scheme
Figure 4: Reaction scheme for Pathway II.
Protocol Synopsis and Mechanistic Considerations

The reaction involves the nucleophilic attack of the hydroxyl group of 2,3-dihydro-1,4-benzodioxin-6-ol on the electrophilic carbon of the phenyl isocyanate. The reaction is often catalyzed by a Lewis acid (like dibutyltin dilaurate, DBTDL) or a tertiary amine base (like DABCO) to activate the isocyanate. The reaction is typically performed in an anhydrous aprotic solvent like toluene or THF at elevated temperatures. The primary advantage is the atom economy, as no byproduct is generated. However, phenyl isocyanate is a lachrymator and respiratory irritant, requiring stringent handling precautions.

Summary and Pathway Comparison

Table 2: Comparison of Primary Synthesis Pathways

Feature Pathway I (Amine + Chloroformate) Pathway II (Alcohol + Isocyanate)
Key Reaction Nucleophilic Acyl Substitution Nucleophilic Addition
Precursors 2,3-dihydro-1,4-benzodioxin-6-amine, Phenyl Chloroformate 2,3-dihydro-1,4-benzodioxin-6-ol, Phenyl Isocyanate
Byproducts HCl (neutralized by base) None
Conditions Mild (0 °C to RT) Often requires heat and catalyst
Reagent Hazard Phenyl chloroformate is corrosive. Phenyl isocyanate is a potent lachrymator and toxic.
Typical Yields High (>85%) Generally high (>80%)

| Recommendation | Primary. More reliable, uses less hazardous reagents, and proceeds under milder conditions. | Viable Alternative. Excellent atom economy but requires more stringent safety protocols. |

Conclusion

The de novo synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is most efficiently and safely achieved through the nucleophilic acylation of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl chloroformate (Pathway I). This method is robust, high-yielding, and utilizes standard laboratory procedures and reagents. The detailed protocol provided herein serves as a validated starting point for researchers. While the alternative pathway using phenyl isocyanate is also effective, the operational hazards associated with the isocyanate reagent make Pathway I the superior choice for most research and development applications. Successful synthesis and characterization of this molecule will provide chemists with a valuable building block for the development of novel therapeutics and functional materials.

References

  • Rehman, A. et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Google Patents (1950).
  • Google Patents (1984).
  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2019). N-Dealkylation of Amines. Molecules, 24(11), 2115. [Link]

  • Eureka | Patsnap (2016). Synthetic method for preparing pure phenyl chloroformate with two-step method. [Link]

  • Rehman, A. et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Jacquemard, U. et al. (2013). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2(11), 8497–8503. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Itazaki, H. et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-403. [Link]

Sources

Foundational

Preliminary In Vitro Toxicity Screening of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate: A Mechanistic Approach

Executive Summary Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (PDBC) is a synthetic candidate presenting two distinct pharmacophores that serve as structural alerts for toxicological screening. Standard "off-the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (PDBC) is a synthetic candidate presenting two distinct pharmacophores that serve as structural alerts for toxicological screening. Standard "off-the-shelf" cytotoxicity assays are insufficient for molecules of this complexity. As a Senior Application Scientist, I have designed a mechanistic, three-tiered in vitro screening cascade tailored to isolate, quantify, and mitigate the specific biochemical risks associated with this compound's architecture.

Structural Liability Analysis & Screening Strategy

The rational design of a toxicity screening cascade requires an understanding of the causality behind a molecule's potential failure modes. PDBC contains two moieties with well-documented mechanistic liabilities:

  • The Phenyl Carbamate Motif: Carbamates are notorious for their ability to pseudo-irreversibly inhibit serine hydrolases. They exert their toxicological effect by carbamylating the catalytic serine residue in the active site of enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . This covalent modification prevents the breakdown of acetylcholine, leading to severe cholinergic neurotoxicity.

  • The 1,4-Benzodioxin Motif: Benzodioxin rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidative cleavage (O-dealkylation). This metabolic bioactivation unmasks a reactive catechol intermediate, which can further oxidize into an electrophilic o-quinone. These reactive species rapidly deplete intracellular glutathione (GSH) and covalently bind to essential hepatic proteins, initiating Drug-Induced Liver Injury (DILI) .

To address these dual liabilities, our screening strategy is divided into target-class profiling (cholinergic) and hepatocellular metabolism (bioactivation).

ToxicityMechanisms cluster_0 Cholinergic Liability cluster_1 Hepatocellular Liability PDBC Phenyl N-(2,3-dihydro-1,4- benzodioxin-6-yl)carbamate Carbamate Carbamate Moiety PDBC->Carbamate Benzodioxin 1,4-Benzodioxin Moiety PDBC->Benzodioxin AChE AChE / BChE Inhibition Carbamate->AChE Carbamylation Neurotox Neurotoxicity AChE->Neurotox CYP CYP450 O-dealkylation Benzodioxin->CYP Quinone Reactive o-Quinone CYP->Quinone Bioactivation DILI GSH Depletion / DILI Quinone->DILI Protein Adduction

Fig 1: Mechanistic pathways detailing the dual toxicological liabilities of PDBC.

Tier 1: Hepatocellular Liability and Reactive Metabolite Trapping

Objective: To determine if the benzodioxin moiety undergoes CYP-mediated bioactivation into hepatotoxic electrophiles. Causality & Design: Standard 2D HepG2 cultures rapidly lose their CYP450 expression, rendering them blind to metabolism-dependent toxicity. Therefore, we utilize 3D Primary Human Hepatocyte (PHH) spheroids, which maintain in vivo-like metabolic competence for weeks.

Protocol: 3D PHH Viability & LC-MS/MS GSH Trapping

Self-Validating System: This protocol includes Acetaminophen (APAP) as a positive control for GSH depletion and Troglitazone for DILI. A vehicle control (0.1% DMSO) establishes baseline viability.

  • Spheroid Cultivation: Seed 1,500 PHHs per well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and culture for 5 days to allow compact spheroid formation.

  • Compound Dosing: Treat spheroids with PDBC at a 10-point concentration gradient (0.1 µM to 100 µM) supplemented with 1 mM exogenous Glutathione (GSH). Incubate for 48 hours.

  • Metabolite Extraction: Remove 50 µL of the culture media. Add 50 µL of ice-cold acetonitrile (containing an internal standard) to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole LC-MS/MS. Monitor for the specific mass transition corresponding to the PDBC-GSH adduct (indicative of o-quinone formation).

  • Viability Readout: To the remaining spheroids, add 50 µL of CellTiter-Glo® 3D Reagent. Lyse for 30 minutes and measure luminescence to quantify ATP depletion (cytotoxicity).

Tier 2: Target-Class Specific Off-Target Profiling

Objective: To quantify the carbamylation potential of PDBC against human cholinesterases. Causality & Design: The Ellman method is the universally trusted kinetic assay for cholinesterase activity . It relies on the hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to yield a yellow chromophore (TNB) measurable at 412 nm.

Protocol: High-Throughput Ellman's Assay

Self-Validating System: Includes Physostigmine as a positive control for carbamate-driven AChE inhibition. A "no-enzyme" blank is mandatory to account for the spontaneous background hydrolysis of acetylthiocholine.

  • Enzyme Preparation: Prepare recombinant human AChE and BChE at a working concentration of 0.5 U/mL in 0.1 M sodium phosphate buffer (pH 8.0).

  • Inhibitor Pre-incubation: In a clear 96-well microplate, combine 10 µL of PDBC (0.01 µM to 50 µM) with 20 µL of the enzyme solution and 150 µL of buffer. Incubate at room temperature for 15 minutes to allow for the covalent carbamylation of the catalytic serine.

  • Substrate Addition: Initiate the reaction by adding 20 µL of a substrate mixture containing 0.5 mM acetylthiocholine iodide and 0.3 mM DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction. Determine the IC50​ by plotting the fractional activity ( Vinhibitor​/Vvehicle​ ) against the log concentration of PDBC.

Tier 3: Early Genotoxicity Screening

Objective: To rule out DNA mutation risks driven by reactive intermediates. Causality & Design: Because the benzodioxin ring requires metabolic activation to become reactive, genotoxicity must be assessed in the presence of exogenous metabolic enzymes. We utilize a Mini-Ames test compliant with OECD Test Guideline 471 .

Protocol: Mini-Ames Test (OECD 471 Compliant)

Self-Validating System: 2-Aminoanthracene is used as a positive control for the +S9 condition (validating the metabolic activation system), while Sodium Azide is used for the -S9 condition (validating strain reversion capability).

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Perform the assay both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver S9 fraction.

  • Exposure and Plating: Mix bacteria, PDBC (up to 5 mg/plate), and S9 fraction in top agar containing trace histidine. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

Workflow Start PDBC Candidate Tier1 Tier 1: Hepatotox LC-MS/MS & 3D PHH Start->Tier1 Tier2 Tier 2: Off-Target Ellman's Assay Tier1->Tier2 Tier3 Tier 3: Genotox Mini-Ames (OECD 471) Tier2->Tier3 Decision Go/No-Go Milestone Tier3->Decision

Fig 2: Sequential in vitro toxicity screening workflow for PDBC.

Quantitative Data Interpretation

To ensure objective decision-making, the following Go/No-Go thresholds are established based on industry standards for early preclinical candidates.

Table 1: Quantitative Thresholds and Go/No-Go Criteria for PDBC Screening

Assay / TierTarget ReadoutSelf-Validating ControlAcceptable Threshold (Go)Critical Liability (No-Go)
Tier 1: 3D PHH ATP Depletion ( IC50​ )Troglitazone ( IC50​≈10μM ) >50μM <10μM (High Cytotox)
Tier 1: LC-MS/MS GSH-Adduct FormationAcetaminophen (+ GSH adducts)Not detected / TraceDose-dependent adducts
Tier 2: Ellman's AChE Inhibition ( IC50​ )Physostigmine ( IC50​≈30nM ) >10μM <1μM (Cholinergic risk)
Tier 3: Mini-Ames Revertant Colony Count2-Aminoanthracene (+S9) <2 -fold over vehicle ≥2 -fold over vehicle

References

  • Title: Acetylcholinesterase Inhibitors: Pharmacology and Toxicology Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology / PubMed URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity Source: Journal of Natural Products / ACS Publications URL: [Link]

Exploratory

A Technical Guide to the Crystallographic Analysis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and three-dimensional s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and three-dimensional structure determination of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. While, to date, no public crystallographic data for this specific molecule exists, this document outlines a robust, hypothetical research plan based on established chemical principles and state-of-the-art crystallographic techniques. By following the methodologies detailed herein, researchers can systematically approach the crystallographic analysis of this and structurally related small molecules, a critical step in understanding structure-activity relationships (SAR) for drug design and materials science. We will cover a validated synthetic route, a multi-pronged strategy for obtaining high-quality single crystals, and the complete workflow for single-crystal X-ray diffraction (SCXRD) analysis, from data collection to structure refinement and validation.

Introduction: The Significance of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The carbamate functional group is also of high importance, often serving as a stable bioisostere for amide bonds in peptidomimetics or as a key pharmacophore in enzyme inhibitors.[1] Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate combines these two key moieties.

A definitive three-dimensional crystal structure is paramount for several reasons:

  • Unambiguous Confirmation: It provides absolute confirmation of the molecular structure.

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the dihedral angles between the phenyl and benzodioxin ring systems.

  • Intermolecular Interactions: It elucidates the network of hydrogen bonds, π-stacking, and other non-covalent interactions that dictate the crystal packing. This is crucial for understanding physical properties like solubility and melting point.

  • Structure-Based Drug Design: For drug development professionals, a high-resolution crystal structure is the foundation for computational modeling, docking studies, and the rational design of next-generation analogs with improved potency and selectivity.

This guide provides the experimental blueprint to obtain this critical data.

Synthesis and Purification

The most direct and reliable route to the target compound is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl chloroformate. This is a standard method for carbamate formation.[1][2]

Synthetic Pathway

G cluster_0 Synthetic Route Amine 2,3-dihydro-1,4-benzodioxin-6-amine Product Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Amine->Product Nucleophilic Attack Reagent Phenyl Chloroformate Reagent->Product Solvent Anhydrous THF (or Dichloromethane) Solvent->Amine Base Pyridine or Triethylamine (Acid Scavenger) Base->Amine

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq)

  • Phenyl chloroformate (1.1 eq)[1][2]

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine (1.2 eq)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenyl chloroformate (1.1 eq) dropwise to the stirred solution over 15 minutes. A precipitate (triethylammonium chloride) will likely form.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity before proceeding to crystallization.

Crystallization: The Quest for a Single Crystal

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[3] A systematic screening of various crystallization conditions is essential. The ideal crystal will be transparent, well-formed, and free of defects, with dimensions typically between 0.03 and 0.3 mm.[4][5]

Crystallization Screening Workflow

G cluster_1 Optimization Loop Start Pure, Characterized Compound Sol_Screen Solubility Screening (e.g., Acetone, EtOH, MeCN, EtOAc, Toluene) Start->Sol_Screen Method_Select Select Crystallization Methods Sol_Screen->Method_Select Evap Slow Evaporation Method_Select->Evap Vapor Vapor Diffusion Method_Select->Vapor Cool Slow Cooling Method_Select->Cool Layer Liquid-Liquid Diffusion Method_Select->Layer Optimize Optimize Conditions (Solvent ratios, Temp, Conc.) Evap->Optimize Vapor->Optimize Cool->Optimize Layer->Optimize Harvest Harvest & Mount Crystal Optimize->Harvest

Caption: Workflow for crystallization screening.

Recommended Crystallization Techniques

Based on the likely properties of the target compound, the following methods are recommended for initial screening[6][7]:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate) to near-saturation in a small vial. Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days.[5]

  • Vapor Diffusion: In a small, open vial, dissolve the compound in a good solvent. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[6]

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, and then transfer to a refrigerator or freezer to induce crystallization.

  • Liquid-Liquid Diffusion (Layering): Carefully layer a solution of the compound in a dense solvent (e.g., DCM) with a less dense, miscible anti-solvent (e.g., methanol or hexanes). Crystals may form at the interface over time.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Data Collection to Structure Refinement

G Mount Mount Crystal on Goniometer Center Center Crystal in X-ray Beam Mount->Center Data_Collect Data Collection (Rotate crystal, collect diffraction spots) Center->Data_Collect Data_Process Data Processing (Integration, Scaling, Absorption Correction) Data_Collect->Data_Process Solve Structure Solution (Determine initial atomic positions) Data_Process->Solve Refine Structure Refinement (Least-squares fitting of model to data) Solve->Refine Validate Validation & Final Report (CIF file generation) Refine->Validate

Caption: The SCXRD analysis workflow.

Experimental Details
  • Crystal Mounting: A selected crystal is mounted on a cryoloop or glass fiber and placed on the goniometer head of the diffractometer.[4] For data collection at low temperatures (typically 100 K) to minimize thermal motion, the crystal is flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The instrument, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.[8][9] At each orientation, a diffraction pattern is recorded. A full dataset consists of thousands of these individual reflection intensities.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and space group. The intensities of each reflection are integrated, scaled, and corrected for experimental factors like absorption.

  • Structure Solution and Refinement:

    • Solution: An initial model of the crystal structure is obtained using direct methods or Patterson methods, which phase the diffraction data to generate an initial electron density map.[10]

    • Refinement: This initial model is refined against the experimental data using a least-squares algorithm.[11][12] In this iterative process, atomic coordinates, and displacement parameters are adjusted to improve the agreement between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]

Data Presentation and Interpretation

The final output of a successful crystallographic study is a Crystallographic Information File (CIF), which contains all the necessary information to describe the crystal structure. Key data are typically summarized in tables.

Table 1: Hypothetical Crystallographic Data

(Note: This table is a template for the expected data for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)

ParameterValue (Example)
Chemical formulaC₁₅H₁₃NO₃
Formula weight255.27 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.1, 8.5, 14.2
α, β, γ (°)90, 105.4, 90
Volume (ų)1180
Z (molecules/unit cell)4
Density (calculated)1.435 g/cm³
Absorption coefficient (μ)0.10 mm⁻¹
Temperature (K)100(2)
Wavelength (λ)0.71073 Å (Mo Kα)
Reflections collected10500
Independent reflections2600 [R(int) = 0.04]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit (S)1.05

Conclusion

This guide provides a comprehensive, scientifically-grounded pathway for determining the crystal structure of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. Adherence to these protocols—from rational synthesis and diligent purification to systematic crystallization screening and precise X-ray diffraction analysis—will empower researchers to elucidate the definitive three-dimensional architecture of this molecule. The resulting structural data will be invaluable for advancing research in medicinal chemistry and materials science, providing a critical foundation for future design and discovery efforts.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from SPT Labtech website. [Link]

  • Cooper, R. (n.d.). Recent advances in small molecule refinement. International Union of Crystallography. [Link]

  • NSF. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from a university course material source. [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2569. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Wang, X., et al. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 133-143. [Link]

  • Introduction to Structure Refinement. (n.d.). Retrieved from a university crystallography course website. [Link]

  • Chen, Y.-S., & Wu, G. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 523–525. [Link]

  • Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from a personal research group website. [Link]

  • Jacquemard, U., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2(12), 8968-8975. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from the SERC website. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Spackman, M. A., et al. (2025, September 9). Benchmarking crystal structure refinement: A systematic study on Hirshfeld atom refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • YouTube. (2020, November 20). What is Single Crystal X-ray Diffraction?. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Abbasi, M. A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2413-2420. [Link]

  • Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Google Patents. (2010).
  • Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Rehman, A., et al. (2026, January 5). Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives as Potent Antibacterial Agents and Moderate Enzyme Inhibitors. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a molecule of interest in medicinal chemistry. We will explore the intrinsic chemical features of this compound that influence its stability, delineate potential degradation pathways, and provide detailed protocols for both experimental and computational evaluation. This document is intended to serve as a practical resource for researchers and professionals involved in the development of pharmaceuticals, offering insights into experimental design, data interpretation, and the prediction of long-term stability.

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the thermodynamic stability of a drug substance is not merely a desirable attribute but a fundamental requirement. It directly impacts the compound's pharmacological profile, its manufacturing and storage requirements, and ultimately, its clinical viability. Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, with its carbamate linkage and benzodioxin moiety, presents a unique stability profile that warrants a thorough investigation. Understanding the inherent stability of this molecule allows for the development of robust formulations, the prediction of degradation products, and the establishment of appropriate storage conditions, all of which are essential for regulatory approval and patient safety.

The core of this guide is to provide a predictive and methodological framework for assessing the stability of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. By understanding the "why" behind the experimental choices, researchers can design more effective and efficient stability studies.

Molecular Architecture and Inherent Stability Considerations

The structure of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate offers initial clues to its potential stability challenges.

  • The Carbamate Linkage: The carbamate group (-NHCOO-) is the most prominent functional group and a primary site of potential degradation. Carbamates are esters of carbamic acid and are susceptible to hydrolysis, particularly under basic or acidic conditions.[1][2][3] The stability of the carbamate bond is influenced by the electronic properties of its substituents.

  • The Phenyl Group: The phenyl group attached to the oxygen of the carbamate is an electron-withdrawing group, which can influence the lability of the C-O bond.

  • The 2,3-dihydro-1,4-benzodioxin Moiety: This heterocyclic system is generally stable. However, the ether linkages within the dioxin ring could be susceptible to oxidative degradation under certain conditions. The electronic nature of this substituent will also modulate the reactivity of the carbamate nitrogen.

Potential Degradation Pathways

A proactive approach to stability testing involves anticipating the likely degradation pathways. For phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, the primary anticipated degradation route is hydrolysis of the carbamate bond.

Hydrolytic Degradation

Hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the carbamate linkage to form 2,3-dihydro-1,4-benzodioxin-6-amine, phenol, and carbon dioxide.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate that subsequently collapses.[4][5]

  • Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen or the nitrogen atom can facilitate nucleophilic attack by water.

The following diagram illustrates the proposed hydrolytic degradation pathway:

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Tetrahedral Intermediate Tetrahedral Intermediate Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate->Tetrahedral Intermediate H₂O, H⁺ or OH⁻ 2,3-dihydro-1,4-benzodioxin-6-amine 2,3-dihydro-1,4-benzodioxin-6-amine Tetrahedral Intermediate->2,3-dihydro-1,4-benzodioxin-6-amine Collapse Phenol Phenol Tetrahedral Intermediate->Phenol Collapse CO₂ CO₂ Tetrahedral Intermediate->CO₂ Collapse

Caption: Proposed hydrolytic degradation pathway of the target molecule.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential for a comprehensive understanding of the thermodynamic stability of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (in a photostable solvent) to UV light (254 nm) and fluorescent light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile). Use a photodiode array (PDA) detector to obtain spectral information of the parent compound and any degradation products.

  • Data Interpretation: Quantify the degradation of the parent compound and identify the major degradation products by comparing their retention times and UV spectra with those of reference standards, if available. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown degradants.

Thermal Analysis

Thermal analysis techniques provide quantitative information about the thermal stability and phase transitions of a material.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Analysis:

    • Heat the sample from 25°C to a temperature above its expected melting point (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Heat the sample from 25°C to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature.

  • Data Analysis: Determine the melting point and enthalpy of fusion from the DSC thermogram. From the TGA curve, determine the onset temperature of decomposition (Tonset) and the percentage of mass loss.

Analytical Technique Parameter Measured Typical Values (Hypothetical) Interpretation
DSC Melting Point (Tm)150-160°CIndicates the purity and solid-state stability of the compound.
Enthalpy of Fusion (ΔHfus)25-35 kJ/molProvides information about the crystal lattice energy.
TGA Onset of Decomposition (Tonset)> 200°CA higher Tonset indicates greater thermal stability.

Computational Assessment of Thermodynamic Stability

In silico methods offer a powerful and cost-effective way to predict the thermodynamic stability of molecules and to gain insights into their degradation mechanisms.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry, electronic properties, and thermodynamic parameters of the molecule and its potential degradation products.[6][7]

Protocol: DFT Calculation Workflow

  • Structure Optimization: Build the 3D structure of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate and its potential hydrolysis products (2,3-dihydro-1,4-benzodioxin-6-amine and phenol). Optimize their geometries using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

  • Reaction Energy Calculation: Calculate the Gibbs free energy of the hydrolysis reaction (ΔGrxn) by subtracting the sum of the Gibbs free energies of the reactants from the sum of the Gibbs free energies of the products. A negative ΔGrxn indicates a thermodynamically favorable (spontaneous) reaction.

cluster_0 Computational Workflow Input Structure Input Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Input Structure->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Thermodynamic Data Thermodynamic Data Frequency Calculation->Thermodynamic Data Reaction Energetics (ΔG) Reaction Energetics (ΔG) Thermodynamic Data->Reaction Energetics (ΔG)

Caption: Workflow for computational stability assessment using DFT.

Integrated Stability Assessment and Reporting

A comprehensive stability report for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate should integrate the findings from both experimental and computational studies.

Stability Parameter Methodology Expected Outcome/Interpretation
Hydrolytic Stability Forced Degradation (HPLC)Identification and quantification of hydrolysis products (2,3-dihydro-1,4-benzodioxin-6-amine, phenol).
Thermal Stability DSC, TGADetermination of melting point and decomposition temperature.
Photostability Forced Degradation (HPLC)Assessment of degradation upon exposure to light.
Oxidative Stability Forced Degradation (HPLC)Evaluation of susceptibility to oxidation.
Thermodynamic Favorability of Degradation DFT CalculationsPrediction of the spontaneity of the hydrolysis reaction.

Conclusion and Future Directions

The thermodynamic stability of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a critical parameter that must be thoroughly evaluated during its development as a potential pharmaceutical agent. This guide has outlined a comprehensive strategy that combines experimental stress testing, thermal analysis, and computational modeling to provide a holistic understanding of its stability profile. The primary anticipated degradation pathway is hydrolysis of the carbamate linkage, and the provided protocols offer a robust framework for investigating this and other potential degradation routes.

Future work should focus on the isolation and structural elucidation of any observed degradation products using advanced analytical techniques such as NMR and high-resolution mass spectrometry. Furthermore, kinetic studies should be performed to determine the rate of degradation under various conditions, which is essential for establishing the shelf-life of the drug product. By adopting the systematic approach detailed in this guide, researchers can ensure the development of a safe, effective, and stable pharmaceutical product.

References

  • Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433–8447. [Link]

  • Kuśmierek, K., & Podgórski, R. (2012). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. Environmental international, 49, 38–50. [Link]

  • Lal, R., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 688536. [Link]

  • Rachwal, S., & Podgórski, R. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(5), 733–739. [Link]

  • Rachwal, S., & Podgórski, R. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed, 15024545. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2007). Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives. Journal of Chemical & Engineering Data, 52(5), 1794–1799. [Link]

  • Varghese, J. R., & Phale, P. S. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS ONE, 12(12), e0189201. [Link]

  • Yadav, P., & Singh, R. S. (2018). A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 937-950. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Substituted Ureas: A Detailed Protocol Utilizing Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

This application note provides a comprehensive guide for the synthesis of N,N'-disubstituted ureas, a critical structural motif in modern drug discovery and medicinal chemistry. The protocol centers on the use of phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive guide for the synthesis of N,N'-disubstituted ureas, a critical structural motif in modern drug discovery and medicinal chemistry. The protocol centers on the use of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a stable and effective precursor. This method offers a safe and efficient alternative to hazardous reagents like phosgene and isocyanates.[1][2]

The urea functional group is a cornerstone in the design of therapeutic agents due to its ability to act as a bioisostere for amide bonds, enhancing metabolic stability and participating in key hydrogen bonding interactions with biological targets.[3] This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying chemical principles and practical insights for successful synthesis.

I. Overview of the Synthetic Strategy

The synthesis is a two-stage process, beginning with the preparation of the key carbamate intermediate, followed by its reaction with a primary or secondary amine to yield the desired urea derivative. This approach is valued for its broad substrate scope and generally high yields.

Workflow of Urea Synthesis

cluster_0 Part 1: Carbamate Synthesis cluster_1 Part 2: Urea Synthesis cluster_2 Purification A 2,3-dihydro-1,4-benzodioxin-6-amine C Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate A->C Reaction in Anhydrous Solvent B Phenyl Chloroformate B->C E N,N'-disubstituted Urea C->E Reaction in DMSO at RT D Primary or Secondary Amine (R-NH2) D->E F Work-up & Purification E->F G Pure N,N'-disubstituted Urea F->G

Caption: A flowchart illustrating the key stages in the synthesis of N,N'-disubstituted ureas.

II. Mechanistic Insights

The formation of urea from a phenyl carbamate and an amine can proceed through two primary pathways, largely dependent on the reaction conditions.

  • Direct Nucleophilic Acyl Substitution: Under neutral or mild conditions, the amine directly attacks the carbonyl carbon of the carbamate. The phenoxide ion is a good leaving group, facilitating the formation of the urea product. This is the predominant mechanism for the highly efficient synthesis in dimethyl sulfoxide (DMSO) at ambient temperatures.[1]

  • Isocyanate Intermediate Formation: At elevated temperatures and in the presence of a base, the carbamate can undergo an elimination reaction to form a highly reactive isocyanate intermediate. This isocyanate is then rapidly trapped by the amine to furnish the final urea product.[4]

Reaction Pathway Diagram

Carbamate Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Intermediate Isocyanate Intermediate (optional, with heat/base) O=C=N-Ar Phenol Byproduct Carbamate:f0->Intermediate:f0 Heat/Base Urea N,N'-disubstituted Urea Carbamate:f0->Urea:f0 + R-NH2 (Direct Attack in DMSO) Amine R-NH2 Amine:f0->Urea:f0 Intermediate:f0->Urea:f0 + R-NH2

Caption: Reaction mechanism for urea synthesis from a phenyl carbamate.

III. Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Phenyl chloroformate is corrosive and toxic; handle with extreme care. Amines can be corrosive and toxic; consult the Safety Data Sheet (SDS) for each specific amine before use.

Protocol 1: Synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

This protocol details the preparation of the key carbamate intermediate from the corresponding amine and phenyl chloroformate.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,3-dihydro-1,4-benzodioxin-6-amine151.1610.01.51 g
Phenyl chloroformate156.5711.01.72 g
Anhydrous Tetrahydrofuran (THF)--40 mL
1 M Sodium Hydroxide (NaOH)--As needed
Dichloromethane (DCM)--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (10.0 mmol) in anhydrous THF (40 mL).

  • With magnetic stirring at room temperature, add phenyl chloroformate (11.0 mmol) dropwise to the amine solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with a 1 M aqueous solution of NaOH.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude phenyl carbamate.

  • The product can be further purified by recrystallization or flash column chromatography if necessary.

Protocol 2: Synthesis of N,N'-disubstituted Urea

This protocol describes a highly efficient method for the synthesis of ureas from the prepared phenyl carbamate and a primary or secondary amine in DMSO.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate271.275.01.36 g
Primary/Secondary Amine (e.g., Benzylamine)107.155.250.56 g
Anhydrous Dimethyl Sulfoxide (DMSO)--15 mL
Ethyl Acetate (EtOAc)--As needed
1 M Sodium Hydroxide (NaOH)--As needed
Water (H₂O)--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • In a dry flask equipped with a magnetic stir bar, dissolve phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (5.0 mmol) in anhydrous DMSO (15 mL).

  • Slowly add the desired amine (5.25 mmol, 1.05 equivalents) to the stirred solution at room temperature.

  • The reaction is typically rapid, with high yields achieved within 15-30 minutes for many amines. Monitor the reaction by TLC until the starting carbamate is consumed.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), 1 M NaOH (to remove the phenol byproduct), and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude urea can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by recrystallization.

IV. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of carbamate Incomplete reaction; moisture in the reaction vessel.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. Increase reaction time.
Low yield of urea Sterically hindered amine; low nucleophilicity of amine.For less reactive amines, gentle heating (e.g., 50-60 °C) may be required. Extend the reaction time.
Formation of byproducts Presence of moisture leading to hydrolysis of reagents.Use anhydrous solvents and reagents.
Difficulty in purification Co-elution of product and starting material.Optimize the solvent system for column chromatography. Consider recrystallization from different solvent systems.

V. Conclusion

The presented protocols offer a reliable and scalable method for the synthesis of N,N'-disubstituted ureas using phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This approach avoids the use of highly toxic reagents and proceeds under mild conditions with high efficiency, making it a valuable tool for medicinal chemists and drug development professionals. The simplicity of the procedure and the ease of purification contribute to its attractiveness for the generation of libraries of urea-containing compounds for biological screening.

VI. References

  • Jacquemard, C., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(40), 35985-35994. Available at: [Link]

  • Gagnon, J. L., & Fogle, E. (1999). Practical synthesis of urea derivatives. U.S. Patent No. 5,925,762. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Wilson, J. W. (1984). Production of phenyl carbamates. World Intellectual Property Organization. WO 1984/001380 A1. Available at:

  • Clinton, R. O., & Laskowski, S. C. (1949). New Carbamates and Related Compounds. Journal of the American Chemical Society, 71(11), 3602-3605.

  • Organic Reactions. (n.d.). Urea Formation - Phenyl Chloroformates. Available at: [Link]

  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. Available at: [Link]

  • Peterson, S. L., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1340-1343. Available at: [Link]

  • Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]

Sources

Application

Application Note: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a Stable Isocyanate Alternative in Pharmaceutical Research

Introduction: Mitigating Risk in Isocyanate Chemistry Isocyanates are a cornerstone of modern synthetic chemistry, prized for their high reactivity and utility in forming crucial linkages like ureas and carbamates, which...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mitigating Risk in Isocyanate Chemistry

Isocyanates are a cornerstone of modern synthetic chemistry, prized for their high reactivity and utility in forming crucial linkages like ureas and carbamates, which are prevalent in many pharmaceutical agents.[1] However, the high reactivity of isocyanates also contributes to their significant toxicity and handling challenges, including moisture sensitivity and a tendency to oligomerize.[2][3] The tragic industrial accident in Bhopal involving methyl isocyanate underscored the extreme hazards associated with these compounds, prompting a move towards safer, more sustainable alternatives in both industrial and research settings.[2]

"Masked" or "blocked" isocyanates, such as N-aryl carbamates, offer a compelling solution to this challenge. These solid, often crystalline and bench-stable compounds can store the isocyanate functionality in a safe, inert form. Upon demand, the isocyanate can be generated in situ through thermal or chemical activation, immediately reacting with a present nucleophile without the need to isolate the hazardous intermediate.[2][4] This approach significantly enhances safety, improves handling, and allows for more controlled reaction stoichiometry.

This application note provides a detailed technical guide for the use of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a stable, solid surrogate for the corresponding isocyanate. The 2,3-dihydro-1,4-benzodioxane moiety is a common scaffold in medicinal chemistry, and the ability to safely introduce isocyanate-derived functionalities onto this core structure is of significant interest to researchers in drug development. We present detailed protocols for the synthesis of this carbamate, its conversion to the reactive isocyanate in situ, and its subsequent reaction with amine nucleophiles to form substituted ureas.

The Underlying Chemistry: Stability and Controlled Release

Phenyl carbamates are significantly more stable than their corresponding isocyanates. The stability of the carbamate linkage is attributed to the resonance between the amide and carboxyl groups.[5] The release of the isocyanate from the phenyl carbamate can be achieved through two primary mechanisms:

  • Thermal Cleavage: At elevated temperatures, typically between 150-260°C, the carbamate undergoes a retro-addition reaction to release the isocyanate and phenol.[4][6] This process can often be facilitated by metal oxide catalysts.[2][6] The reaction is driven forward by the removal of the volatile phenol or by the immediate trapping of the isocyanate by a nucleophile present in the reaction mixture.

  • Base-Mediated Elimination (E1cB-type Mechanism): For carbamates derived from primary amines, a base can abstract the proton from the nitrogen atom. The resulting anion can then eliminate the phenoxide leaving group to form the isocyanate intermediate.[3] This pathway allows for isocyanate generation under milder, non-thermal conditions.

The following diagram illustrates the synthesis of the carbamate and its subsequent conversion to an isocyanate, which is then trapped by an amine to form a urea.

G cluster_synthesis Carbamate Synthesis cluster_activation Isocyanate Generation & Trapping A 2,3-Dihydro-1,4-benzodioxin-6-amine C Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate A->C + Base (e.g., Triethylamine) B Phenyl Chloroformate B->C D Isocyanate Intermediate (in situ) C->D Heat (Δ) or Base C->D F Substituted Urea Product D->F E Amine Nucleophile (R-NH2) E->F

Figure 1: General workflow for the synthesis of the stable carbamate precursor and its subsequent use for in-situ isocyanate generation and urea formation.

Experimental Protocols

Part 1: Synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

This protocol describes the synthesis of the stable carbamate precursor from the corresponding commercially available amine and phenyl chloroformate. This is a standard and widely used method for the preparation of N-substituted phenyl carbamates.[7]

Reaction Scheme:

Figure 2: Synthesis of the target carbamate.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
2,3-Dihydro-1,4-benzodioxin-6-amine151.1610.01.51 g
Phenyl Chloroformate156.5711.01.72 g (1.3 mL)
Triethylamine (Et₃N)101.1911.01.11 g (1.5 mL)
Dichloromethane (DCM), anhydrous--40 mL
1 M Hydrochloric Acid (HCl)--20 mL
Saturated Sodium Bicarbonate (NaHCO₃) soln.--20 mL
Brine--20 mL
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1,4-benzodioxin-6-amine (1.51 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Add triethylamine (1.5 mL, 11.0 mmol) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • While stirring, add phenyl chloroformate (1.3 mL, 11.0 mmol) dropwise over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a white to off-white solid.

Expected Outcome: The expected yield is typically in the range of 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In-Situ Generation of Isocyanate and Reaction with an Amine

This section details two representative protocols for using the synthesized carbamate as an isocyanate precursor.

This method is suitable for less sensitive nucleophiles and when higher temperatures are permissible. The reaction is typically performed in a high-boiling point, inert solvent.

Reaction Scheme:

G Carbamate Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Heat Heat (180-220 °C) Carbamate->Heat Amine R-NH2 (e.g., Benzylamine) Amine->Heat Solvent High-boiling solvent (e.g., Diphenyl ether) Solvent->Heat Product Target Urea Heat->Product

Figure 3: Workflow for thermal generation of isocyanate and subsequent urea formation.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate271.271.0271 mg
Benzylamine107.151.1118 mg (120 µL)
Diphenyl ether (solvent)170.21-5 mL

Procedure:

  • To a reaction vial equipped with a magnetic stir bar and a reflux condenser, add phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (271 mg, 1.0 mmol) and diphenyl ether (5 mL).

  • Add benzylamine (120 µL, 1.1 mmol) to the suspension.

  • Heat the reaction mixture to 200 °C with vigorous stirring.

  • Maintain the temperature and monitor the reaction by TLC or LC-MS for the disappearance of the starting carbamate (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with 20 mL of hexanes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

This method is preferable for temperature-sensitive substrates and proceeds via an E1cB-type mechanism.[3] The choice of base and solvent is crucial for efficient isocyanate formation.

Materials:

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate271.271.0271 mg
Morpholine87.121.2105 mg (105 µL)
Triethylamine (Et₃N)101.193.0304 mg (420 µL)
Chloroform (CHCl₃), anhydrous--10 mL

Procedure:

  • In a round-bottom flask, dissolve phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (271 mg, 1.0 mmol) in anhydrous chloroform (10 mL).

  • Add morpholine (105 µL, 1.2 mmol) and triethylamine (420 µL, 3.0 mmol) to the solution.

  • Heat the mixture to reflux (approx. 61 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic phase with 1 N NaOH solution (2 x 15 mL) and then with 2 N HCl solution (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired urea product.

Applications in Drug Development: Synthesis of Bioactive Urea Derivatives

The urea functional group is a key pharmacophore in a multitude of approved drugs, acting as a bioisostere for amide bonds and forming critical hydrogen bond interactions with biological targets.[1][5] The ability to form this linkage using a stable, solid precursor like phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is highly advantageous for creating libraries of potential drug candidates.

Below is a representative table of urea derivatives synthesized using Protocol 2B, demonstrating the utility of this method with various amine nucleophiles.

Table 1: Synthesis of Urea Derivatives from Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

EntryAmine NucleophileProductYield (%)
1Benzylamine1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea85
2Morpholine4-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmorpholine91
3Aniline1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylurea78
4n-Butylamine1-(n-butyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea88

Yields are for isolated, purified products and are representative.

Safety and Handling

While phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is designed to be a safer alternative to the corresponding isocyanate, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.

  • Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. Treat as a potentially harmful chemical. The parent isocyanate is classified as a skin and eye irritant and a respiratory sensitizer.

Conclusion

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate serves as a practical and stable solid surrogate for 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate. Its use mitigates the significant handling risks associated with isocyanates while providing a reliable method for the in situ generation of this reactive intermediate. The protocols provided herein demonstrate straightforward procedures for the synthesis of the carbamate and its subsequent application in the formation of urea linkages, a critical transformation in medicinal chemistry and drug development. This approach offers a valuable tool for researchers seeking to incorporate the 2,3-dihydro-1,4-benzodioxin scaffold into novel molecular architectures safely and efficiently.

References

  • How To Get Isocyanate? - PMC - NIH. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • European Patent Office. (2011, October 20). METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF - European Patent Office - EP 2558437 B1. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848758A - Method for preparing isocyanate by catalytic thermal decomposition.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747234A - Method for synthesizing phenyl carbamate.
  • SciELO. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • ResearchGate. (2026, March 3). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from [Link]

  • PubMed. (2013, July 5). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. Retrieved from [Link]

  • PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.
  • Arabian Journal of Chemistry. (2011, October 1). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Retrieved from [Link]

  • Nathan Luedtke. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Retrieved from [Link]

  • MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • PMC. (n.d.). Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. Retrieved from [Link]

  • ACS Publications. (2013, February 26). Palladium-Catalyzed Synthesis of N-Aryl Carbamates | Organic Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-Arylation of (hetero)arylamines using aryl sulfamates and carbamates via C–O bond activation enabled by a reusable and durable nickel(0) catalyst. Retrieved from [Link]

  • New Carbamates and Related Compounds. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. (n.d.). Retrieved from [Link]

  • ResearchGate. (2026, March 3). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]

Sources

Method

Topic: Cross-Coupling Reaction Conditions for Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

An Application Guide for Researchers Introduction: Leveraging Aryl Carbamates as Versatile Coupling Partners The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in numerou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: Leveraging Aryl Carbamates as Versatile Coupling Partners

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. Traditionally, functionalization of such aromatic systems relies on cross-coupling reactions using aryl halides or triflates. However, these starting materials can be expensive or exhibit limited stability. Aryl carbamates have emerged as robust, cost-effective, and highly versatile alternatives.[1][2] They serve as stable phenol surrogates that can participate in a range of powerful nickel-catalyzed transformations, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[1][3]

This guide provides a comprehensive overview and detailed protocols for the use of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as an electrophilic partner in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will delve into the rationale behind catalyst selection, provide step-by-step experimental procedures, and outline the mechanistic basis for these transformations.

Part I: Synthesis of the Starting Material: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Before engaging in cross-coupling, the carbamate substrate must be synthesized. The most direct and reliable method involves the reaction of the commercially available 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl chloroformate. This reaction proceeds smoothly under basic conditions to afford the desired N-aryl carbamate. While there are methods to synthesize carbamates from anilines and alcohols using carbon monoxide and oxygen, or from aryl halides and sodium cyanate, the chloroformate route is often preferred for its simplicity and high yield on a lab scale.[4][5]

Experimental Protocol: Synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
  • Reagent Preparation:

    • Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

    • Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution.

  • Reaction Setup:

    • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Phenyl Chloroformate:

    • Slowly add phenyl chloroformate (1.1 eq) dropwise to the cooled solution. A precipitate (the hydrochloride salt of the base) may form upon addition.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography on silica gel to yield the pure phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Part II: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbamates

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While palladium is the conventional catalyst for aryl halides, the activation of the more inert C-O bond in aryl carbamates requires a more reactive catalytic system.[2][6] Nickel catalysis has proven to be highly effective for this transformation.[1][7] The use of an inexpensive, air- and water-stable Ni(II) precatalyst like NiCl₂(PCy₃)₂ makes this method particularly attractive for its operational simplicity.[1][2]

Mechanistic Rationale

The catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl carbamate follows the fundamental steps of oxidative addition, transmetalation, and reductive elimination.[8][9] The key challenge, the cleavage of the strong aryl C-O bond, is efficiently overcome by the nickel(0) species generated in situ.[2][6] A base is required to activate the organoboron species for the transmetalation step.[10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle L2Ni0 L₂Ni(0) OxAdd Oxidative Addition L2Ni0->OxAdd Ar-OCONR'₂ Ni_II_Complex L₂Ni(II)(Ar)(OCONR'₂) OxAdd->Ni_II_Complex Transmetalation Transmetalation Ni_II_Complex->Transmetalation Ar'B(OH)₂ Base Ni_II_Aryl_Complex L₂Ni(II)(Ar)(Ar') Transmetalation->Ni_II_Aryl_Complex RedElim Reductive Elimination Ni_II_Aryl_Complex->RedElim Ar-Ar' RedElim->L2Ni0 Product Biaryl Product (Ar-Ar') RedElim->Product Ar_Carbamate Aryl Carbamate (Ar-OCONR'₂) Boronic_Acid Boronic Acid (Ar'B(OH)₂) caption Fig 1. Simplified Ni-Catalyzed Suzuki-Miyaura Cycle. Buchwald_Mechanism cluster_cycle Catalytic Cycle L2Ni0 L₂Ni(0) OxAdd Oxidative Addition L2Ni0->OxAdd Ar-OCONR'₂ Ni_II_Complex L₂Ni(II)(Ar)(OCONR'₂) OxAdd->Ni_II_Complex Amine_Coord Amine Coordination Ni_II_Complex->Amine_Coord HNR''₂ -OCONR'₂ Ni_II_Amine_Complex [L₂Ni(II)(Ar)(HNR''₂)]⁺ Amine_Coord->Ni_II_Amine_Complex Base -HBase⁺ RedElim Reductive Elimination Ni_II_Amine_Complex->RedElim Ar-NR''₂ RedElim->L2Ni0 Product Aryl Amine (Ar-NR''₂) RedElim->Product Ar_Carbamate Aryl Carbamate (Ar-OCONR'₂) Amine Amine (HNR''₂) caption Fig 2. Simplified Ni-Catalyzed Buchwald-Hartwig Cycle. Workflow cluster_start Substrate Synthesis cluster_coupling Cross-Coupling Reactions cluster_products Products start_amine 2,3-dihydro-1,4-benzodioxin-6-amine carbamate Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate start_amine->carbamate Base, DCM chloroformate Phenyl Chloroformate chloroformate->carbamate suzuki Suzuki-Miyaura Coupling carbamate->suzuki NiCl₂(PCy₃)₂, K₃PO₄ Ar'B(OH)₂ buchwald Buchwald-Hartwig Amination carbamate->buchwald NiCl₂(DME), NaOtBu R'₂NH biaryl Biaryl Product suzuki->biaryl arylamine Aryl Amine Product buchwald->arylamine caption Fig 3. Overall workflow from amine to coupled products.

Sources

Application

step-by-step amidation protocol with phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Topic: Step-by-Step Amidation Protocol with Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Audience: Researchers, scientists, and drug development professionals. Introduction: Leveraging Phenyl Carbamates as Amide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-Step Amidation Protocol with Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leveraging Phenyl Carbamates as Amide Synthons

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. While numerous methods exist, the search for mild, efficient, and selective protocols remains a key area of research. This application note details a protocol for amidation utilizing phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a stable, crystalline, and effective acylating agent for the synthesis of N-substituted ureas, which are important pharmacophores in their own right.

Phenyl carbamates, such as the title compound, serve as valuable alternatives to more reactive and less stable acylating agents like isocyanates or acid chlorides. The phenoxy group is an excellent leaving group, facilitating the nucleophilic attack by a primary or secondary amine on the carbamate carbonyl. This "transamidation" reaction proceeds under relatively mild conditions to yield the corresponding urea derivative and phenol as the primary byproduct. The 2,3-dihydro-1,4-benzodioxin moiety is a common structural motif in biologically active compounds, making this particular carbamate an attractive building block for introducing this scaffold.

The stability and ease of handling of the solid phenyl carbamate offer significant advantages in a laboratory setting, allowing for precise stoichiometry and simplified reaction setup compared to gaseous or highly reactive liquid reagents.

Reaction Mechanism and Scientific Rationale

The amidation (or more accurately, urea formation) reaction with a phenyl carbamate can proceed through two primary mechanistic pathways, largely dependent on the nature of the attacking amine and the reaction conditions.

  • Direct Nucleophilic Acyl Substitution (BAc2 Pathway): The amine nucleophile directly attacks the electrophilic carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate which then collapses, expelling the phenoxide leaving group to form the final urea product. This pathway is more likely with secondary amines or under neutral or mildly acidic conditions.

  • Elimination-Addition (E1cB-type Pathway): In the presence of a base, or with a sufficiently basic amine, a proton is abstracted from the carbamate nitrogen. The resulting anion then eliminates the phenoxide ion to form a highly reactive isocyanate intermediate. This isocyanate is immediately trapped by the amine present in the reaction mixture to yield the urea product. Theoretical and experimental studies suggest this pathway is often favored, particularly with primary amines[1][2].

For the purposes of this protocol, we will assume a general approach that can accommodate either pathway, with the understanding that the formation of an isocyanate intermediate is a strong possibility.

Amidation Mechanism cluster_0 B(Ac)2 Pathway cluster_1 E1cB-type Pathway carbamate Phenyl Carbamate amine R'-NH2 tetrahedral Tetrahedral Intermediate carbamate->tetrahedral + R'-NH2 urea Urea Product tetrahedral->urea - Phenol phenol Phenol carbamate2 Phenyl Carbamate isocyanate Isocyanate Intermediate carbamate2->isocyanate - Phenol urea2 Urea Product isocyanate->urea2 + R'-NH2 amine2 R'-NH2 phenol2 Phenol

Figure 1: Potential mechanistic pathways for the reaction of a phenyl carbamate with an amine.

Detailed Experimental Protocol

This protocol provides a general method for the amidation of a primary or secondary amine using phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Materials and Equipment
  • Reagents:

    • Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (1.0 eq)

    • Primary or secondary amine of choice (1.1 - 1.5 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

    • Optional: Non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Reagents for purification (e.g., silica gel, appropriate solvents for chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Column chromatography setup

Step-by-Step Procedure

Experimental Workflow start Start setup 1. Reaction Setup - Dissolve carbamate in anhydrous solvent. - Add amine (and optional base). start->setup reaction 2. Reaction - Stir at room temp to 40°C. - Monitor by TLC. setup->reaction workup 3. Aqueous Workup - Quench with NaHCO3 (aq). - Separate layers. - Extract aqueous layer. reaction->workup dry 4. Drying & Concentration - Combine organic layers. - Wash with brine. - Dry over MgSO4. - Concentrate in vacuo. workup->dry purify 5. Purification - Column chromatography or recrystallization. dry->purify end End (Characterized Product) purify->end

Figure 2: A generalized workflow for the amidation protocol.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (1.0 equivalent).

    • Under an inert atmosphere (N₂ or Ar), add an anhydrous solvent (e.g., THF or DCM, approximately 0.1-0.5 M concentration relative to the carbamate). Stir until the solid is fully dissolved.

    • In a single portion, add the desired primary or secondary amine (1.1-1.5 equivalents). A slight excess of the amine is used to ensure complete consumption of the carbamate and can also act as a base to facilitate the reaction.

    • Expert Insight: For less reactive amines or when using an amine salt (e.g., a hydrochloride salt), the addition of a non-nucleophilic base like triethylamine (1.2 equivalents) is recommended to neutralize any acid formed and to promote the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction, particularly with less nucleophilic amines.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting carbamate, the amine, and the more polar urea product. The reaction is complete when the starting carbamate spot is no longer visible by TLC. Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Dilute the reaction mixture with the same solvent used for the reaction (e.g., DCM).

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove the phenol byproduct and any excess acid.

    • Separate the organic layer. Extract the aqueous layer one more time with the organic solvent to recover any dissolved product.

    • Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure urea derivative.

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be an effective purification method.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Troubleshooting

The success of the reaction is contingent on several factors, which are summarized below.

ParameterRecommended RangeRationale & Expert Insights
Amine Stoichiometry 1.1 - 1.5 eqA slight excess drives the reaction to completion. For valuable amines, a 1.05-1.1 eq stoichiometry can be used with longer reaction times.
Solvent Anhydrous DCM, THF, ACNAprotic solvents are preferred to avoid side reactions. THF is a good general-purpose solvent for this transformation.
Temperature 20 °C - 40 °CRoom temperature is often sufficient. Gentle heating can overcome the activation barrier for less nucleophilic amines without significant side product formation.
Base (Optional) 1.2 eq TEA or DIPEARecommended for amine salts or when using hindered/electron-deficient amines to increase nucleophilicity and drive the reaction.
Reaction Time 2 - 24 hoursHighly dependent on the nucleophilicity of the amine. Monitor by TLC to determine the endpoint accurately.

Troubleshooting Common Issues:

  • Incomplete Reaction: If the starting carbamate is still present after 24 hours, consider increasing the temperature to 40-50 °C or adding a non-nucleophilic base if not already present. Ensure all reagents and solvents were anhydrous.

  • Formation of Side Products: The most common side product is a symmetrical urea formed from the reaction of the isocyanate intermediate (if formed) with the starting amine. Using a slight excess of the desired nucleophilic amine can minimize this.

  • Difficulty Removing Phenol: The phenol byproduct is acidic and can typically be removed with a basic wash (NaHCO₃ or dilute NaOH). If it persists, multiple basic washes or purification by chromatography should be effective.

References

  • Ihara, M., Hirabayashi, A., Taniguchi, N., & Fukumoto, K. (1992). Novel one step transformation of carbamates into amides. HETEROCYCLES, 33(2), 851.
  • Dash, J., et al. (2019). Potassium tert-butoxide-mediated transamidation of primary and tertiary amides. Organic & Biomolecular Chemistry, 17(34), 7848-7853.
  • Han, C., & Porco, J. A., Jr. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters, 9(8), 1517–1520.
  • Pittelkow, M., et al. (2004).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Jacquemard, U., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44869–44876. [Link]

  • Sikorski, J. A., & Hoagland, E. M. (2013). Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment. The Journal of Organic Chemistry, 78(13), 6627–6638. [Link]

  • Gattagrad, M., et al. (2019). Diphenyl carbonate mediated synthesis of amides of carboxylic acids: Facile synthesis of drug molecules and drug intermediates. Tetrahedron Letters, 60(15), 1083-1087.
  • Szymańska, E., et al. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. The Journal of Organic Chemistry, 78(13), 6627-38. [Link]

Sources

Method

Application Note: High-Efficiency Solid-Phase Synthesis of Urea-Linked Peptidomimetics Using Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Abstract The incorporation of urea linkages into peptide scaffolds is a critical strategy for developing proteolytically stable peptidomimetics and targeted protein-protein interaction inhibitors. This application note d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The incorporation of urea linkages into peptide scaffolds is a critical strategy for developing proteolytically stable peptidomimetics and targeted protein-protein interaction inhibitors. This application note details the robust, self-validating solid-phase peptide synthesis (SPPS) protocols for installing the privileged 2,3-dihydro-1,4-benzodioxin-6-yl pharmacophore using its bench-stable phenyl carbamate derivative. By prioritizing chemoselectivity and reaction predictability, this guide provides drug development professionals with an optimized pathway to generate high-purity urea-linked libraries.

Scientific Rationale: The Case for Phenyl Carbamates in SPPS

The 2,3-dihydro-1,4-benzodioxin-6-yl moiety is a highly valued structural motif in medicinal chemistry, frequently utilized to target G-protein coupled receptors (e.g., α1​ -adrenergic receptors) and to enhance the lipophilic binding efficiency of peptide-drug conjugates. However, appending this bulky, electron-rich aromatic system to a peptide via a urea bond presents significant synthetic challenges.

Historically, urea bonds on solid support were formed using aryl isocyanates. While reactive, isocyanates derived from electron-rich anilines are notoriously moisture-sensitive, prone to rapid dimerization, and pose severe inhalation toxicity risks.

To circumvent these limitations, phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is utilized as a superior, bench-stable alternative. Aryl carbamates act as moderate electrophiles that are highly stable under standard atmospheric conditions but become1[1]. The use of phenyl carbamates provides 2[2], ensuring clean conversions without unwanted side-chain cross-reactivity.

Mechanistic Insights into Urea Formation

The efficiency of this protocol relies on the controlled aminolysis of the phenyl carbamate. Unlike standard amide bond formation, this reaction does not require exogenous coupling reagents (e.g., HATU or DIC). The phenyl ester is pre-activated; the resonance stabilization of the phenoxide leaving group drives the reaction forward.

The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is the critical causal factor for success. DIPEA serves a dual purpose: it maintains the resin-bound amine in its nucleophilic free-base form and stabilizes the transient tetrahedral intermediate,3[3].

Mechanism N1 Resin-Bound Amine (Peptide-NH2) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Phenyl Carbamate (PhO-CO-NH-Ar) N2->N3 Base (DIPEA) N4 Urea-Linked Peptide (Peptide-NH-CO-NH-Ar) N3->N4 Elimination of Phenoxide N5 Phenol Byproduct (Washed Away) N3->N5 Cleavage

Mechanistic pathway of base-catalyzed urea formation on solid support.

Quantitative Comparison: Reagent Selection

To justify the selection of the phenyl carbamate over traditional isocyanates, the following operational and chemical parameters are summarized:

ParameterPhenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate2,3-dihydro-1,4-benzodioxin-6-yl isocyanate
Physical State Bench-stable, weighable crystalline solidMoisture-sensitive liquid or unstable solid
Storage Stability High (>12 months at room temperature)Low (Prone to rapid polymerization/dimerization)
Reactivity Profile Chemoselective for primary/secondary aminesHighly reactive, non-selective (reacts with H₂O)
SPPS Byproducts Soluble phenol (Easily washed away)Insoluble symmetric ureas (Clogs resin pores)
Toxicity / Handling Low to moderate (Standard PPE)High (Severe respiratory sensitizer)
Self-Validating Experimental Protocols

The following methodologies permit the urea moiety to be 4[4]. Every step is designed as a self-validating system, utilizing colorimetric gating to ensure absolute conversion before proceeding to global cleavage.

Protocol A: N-Terminal Urea Derivatization

Materials: Fmoc-Peptide-Resin (0.1 mmol scale), Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (MW ~271.27 g/mol ), DIPEA, DMF, DCM.

  • Resin Swelling: Suspend the resin in a 1:1 mixture of DMF/DCM for 30 minutes. Causality: This expands the polystyrene/PEG matrix, maximizing the exposure of reactive amine sites and ensuring uniform diffusion of the bulky carbamate reagent.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Carbamate Coupling:

    • Dissolve 81.4 mg (0.3 mmol, 3.0 eq) of the phenyl carbamate in 2 mL of anhydrous DMF.

    • Add 104 µL (0.6 mmol, 6.0 eq) of DIPEA to the solution.

    • Add the mixture to the resin and agitate at room temperature for 4 to 12 hours.

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Negative (Yellow): Proceed to Step 5.

    • Positive (Blue): The reaction is incomplete due to steric hindrance. Proceed to the Troubleshooting section.

  • Washing: Wash the resin with DMF (5 × 1 min), DCM (5 × 1 min), and Methanol (3 × 1 min) to completely remove the phenol byproduct.

  • Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. Precipitate the crude urea-peptide in cold diethyl ether.

Protocol B: Orthogonal Side-Chain Derivatization (e.g., Lysine)

To install the benzodioxane pharmacophore on a specific side chain, utilize a Lys(Mtt) or Lys(Alloc) building block during the initial SPPS.

  • Orthogonal Deprotection:

    • For Mtt: Treat the fully protected Fmoc-Peptide-Resin with 1% TFA in DCM (10 × 2 min) until the yellow color (trityl cation) dissipates. Neutralize with 5% DIPEA in DMF.

    • For Alloc: Treat with Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in dry DCM for 2 hours in the dark.

  • Coupling: Proceed with Step 3 from Protocol A to form the side-chain urea linkage.

Workflow Step1 Step 1: Resin Swelling (DMF/DCM, 30 min) Step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 Step 3: Carbamate Coupling (3 eq Carbamate, 6 eq DIPEA) Step2->Step3 Decision Kaiser Test Result? Positive (Blue) Negative (Yellow) Step3->Decision Step4 Step 4: Recoupling or Heating (Add 0.1 eq HOAt, 40°C) Decision:pos->Step4 Step5 Step 5: Washing (DMF, DCM, MeOH) Decision:neg->Step5 Step4->Decision Step6 Step 6: Global Cleavage (TFA/TIPS/H2O) Step5->Step6

Self-validating workflow for phenyl carbamate coupling in SPPS.

Troubleshooting and Reaction Optimization

If the Kaiser test remains positive after the initial 12-hour coupling, the reaction is likely stalled due to the steric bulk of the 2,3-dihydro-1,4-benzodioxin-6-yl moiety clashing with adjacent bulky amino acids (e.g., Val, Ile, Trp).

Optimization Logic: Do not simply add more carbamate reagent. Instead, alter the reaction kinetics:

  • Thermal Agitation: Elevate the reaction temperature to 40 °C using a microwave peptide synthesizer or a heated shaker.

  • Catalytic Additives: Add 0.1 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole). Causality: HOAt undergoes rapid transesterification with the phenyl carbamate, replacing the phenoxide with an extremely reactive, less sterically hindered active ester intermediate. This bypasses the steric barrier of direct aminolysis, forcing the reaction to completion.

Sources

Application

experimental conditions for reacting primary amines with phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Rationale In modern drug discovery, the 1-(2,3-dihydro-1,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In modern drug discovery, the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea scaffold is a privileged pharmacophore frequently encountered in alpha-adrenergic antagonists and neuroactive agents. Historically, the synthesis of unsymmetrical ureas relied on the reaction of amines with highly toxic, moisture-sensitive isocyanates or phosgene gas.

As a Senior Application Scientist, I strongly advocate for the use of phenyl carbamates as bench-stable, safe, and highly efficient "masked isocyanate" equivalents[1]. Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate provides a controlled, chemoselective pathway to generate complex ureas without the hazards of phosgene. This application note details the optimized experimental conditions, mechanistic causality, and a self-validating protocol for reacting this carbamate with various primary amines.

Mechanistic Principles & Causality

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The reaction of a primary amine-derived phenyl carbamate with an incoming nucleophile does not typically proceed via a simple direct addition-elimination ( BAc​2 ) pathway. Instead, it operates predominantly via an E1cB (Elimination Unimolecular conjugate Base) mechanism [2].

  • Deprotonation: The starting carbamate possesses an acidic N-H proton. A mild tertiary amine base (e.g., TEA or DIPEA) deprotonates this nitrogen.

  • Isocyanate Generation: The resulting anion triggers the elimination of the phenoxide leaving group, generating a highly reactive 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate intermediate in situ.

  • Nucleophilic Attack: The incoming primary amine rapidly attacks the electrophilic isocyanate carbon, yielding the unsymmetrical urea product[2].

Mechanism A Phenyl N-(2,3-dihydro- 1,4-benzodioxin-6-yl)carbamate B Deprotonation (Base: TEA/DIPEA) A->B -H+ C Isocyanate Intermediate + Phenol Byproduct B->C E1cB Elimination (- PhOH) D Nucleophilic Attack (Primary Amine: R-NH2) C->D + R-NH2 E Unsymmetrical Urea Product D->E Addition

Figure 1: E1cB mechanistic pathway for urea synthesis from phenyl carbamates.

Experimental Design Rationale

Every reagent and step in this protocol is selected based on strict chemical causality to ensure a self-validating, high-purity output.

  • Solvent Selection (DMSO vs. THF): Dimethyl sulfoxide (DMSO) is the optimal solvent[1]. Its high dielectric constant and polar aprotic nature stabilize the polar transition states and the phenoxide leaving group. This allows reactions with aliphatic primary amines to reach full conversion at ambient temperature. For less nucleophilic aromatic amines, heating in DMSO or THF is required[3].

  • Base Selection: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) acts as a proton shuttle. Using 1.5 equivalents ensures rapid E1cB isocyanate generation without degrading the starting material.

  • Workup Causality (The Self-Validating Step): The primary byproduct is phenol. Because phenol is highly soluble in organic solvents, it will co-elute with the urea if not removed. Washing the organic layer with 1N NaOH (pH ~14) deprotonates the phenol (pKa ~10) into sodium phenoxide, partitioning it entirely into the aqueous layer[2]. A subsequent 1N HCl wash removes any unreacted aliphatic amine and the tertiary base. If these washes are executed correctly, the crude 1 H-NMR will be analytically pure, devoid of phenol multiplets at 6.8–7.3 ppm.

Step-by-Step Protocol

Safety Precautions: Perform all operations in a well-ventilated fume hood. DMSO can rapidly transport dissolved chemicals through the skin; wear appropriate PPE.

Reagents Required:
  • Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (1.0 eq)

  • Primary Amine (1.1 – 1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous DMSO (or THF for specific substrates)

  • 1N NaOH (aq), 1N HCl (aq), Brine, Ethyl Acetate (EtOAc), Anhydrous Na2​SO4​

Procedure:
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (1.0 eq) in anhydrous DMSO to achieve a concentration of 0.1 – 0.2 M.

  • Base Addition: Add TEA (1.5 eq) to the solution in one portion. Stir for 5 minutes at room temperature.

  • Amine Addition: Add the primary amine (1.1 eq) dropwise. If the amine is a solid, add it in small portions or dissolve it in a minimal amount of DMSO prior to addition.

  • Incubation:

    • For unhindered aliphatic amines: Stir at room temperature (20–25 °C) for 1–3 hours.

    • For aromatic or sterically hindered amines: Attach a reflux condenser and heat to 60–80 °C for 6–12 hours.

  • Reaction Monitoring: Monitor the consumption of the carbamate via TLC (Hexane/EtOAc 1:1) or LC-MS.

  • Quenching & Alkaline Workup: Once complete, cool the mixture to room temperature and dilute with EtOAc (10 volumes). Transfer to a separatory funnel and wash the organic layer with 1N aqueous NaOH (3 × 5 volumes) to extract the phenol byproduct.

  • Acid Wash: Wash the organic layer with 1N aqueous HCl (1 × 5 volumes) to remove excess base and unreacted amine.

  • Final Wash & Drying: Wash with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude urea.

  • Purification: The crude product is often >95% pure. If necessary, purify via flash column chromatography or recrystallization from hot ethanol.

Workflow Step1 1. Reagent Preparation Dissolve Carbamate in Anhydrous DMSO (0.1-0.2 M) Step2 2. Base Addition Add TEA or DIPEA (1.5 eq) Step1->Step2 Step3 3. Amine Addition Add Primary Amine (1.1-1.2 eq) Dropwise Step2->Step3 Step4 4. Incubation & Monitoring Stir at RT (Aliphatic) or 60-80°C (Aromatic) Step3->Step4 Step5 5. Quenching & Alkaline Workup Dilute with EtOAc, Wash with 1N NaOH (3x) Step4->Step5 Step6 6. Acid Wash & Drying Wash with 1N HCl, Brine, Dry over Na2SO4 Step5->Step6 Step7 7. Purification Flash Chromatography or Recrystallization Step6->Step7

Figure 2: Experimental workflow for the synthesis and isolation of ureas.

Empirical Data & Condition Optimization

The nucleophilicity and steric bulk of the incoming primary amine dictate the required energy input. The table below summarizes the optimized parameters for various amine classes reacting with phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Amine ClassificationExample SubstrateSolventBaseTemp (°C)Time (h)Expected Yield (%)
Unhindered Aliphatic BenzylamineDMSOTEA (1.5 eq)RT (20–25)1 – 385 – 95
Sterically Hindered Aliphatic tert-ButylamineDMSOTEA (1.5 eq)50 – 604 – 875 – 85
Electron-Rich Aromatic p-AnisidineDMSODIPEA (2.0 eq)60 – 806 – 1270 – 80
Electron-Deficient Aromatic p-NitroanilineDMFDBU (1.5 eq)80 – 10012 – 2450 – 65

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If starting material persists after 12 hours (common with electron-deficient anilines), switch the base from TEA to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to force the E1cB elimination, and increase the temperature to 100 °C.

  • Symmetrical Urea Formation: Symmetrical 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea can occasionally form if ambient moisture hydrolyzes the isocyanate intermediate into an amine, which then attacks another isocyanate molecule. Ensure all solvents are rigorously anhydrous and conduct the reaction under a dry inert atmosphere (Nitrogen or Argon).

  • Phenol Contamination in NMR: If the crude 1 H-NMR reveals sharp multiplets between 6.8 ppm and 7.3 ppm, the alkaline workup was insufficient. Redissolve the crude mixture in EtOAc and repeat the 1N NaOH washes, ensuring vigorous mixing in the separatory funnel.

References

  • Title: Practical synthesis of urea derivatives Source: US Patent 5925762A URL
  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Sources

Method

Application Notes and Protocols for the Integration of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate into Medicinal Chemistry Scaffolds

Introduction: A Privileged Scaffold Meets a Versatile Functional Group In the landscape of modern drug discovery, the strategic combination of well-validated pharmacophores is a cornerstone of rational drug design. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold Meets a Versatile Functional Group

In the landscape of modern drug discovery, the strategic combination of well-validated pharmacophores is a cornerstone of rational drug design. This guide focuses on the synthesis and application of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a molecule that marries the privileged 1,4-benzodioxane scaffold with the versatile phenyl carbamate functional group. The 1,4-benzodioxane motif is a recurring structural element in a plethora of biologically active compounds, demonstrating a wide array of pharmacological activities including antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive core for interacting with various biological targets.[1]

The carbamate group, on the other hand, is a highly valued functional group in medicinal chemistry.[4] It serves as a stable and proteolytically resistant bioisostere of the amide bond, a feature that can significantly enhance the metabolic stability of peptide-based drug candidates.[4] Furthermore, carbamates are integral to the design of prodrugs, can modulate the physicochemical properties of a molecule to improve its pharmacokinetic profile, and often act as a key pharmacophoric element, directly participating in drug-target interactions.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate and its strategic incorporation into medicinal chemistry scaffolds. We will delve into the underlying principles of its application, detailed synthetic protocols, and potential therapeutic avenues for the resulting novel chemical entities.

Strategic Applications in Medicinal Chemistry

The incorporation of the phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate moiety into drug candidates can be approached from several strategic angles:

  • Bioisosteric Replacement of Amide Bonds: In peptide or protein-ligand mimetics, the native amide bond is often a liability due to its susceptibility to enzymatic cleavage. Replacing an amide linkage with the more stable carbamate group can lead to compounds with improved in vivo half-life and oral bioavailability. The phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate unit offers a bioisosteric replacement that also introduces the unique structural and electronic features of the benzodioxane ring.

  • Scaffold Hopping and Fragment-Based Drug Design (FBDD): The title compound can be viewed as a valuable fragment for FBDD campaigns. The benzodioxane portion can occupy hydrophobic pockets in a target protein, while the carbamate provides hydrogen bonding capabilities. This fragment can be "grown" or linked to other fragments to build a potent and selective inhibitor.

  • Modulation of Pharmacokinetic Properties: The introduction of this moiety can alter a molecule's lipophilicity, polarity, and hydrogen bonding potential. These modifications can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties, transforming a biologically active but pharmacokinetically poor compound into a viable drug candidate.

  • Targeting Specific Protein Families: The 1,4-benzodioxane scaffold has been successfully employed in the design of ligands for a variety of receptors and enzymes.[1][2] By appending this scaffold via a carbamate linker, medicinal chemists can explore new chemical space around known targets or even discover novel biological activities.

Synthetic Protocols

The synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a straightforward process, primarily involving the reaction of a commercially available amine with a suitable chloroformate.

Protocol 1: Synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

This protocol details the direct synthesis of the title compound from 2,3-dihydro-1,4-benzodioxin-6-amine and phenyl chloroformate.

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-amine

  • Phenyl chloroformate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or pyridine as a base

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.1 equivalents) to the solution with stirring.

  • Addition of Phenyl Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Add phenyl chloroformate (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as phenyl chloroformate is sensitive to moisture and will hydrolyze, reducing the yield of the desired product.

  • Base: Triethylamine or pyridine is added to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Low-Temperature Addition: The dropwise addition of phenyl chloroformate at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

  • Aqueous Work-up: The NaHCO3 wash neutralizes any remaining HCl and unreacted phenyl chloroformate. The water and brine washes remove water-soluble impurities.

Data Presentation:

Reactant Molar Mass ( g/mol ) Equivalents
2,3-dihydro-1,4-benzodioxin-6-amine151.161.0
Phenyl chloroformate156.571.05
Triethylamine101.191.1

Typical yields for this reaction are in the range of 70-90% after purification.

Visualizing the Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Amine 2,3-dihydro-1,4- benzodioxin-6-amine Reaction Carbamate Formation Amine->Reaction Chloroformate Phenyl Chloroformate Chloroformate->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM/THF Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Phenyl N-(2,3-dihydro-1,4- benzodioxin-6-yl)carbamate Purification->Product

Caption: A typical experimental workflow for carbamate synthesis.

Incorporation into a Medicinal Chemistry Scaffold: A Case Study

To illustrate the application of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, let's consider its incorporation into a hypothetical kinase inhibitor scaffold. Many kinase inhibitors possess a "hinge-binding" motif, often an amide-containing heterocycle, that forms crucial hydrogen bonds with the kinase hinge region.

Hypothetical Scaffold: A generic kinase inhibitor with a primary amine handle for derivatization.

Strategy: Replace a solvent-exposed amide or introduce the phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate moiety to explore new interactions with the protein surface or improve pharmacokinetic properties.

Protocol 2: Coupling to an Amine-Containing Scaffold

This protocol describes the reaction of a pre-synthesized activated carbamate with an amine-functionalized medicinal chemistry scaffold.

Materials:

  • Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (from Protocol 1)

  • Amine-containing scaffold (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • A suitable base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the amine-containing scaffold (1.0 equivalent) and phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (1.2 equivalents) in anhydrous DMF or DMSO.

  • Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress should be monitored by HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the desired final compound.

Rationale for Experimental Choices:

  • Elevated Temperature: The coupling of a carbamate with an amine to form a urea linkage often requires elevated temperatures to proceed at a reasonable rate.

  • Polar Aprotic Solvent: DMF or DMSO are used to dissolve the potentially polar reactants and facilitate the reaction.

  • Non-nucleophilic Base: DIPEA is a non-nucleophilic base that effectively scavenges any acid formed without competing in the desired reaction.

Visualizing the Incorporation Strategy

Incorporation_Strategy cluster_scaffold Core Scaffold cluster_reagent Key Reagent cluster_product Final Product Scaffold Kinase Inhibitor Core R-NH2 Reaction Coupling Reaction Scaffold:f1->Reaction Nucleophilic Attack Reagent Phenyl N-(2,3-dihydro-1,4- benzodioxin-6-yl)carbamate Reagent:f0->Reaction Product Modified Kinase Inhibitor R-NH-C(=O)-NH-(benzodioxane) Reaction->Product:f0

Caption: Logic of incorporating the carbamate into a core scaffold.

Conclusion and Future Perspectives

The phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate moiety represents a valuable building block for medicinal chemists. Its synthesis is straightforward, and its incorporation into various scaffolds can lead to novel compounds with potentially improved pharmacological and pharmacokinetic profiles. The strategic use of this and related building blocks will undoubtedly continue to contribute to the discovery and development of new therapeutic agents. Future work could involve exploring different substitution patterns on both the phenyl and benzodioxane rings to create a library of diverse building blocks for use in a wide range of drug discovery programs.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Google Patents. (1984).
  • ResearchGate. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

Sources

Application

Application Notes &amp; Protocols: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a Covalent Chemical Probe for Serine Hydrolase Activity Profiling

Introduction: The Rationale for a Carbamate-Based Serine Hydrolase Probe The serine hydrolase superfamily represents one of the largest and most diverse enzyme classes in mammalian proteomes, playing critical roles in a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Carbamate-Based Serine Hydrolase Probe

The serine hydrolase superfamily represents one of the largest and most diverse enzyme classes in mammalian proteomes, playing critical roles in a myriad of physiological processes, including neurotransmission, inflammation, and metabolism. Their deregulation is implicated in numerous diseases, making them a major class of drug targets. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study the functional state of these enzymes in native biological systems.[1][2] ABPP utilizes active site-directed covalent probes to label and identify active enzymes, providing a direct readout of their catalytic activity.[3]

Carbamates have been identified as a "privileged" reactive group for targeting serine hydrolases.[4] They act as mechanism-based inhibitors, forming a stable carbamoyl-enzyme intermediate with the catalytic serine residue in the enzyme's active site. This covalent and activity-dependent labeling makes them ideal scaffolds for the design of chemical probes.

This document outlines the proposed use of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a novel chemical probe for the study of serine hydrolases, with a particular focus on Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide, and is a therapeutic target for pain, inflammation, and anxiety. The design of this probe leverages the established reactivity of the O-aryl carbamate "warhead" with the 2,3-dihydro-1,4-benzodioxin moiety, a common scaffold in pharmacologically active compounds, to potentially confer selectivity and favorable properties for target engagement.

Mechanism of Action: Covalent Modification of the Catalytic Serine

The proposed mechanism of action for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a serine hydrolase probe involves the covalent modification of the active site serine residue. The process is initiated by the nucleophilic attack of the activated serine on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the phenol leaving group and resulting in a stable, carbamoylated enzyme. This effectively renders the enzyme inactive.

Carbamate Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Carbamate Probe Ser-OH Ser-OH Tetrahedral_Intermediate [Tetrahedral Intermediate] Ser-OH->Tetrahedral_Intermediate Nucleophilic Attack Probe R-O-C(=O)-NH-R' Probe->Tetrahedral_Intermediate Carbamoylated_Enzyme Ser-O-C(=O)-NH-R' (Inactive Enzyme) Tetrahedral_Intermediate->Carbamoylated_Enzyme Collapse Phenol R-OH (Leaving Group) Tetrahedral_Intermediate->Phenol

Figure 1: Proposed mechanism of covalent modification of a serine hydrolase by a carbamate probe.

Application I: In Vitro Screening of FAAH Inhibition

A primary application of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is as a tool compound for the in vitro screening and characterization of its inhibitory activity against FAAH. Commercially available FAAH inhibitor screening assay kits provide a convenient fluorescence-based method for this purpose.[5][6][7] These assays typically utilize a fluorogenic substrate that, when hydrolyzed by FAAH, releases a fluorescent product. The inhibitory potential of the probe can be quantified by its ability to reduce the rate of substrate hydrolysis.

Protocol 1: Fluorometric Assay for FAAH Inhibition

This protocol is adapted from commercially available kits for the screening of FAAH inhibitors.[8]

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., Tris-HCl, pH 9.0)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (test compound)

  • Positive Control Inhibitor (e.g., JZL195)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in DMSO. Create a serial dilution of the stock solution to generate a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • FAAH enzyme solution

    • Test compound dilution (or DMSO for control, positive control inhibitor for reference)

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamateFAAHFluorometric50
JZL195 (Positive Control)FAAHFluorometric10

Application II: Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity

To validate phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a chemical probe, it is crucial to assess its target engagement and selectivity within a complex proteome. This can be achieved using competitive ABPP.[3][4] In this approach, a proteome is pre-incubated with the test compound before treatment with a broad-spectrum serine hydrolase probe that has a reporter tag (e.g., a fluorophore or biotin). A reduction in the labeling of a specific enzyme by the tagged probe indicates that the test compound has engaged that target.

Protocol 2: Competitive ABPP in Cell Lysates

Materials:

  • Cell lysate (e.g., from a cell line expressing the target enzyme)

  • Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

  • Broad-spectrum serine hydrolase probe with a reporter tag (e.g., FP-Rhodamine)

  • SDS-PAGE reagents and equipment

  • In-gel fluorescence scanner

Procedure:

  • Proteome Preparation: Prepare a cell lysate and determine the protein concentration.

  • Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate or DMSO (vehicle control). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add the FP-Rhodamine probe to each sample and incubate for another 30 minutes at room temperature.

  • SDS-PAGE Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease with increasing concentrations of the test compound.

Competitive ABPP Workflow cluster_0 Step 1: Incubation cluster_1 Step 2: Labeling cluster_2 Step 3: Analysis Proteome Cell Lysate Incubated_Proteome Incubated_Proteome Proteome->Incubated_Proteome Pre-incubate Inhibitor Test Compound (Probe) Inhibitor->Incubated_Proteome Labeled_Proteome Labeled_Proteome Incubated_Proteome->Labeled_Proteome Add Tagged_Probe FP-Rhodamine Probe Tagged_Probe->Labeled_Proteome SDS_PAGE SDS_PAGE Labeled_Proteome->SDS_PAGE Separate Fluorescence_Scan Fluorescence_Scan SDS_PAGE->Fluorescence_Scan Visualize Data_Analysis Data_Analysis Fluorescence_Scan->Data_Analysis Quantify

Figure 2: Workflow for competitive activity-based protein profiling (ABPP).

Application III: Cellular Target Engagement

To confirm that the probe can engage its target in a cellular context, a modified ABPP protocol can be used with intact, living cells. This requires a "clickable" version of the probe, where a bio-orthogonal handle (e.g., an alkyne) is incorporated into the structure. After treating cells with the clickable probe, the cells are lysed, and the probe-labeled proteins are conjugated to a reporter tag (e.g., azide-fluorophore or azide-biotin) via click chemistry.[3]

Protocol 3: Clickable Probe Synthesis and Cellular Labeling

Synthesis of an Alkyne-Modified Probe:

A terminal alkyne group would need to be incorporated into the phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate structure, for example, by modifying the phenyl leaving group or the benzodioxin scaffold, without significantly compromising its reactivity and selectivity.

Cellular Labeling Protocol:

  • Cell Treatment: Treat intact cells with the alkyne-modified probe for a specified time.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: To the cell lysate, add the azide-reporter tag (e.g., azide-fluorophore), a copper(I) catalyst, and a ligand. Incubate to allow the click reaction to proceed.

  • Analysis: Analyze the labeled proteome by SDS-PAGE and in-gel fluorescence scanning or by enrichment of biotin-tagged proteins followed by mass spectrometry-based identification.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The use of a well-characterized positive control inhibitor in the in-vitro assays provides a benchmark for assessing the potency of the test probe. In the competitive ABPP experiments, the dose-dependent decrease in the labeling of the target enzyme provides strong evidence of specific engagement. Furthermore, the identification of probe-labeled proteins by mass spectrometry in a cellular context would provide definitive evidence of target engagement and can also reveal potential off-targets, thus characterizing the probe's selectivity.

Conclusion

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate represents a promising scaffold for the development of a chemical probe for studying serine hydrolases, particularly FAAH. The protocols outlined in these application notes provide a roadmap for its characterization, from initial in-vitro validation of inhibitory activity to its application in complex biological systems for target engagement and selectivity profiling. The principles of activity-based protein profiling are central to validating its utility as a reliable tool for researchers in chemical biology and drug discovery.

References

  • Biocompare. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. [Link]

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). [Link]

  • Adibekian, A., et al. (2013). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. ACS Chemical Biology. [Link]

  • Verhelst, S. H. L. (2024). Covalent activity-based probes for imaging of serine proteases. Portland Press. [Link]

  • PubChem. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. [Link]

  • Wang, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology. [Link]

  • Okerberg, E. S., & Bogyo, M. (2008). Activity-based probes as a tool for functional proteomic analysis of proteases. Future Medicinal Chemistry. [Link]

  • Nomura, C. J., et al. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer. [Link]

Sources

Method

Application Notes and Protocols: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a Novel Derivatization Agent for Enhanced Detection of Amines in Chromatographic Analysis

Introduction: The Need for Sensitive Amine Analysis and the Role of Derivatization The quantitative analysis of primary and secondary amines is of paramount importance across various scientific disciplines, including pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Sensitive Amine Analysis and the Role of Derivatization

The quantitative analysis of primary and secondary amines is of paramount importance across various scientific disciplines, including pharmaceutical drug development, clinical diagnostics, and environmental monitoring. These compounds often serve as active pharmaceutical ingredients (APIs), critical metabolites, or environmental contaminants. However, their analysis by High-Performance Liquid Chromatography (HPLC) is frequently hampered by their lack of a strong native chromophore or fluorophore, leading to poor sensitivity with common UV-Visible or fluorescence detectors.[1][2] Furthermore, the polarity of many amines can result in poor retention and peak shape on reversed-phase columns.[3]

To overcome these analytical challenges, a pre-column derivatization strategy is often employed.[4] This involves a chemical reaction that modifies the analyte to introduce a moiety that enhances its detectability and improves its chromatographic properties.[1] Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a promising, yet underexplored, derivatizing agent designed for this purpose. This application note provides a comprehensive guide to the synthesis and application of this reagent for the sensitive analysis of amines.

The core of this reagent is the 2,3-dihydro-1,4-benzodioxin structure, a well-established scaffold in medicinal chemistry.[5][6][7][8] The phenyl carbamate moiety provides a reactive center for the derivatization of primary and secondary amines, forming stable urea derivatives.[9] The resulting derivative incorporates a strong chromophore, making it highly suitable for UV detection.

Synthesis of the Derivatizing Reagent: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

The proposed synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a straightforward process starting from the commercially available 2,3-dihydro-1,4-benzodioxin-6-amine.[10] The reaction involves the treatment of the amine with phenyl chloroformate in the presence of a mild base to neutralize the HCl byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products amine 2,3-dihydro-1,4-benzodioxin-6-amine product Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate amine->product + Phenyl Chloroformate chloroformate Phenyl Chloroformate chloroformate->product base Pyridine or Triethylamine byproduct Pyridinium/Triethylammonium Hydrochloride base->byproduct Neutralizes HCl solvent Dichloromethane solvent->product

Caption: Proposed synthesis of the derivatizing agent.

Protocol for Synthesis:
  • Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add a mild base such as pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phenyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application: Derivatization of Primary and Secondary Amines for HPLC-UV Analysis

The derivatization reaction involves the nucleophilic attack of the amine analyte on the carbonyl carbon of the phenyl carbamate reagent, leading to the formation of a stable N,N'-disubstituted urea derivative and phenol as a byproduct.

G cluster_workflow Derivatization Workflow start Sample containing primary/secondary amine add_reagent Add Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate solution start->add_reagent add_catalyst Add base catalyst (e.g., Triethylamine) add_reagent->add_catalyst incubate Incubate at elevated temperature (e.g., 60°C) add_catalyst->incubate quench Quench reaction (optional) incubate->quench inject Inject into HPLC-UV system quench->inject

Caption: General workflow for amine derivatization.

Detailed Protocol for Derivatization of a Model Amine (e.g., Benzylamine):

Reagents and Materials:

  • Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate solution (10 mg/mL in Acetonitrile)

  • Benzylamine standard solutions (in Acetonitrile)

  • Triethylamine (TEA)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid

Procedure:

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the benzylamine standard solution.

  • Reagent Addition: Add 200 µL of the Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate solution.

  • Catalyst Addition: Add 20 µL of Triethylamine.

  • Reaction Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.

  • Cooling: After incubation, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with the mobile phase if necessary.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

Rationale for Protocol Steps:

  • Acetonitrile as Solvent: Acetonitrile is a common solvent for derivatization reactions due to its compatibility with reversed-phase HPLC and its ability to dissolve a wide range of organic molecules.

  • Triethylamine as Catalyst: The reaction is base-catalyzed. TEA is a suitable organic base that facilitates the nucleophilic attack of the amine on the carbamate.[9]

  • Elevated Temperature: Heating the reaction mixture increases the reaction rate, ensuring complete derivatization in a reasonable timeframe.

Proposed HPLC-UV Conditions:
ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Justification of HPLC Conditions:

  • C18 Column: A standard C18 column is suitable for retaining the relatively non-polar urea derivative.

  • Gradient Elution: A gradient of water and acetonitrile allows for the effective separation of the derivatized analyte from the excess reagent and byproducts.

  • UV Detection at 254 nm: The benzodioxin and phenyl moieties in the derivative are expected to have strong absorbance at or around 254 nm, providing high sensitivity.[2]

Expected Results and Data Presentation

The derivatization of benzylamine with phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is expected to yield a single, sharp peak in the chromatogram with a significantly enhanced detector response compared to the underivatized amine.

Table 1: Expected Chromatographic Data

CompoundRetention Time (min)Peak Area (arbitrary units)
Benzylamine (underivatized)~2.5Low/Undetectable
Derivatized Benzylamine~10.2High
Excess Reagent/Byproducts~4.8Variable

Conclusion and Future Perspectives

This application note outlines a comprehensive, albeit theoretical, framework for the use of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a novel derivatizing agent for the sensitive determination of primary and secondary amines by HPLC-UV. The proposed synthesis of the reagent is based on established chemical principles, and the derivatization protocol is designed for robustness and ease of use. The enhanced UV absorbance conferred by the benzodioxin-phenylurea structure is anticipated to significantly lower the limits of detection for a wide range of amine-containing analytes.

Further experimental validation is required to optimize the reaction conditions for different classes of amines and to fully characterize the performance of this reagent. Nevertheless, the principles and protocols detailed herein provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in their analytical workflows.

References

  • Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Greyhound Chromatography. (n.d.). Derivatizing Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

  • Chhanikar, P. T., et al. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmaceutical Research. Available at: [Link]

  • Rehman, A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Available at: [Link]

  • Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-403. Available at: [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. Available at: [Link]

  • Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Available at: [Link]

  • Google Patents. (2010). CN101747234A - Method for synthesizing phenyl carbamate.
  • Google Patents. (2007). WO2007014973A2 - Method of obtaining phenyl carbamates.
  • Matrix Fine Chemicals. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE | CAS 22013-33-8. Available at: [Link]

  • Legrand, B., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 3(11), 15856-15865. Available at: [Link]

  • Lee, J., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology. Available at: [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Vakhrushev, A. V., et al. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 67(14), 1050-1056. Available at: [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Available at: [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Synthesis

Enhancing Reaction Yield and Purity: A Troubleshooting Guide Welcome to the technical support center for the synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Enhancing Reaction Yield and Purity: A Troubleshooting Guide

Welcome to the technical support center for the synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate?

The most prevalent and straightforward method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl chloroformate.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. The most common culprits include:

  • Inadequate base: Insufficient or inappropriate base can lead to the protonation of the starting amine, reducing its nucleophilicity.

  • Moisture contamination: Phenyl chloroformate is highly sensitive to moisture and will readily hydrolyze, reducing the amount available for the reaction.

  • Side reactions: The formation of urea byproducts is a common issue.[1]

  • Suboptimal reaction temperature: Temperature can influence reaction rate and the prevalence of side reactions.[3]

Q3: I am observing a significant amount of an insoluble white precipitate as a byproduct. What is it and how can I prevent its formation?

This is likely a symmetrical urea, formed from the reaction of the starting amine with an isocyanate intermediate.[1] Isocyanates can form in situ, particularly if there are issues with the quality of the phenyl chloroformate or if the reaction conditions are not carefully controlled. To minimize this, ensure you are using high-purity, dry reagents and an inert atmosphere.

Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Low Conversion of Starting Amine

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2,3-dihydro-1,4-benzodioxin-6-amine.

  • The isolated product yield is significantly lower than expected.

Root Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Insufficient Base The reaction of phenyl chloroformate with the amine generates HCl. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.1. Select an appropriate base: Use a non-nucleophilic organic base like triethylamine or pyridine.[2][4] 2. Ensure stoichiometry: Use at least a stoichiometric equivalent of the base relative to the phenyl chloroformate. An excess (1.1-1.2 equivalents) is often beneficial.
Poor Reagent Quality Phenyl chloroformate is highly reactive and can decompose upon storage, especially in the presence of moisture. This reduces the effective concentration of the acylating agent.1. Verify reagent purity: Use freshly opened or properly stored phenyl chloroformate. 2. Handle under inert atmosphere: Dispense phenyl chloroformate under nitrogen or argon to minimize exposure to atmospheric moisture.
Inadequate Mixing In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively.1. Use efficient stirring: Employ a magnetic stir bar that provides vigorous agitation. 2. Ensure proper solvent volume: A sufficient volume of a suitable solvent (e.g., dichloromethane, THF) will ensure homogeneity.[5]

Experimental Workflow: Optimizing Base and Reagent Handling

Caption: Troubleshooting workflow for low starting amine conversion.

Problem 2: Formation of Urea Byproduct

Symptoms:

  • Isolation of a high-melting, often insoluble, white solid along with the desired carbamate.

  • ¹H NMR spectrum shows signals corresponding to a symmetrical urea.

Root Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Isocyanate Formation Phenyl chloroformate can decompose to form phenyl isocyanate, especially at elevated temperatures. The isocyanate then reacts with the starting amine to form a stable urea byproduct.[1][6]1. Control reaction temperature: Add the phenyl chloroformate dropwise to a cooled solution (0 °C) of the amine and base.[2][5] 2. Maintain an inert atmosphere: This minimizes side reactions that can lead to isocyanate formation.
Reaction with CO₂ In the presence of a base, amines can react with atmospheric carbon dioxide to form carbamic acids, which can then lead to urea formation.[7][8]1. Purge the reaction vessel: Before adding reagents, flush the flask with an inert gas like nitrogen or argon. 2. Maintain a positive pressure of inert gas throughout the reaction.

Reaction Pathway: Desired vs. Side Reaction

G cluster_0 Desired Reaction cluster_1 Side Reaction Amine Dioxin Amine Carbamate Phenyl Carbamate Amine->Carbamate PhCF Phenyl Chloroformate PhCF->Carbamate Base Base Base->Carbamate Amine2 Dioxin Amine Urea Symmetrical Urea Amine2->Urea Isocyanate Isocyanate Intermediate Isocyanate->Urea

Caption: Competing reaction pathways in carbamate synthesis.

Problem 3: Difficult Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

Root Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Residual Base Excess organic base (e.g., triethylamine) and its hydrochloride salt can interfere with crystallization and co-elute with the product during chromatography.1. Aqueous Workup: After the reaction is complete, wash the organic layer with a dilute acid (e.g., 1N HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.[1] 2. Dry thoroughly: Ensure the organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
Inappropriate Crystallization Solvent The choice of solvent is critical for inducing crystallization. The ideal solvent should dissolve the product at an elevated temperature but not at room temperature, while impurities remain soluble.1. Solvent Screening: Experiment with a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether). 2. Utilize Seeding: If a small amount of pure, crystalline product is available, use it to seed the supersaturated solution.
Co-eluting Impurities If side products have similar polarities to the desired carbamate, they will be difficult to separate by standard silica gel chromatography.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent often provides better resolution. 2. Consider alternative purification: Techniques like preparative HPLC or crystallization may be necessary for high-purity material.

Purification Workflow

Caption: A systematic workflow for the purification of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

References
  • D. G. Pariya, et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 3(11), 15915-15924. [Link]

  • A Process for the Preparation of Phenylcarbamates. (2008).
  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2019). ResearchGate. [Link]

  • Method for synthesizing phenyl carbamate. (2010).
  • Method of obtaining phenyl carbamates. (2007).
  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. (2022). ResearchGate. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. (2019). SciELO. [Link]

  • How To Get Isocyanate? (2024). ACS Omega. [Link]

  • Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. Sciforum. [Link]

  • Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. (2021). Catalysis Science & Technology, 11(20), 6756-6763. [Link]

  • Reaction Path of One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol. (2013). Industrial & Engineering Chemistry Research, 52(10), 3594-3599. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). Medicinal Chemistry, 17(8), 846-867. [Link]

  • Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. (2009). The Journal of Physical Chemistry A, 113(18), 5371-5379. [Link]

  • Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. (2022). Polymers, 14(22), 4905. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Carbamate. Wikipedia. [Link]

  • Process for the preparation of aromatic carbamates and isocyanates. (1983).

Sources

Optimization

troubleshooting degradation of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate during storage

Welcome to the technical support resource for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for potential degradation of this compound during storage and handling. By understanding the underlying chemical principles, you can ensure the integrity of your samples and the reliability of your experimental outcomes.

Disclaimer: Specific, peer-reviewed stability data for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is not extensively available in public literature. The guidance provided herein is based on the well-established chemical principles governing the stability of aryl N-phenylcarbamates and related structures. We strongly advocate for in-house stability studies tailored to your specific formulation and application.[1]

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the storage and stability of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is primarily driven by three factors inherent to the carbamate functional group:

  • Hydrolysis: The carbamate ester linkage is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or, more notably, alkaline conditions.[2][3]

  • Thermal Stress: Elevated temperatures can provide the energy needed to initiate decomposition, often leading to different breakdown products than hydrolysis.[4][5][6]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions that cleave the carbamate bond.[7][8]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability and prevent degradation, we recommend adhering to the following storage conditions. These are designed to mitigate the risks identified in Q1.

ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the rate of thermal decomposition and hydrolysis.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Amber glass vial, stored in the darkProtects the light-sensitive molecule from photodegradation.[1]
Container Tightly sealed, borosilicate glassPrevents moisture ingress and ensures a non-reactive contact surface.[9]
Form Solid (lyophilized powder)Storing the compound as a solid is vastly preferable to storing it in solution, as this minimizes the risk of hydrolysis.

Q3: I suspect my sample has degraded. What are the first analytical steps I should take?

A3: If you observe inconsistent experimental results or visual changes in your sample (e.g., discoloration, clumping), a systematic analytical approach is crucial.

  • Purity Check via HPLC: The most reliable first step is to analyze the sample using High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak and/or the appearance of new peaks compared to a reference standard or a freshly prepared sample is a strong indicator of degradation.[10][11]

  • Mass Spectrometry (LC-MS): If new peaks are observed, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the molecular weights of the degradation products, which provides clues to the degradation pathway.

Q4: What are the most likely degradation products I might see in my analysis?

A4: Based on established carbamate chemistry, degradation can proceed via several pathways, leading to distinct products:

  • Hydrolysis Products: Cleavage of the ester linkage will yield 2,3-dihydro-1,4-benzodioxin-6-ol and phenylcarbamic acid . The latter is unstable and will rapidly decompose to aniline and carbon dioxide . Alternatively, hydrolysis at the other side of the carbamate linkage can produce phenol and N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamic acid , which in turn decomposes to 6-amino-2,3-dihydro-1,4-benzodioxin and carbon dioxide .

  • Thermal Degradation Products: Thermal decomposition often proceeds through a different, non-hydrolytic mechanism, yielding phenyl isocyanate and 2,3-dihydro-1,4-benzodioxin-6-ol .[4][5]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving degradation issues.

Problem: Appearance of New or Unexpected Peaks in HPLC/LC-MS Analysis

The presence of new peaks in your chromatogram that were not present in the reference standard is the most direct evidence of degradation. The identity of these peaks is the key to understanding the cause.

Logical Troubleshooting Workflow

This workflow provides a systematic path from observation to solution.

G start Problem Observed: New peaks in HPLC / Inconsistent Results check_storage Step 1: Audit Storage Conditions - Temperature Log? - Light Exposure? - Container Seal Intact? start->check_storage analyze Step 2: Analytical Characterization - Run HPLC-UV for purity % - Run LC-MS to get MW of new peaks check_storage->analyze compare Step 3: Correlate Degradant MW with Degradation Pathways analyze->compare path_hydrolysis Pathway A: Hydrolysis - Peaks match MW of phenol, aniline, or benzodioxinol derivatives? compare->path_hydrolysis If Yes path_thermal Pathway B: Thermal - Peaks match MW of isocyanate or subsequent reaction products? compare->path_thermal If Yes path_photo Pathway C: Photolysis - Complex mixture of products? - Often radical-based side reactions. compare->path_photo If Yes remediate Step 4: Implement Corrective Actions - Discard degraded stock. - Procure new material. - Enforce strict storage protocols (See Table 1). path_hydrolysis->remediate path_thermal->remediate path_photo->remediate validate Step 5: Validate Solution - Run baseline analysis on new stock. - Perform short-term stability study (e.g., 1 week at proposed conditions). remediate->validate end Resolution: Sample Integrity Assured validate->end

Caption: A systematic workflow for troubleshooting compound degradation.

Understanding the Degradation Pathways

Identifying the degradation products allows you to pinpoint the environmental stressor that caused the decomposition.

Hydrolytic Degradation Pathway

This is the most common degradation route for carbamates in solution or when exposed to humidity. The reaction is catalyzed by either acid or base, with base-catalyzed hydrolysis being significantly faster for most carbamates.[3][12]

G cluster_products Hydrolysis Products compound Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate p1 2,3-dihydro-1,4-benzodioxin-6-ol compound->p1 H₂O / H⁺ or OH⁻ p2 Aniline compound->p2 H₂O / H⁺ or OH⁻ p3 CO2 compound->p3 H₂O / H⁺ or OH⁻

Caption: The primary products of the hydrolytic degradation pathway.

Thermal Degradation Pathway

In the absence of water, particularly at elevated temperatures (e.g., during improper shipping or storage, or in a GC injector), carbamates can decompose via a six-membered cyclic transition state, a type of pyrolytic elimination.[4]

G cluster_products Thermal Products compound Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate p1 2,3-dihydro-1,4-benzodioxin-6-ol compound->p1 Heat (Δ) p2 Phenyl Isocyanate compound->p2 Heat (Δ)

Caption: The primary products of the thermal degradation pathway.

Section 3: Key Experimental Protocols

To proactively ensure the stability of your compound, the following protocols are recommended.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under controlled conditions to understand its stability profile, identify potential degradation products, and confirm that your analytical method is "stability-indicating" (i.e., capable of resolving the parent compound from its degradants).

Methodology:

  • Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Expose each solution to a different stress condition as outlined in the table below. Include a control sample protected from all stressors.

  • After the exposure period, neutralize the samples if necessary, dilute to a suitable concentration, and analyze all samples by HPLC-UV and LC-MS.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 0.1 M HCl; heat at 60°C for 24 hours.To simulate acidic conditions.
Base Hydrolysis Add 0.1 M NaOH; keep at room temp for 4 hours.To simulate alkaline conditions.[13]
Oxidation Add 3% H₂O₂; keep at room temp for 24 hours.To assess susceptibility to oxidation.
Thermal Stress Heat solution at 80°C for 48 hours (in the dark).To assess thermal lability in solution.
Photostability Expose to a calibrated UV light source (e.g., 254 nm) for 24 hours.To assess light sensitivity.[8]
Protocol 2: Example HPLC Method for Purity Assessment

Objective: To provide a starting point for an analytical method to assess the purity of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate and detect potential degradation products. This method will require optimization for your specific instrumentation and needs.

ParameterSpecification
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
UV Detection Diode Array Detector (DAD) scanning 210-400 nm; monitor at 254 nm
Gradient See Table Below

Example Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
20.0 10 90
25.0 10 90
25.1 90 10

| 30.0 | 90 | 10 |

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

  • Milošević, M., et al. (2014). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. Journal of Engineering & Processing Management, 6(1). [Link]

  • Pawar, R. P., & Kuchekar, S. R. (2017). Photocatalytic Degradation of Carbamate from Wastewater. International Journal of Computer Research and Development, 2(1). [Link]

  • Mahalakshmi, M., et al. (2007). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Journal of the Indian Chemical Society, 84(11), 1125-1130. [Link]

  • Acher, A. J., & Saltzman, S. (1998). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Journal of Environmental Quality, 27(4), 785-790. [Link]

  • Chen, J., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. Journal of Hazardous Materials, 489, 137648. [Link]

  • Testa, B., & Mayer, J. M. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Journal of Pharmacy and Pharmacology, 55(5), 579-590. [Link]

  • Daly, N. J., & Stimson, V. R. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1449-1455. [Link]

  • Al-Awadi, N. A., et al. (1991). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 1789-1795. [Link]

  • Troshkin, K., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1308. [Link]

  • Perry, R. J., et al. (2016). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels, 30(11), 9594-9601. [Link]

  • Fernández, I., et al. (2022). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 51(33), 12513-12521. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences. [Link]

  • MacMillan, J. H. (1981). Basic hydrolysis of methyl carbamates to amines. Internet Archive. [Link]

  • U.S. Geological Survey. (1994). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Summary for CID 11722. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate. [Link]

  • Sciencemadness.org. (n.d.). Ammonium carbamate. [Link]

  • Pico, Y., & Font, G. (2001). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. ResearchGate. [Link]

  • Goto, S., & Kato, S. (1974). Method for the Residue Determination of Carbamate Pesticides in Crops. Journal of Pesticide Science, 1(3), 177-184. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • Waters Corporation. (2002). Waters Alliance System for Carbamate Analysis Method Guide. [Link]

  • Nordeman, P., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS Medicinal Chemistry Letters, 5(11), 1184-1189. [Link]

  • Malhotra, H., et al. (2021). Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. ResearchGate. [Link]

  • Malhotra, H., Kaur, S., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 709511. [Link]

  • Kučerová-Chlupáčová, M., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 569-577. [Link]

  • Bakhtin, S. A., et al. (2014). Predicting Reactivities of Phenyl N-methylcarbamates in their Alkaline Hydrolysis. Physical Chemistry, 2(4), 65-71. [Link]

  • Riaz, M., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Smith, C. A., & Regan, F. (2012). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. Environment International, 49, 1-13. [Link]

  • Riaz, M., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]

  • Sbardella, G., et al. (2011). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & Medicinal Chemistry Letters, 21(11), 3290-3294. [Link]

  • Riaz, M., et al. (2019). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. [Link]

Sources

Troubleshooting

optimizing reaction temperature for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate amidation

Topic: Temperature Optimization for the Aminolysis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Target Audience: Researchers, Medicinal Chemists, and Process Scientists Welcome to the Technical Support Center....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization for the Aminolysis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions or unexpected byproducts when synthesizing urea derivatives from aryl carbamates.

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a highly stable, bench-stable solid alternative to toxic and moisture-sensitive isocyanates. While often loosely referred to as an "amidation," the reaction between this carbamate and an amine is formally an aminolysis that yields an N,N'-disubstituted urea. Unlocking the full synthetic utility of this reagent requires precise thermal control, as temperature dictates the fundamental mechanistic pathway of the reaction [1].

Core Principles: The Causality of Temperature

Aryl carbamates are not simple electrophiles. Their reactivity profile is bifurcated based on the thermal energy applied to the system:

  • The Low-Temperature Pathway (20°C – 50°C): Direct Aminolysis At ambient to moderate temperatures, the reaction proceeds via a classic addition-elimination mechanism. The amine nucleophile attacks the carbamate carbonyl, forming a tetrahedral intermediate. Subsequent collapse expels phenol as the leaving group. This pathway is highly effective for unhindered, highly nucleophilic primary aliphatic amines [1].

  • The High-Temperature Pathway (>70°C): Thermal Elimination to Isocyanate Sterically hindered secondary amines or electron-deficient anilines lack the nucleophilicity required for direct aminolysis. By elevating the temperature above 70°C, the carbamate undergoes thermal decomposition, eliminating phenol to generate 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate in situ. This highly electrophilic intermediate rapidly traps the less reactive amine[2].

G Start Phenyl N-(2,3-dihydro-1,4- benzodioxin-6-yl)carbamate TempCheck Reaction Temperature? Start->TempCheck LowTemp 20°C - 50°C (Direct Aminolysis) TempCheck->LowTemp Low/Mod HighTemp > 70°C (Thermal Elimination) TempCheck->HighTemp High Amine1 + Nucleophilic Amine LowTemp->Amine1 Isocyanate In situ Isocyanate Intermediate HighTemp->Isocyanate - Phenol Amine2 + Hindered/Aryl Amine Isocyanate->Amine2 Product N-(2,3-dihydro-1,4-benzodioxin-6-yl) Urea Derivative + Phenol Amine1->Product Addition-Elimination Amine2->Product Rapid Trapping

Temp-dependent mechanistic pathways for phenyl carbamate aminolysis.

Troubleshooting FAQs

Q1: My reaction with a secondary cyclic amine (e.g., piperidine) is stalling at room temperature. Should I add a coupling reagent? A: No coupling reagents are needed. The stall is caused by steric hindrance preventing the formation of the tetrahedral intermediate during direct aminolysis. Instead of adding reagents, elevate the reaction temperature to 70–80°C in a polar aprotic solvent like 1,4-dioxane or DMSO [3]. This shifts the mechanism to the isocyanate pathway, bypassing the steric bottleneck.

Q2: I am running the reaction at 90°C and observing a significant amount of a symmetric urea byproduct (1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea). What went wrong? A: This is a classic symptom of moisture contamination during high-temperature runs. At 90°C, you are generating the isocyanate in situ. If water is present, it will attack the isocyanate to form a carbamic acid, which rapidly decarboxylates into 2,3-dihydro-1,4-benzodioxin-6-amine. This newly formed amine will instantly attack another molecule of isocyanate, forming the symmetric urea. Fix: Ensure your solvents are strictly anhydrous, dry your glassware, and run the reaction under an inert argon or nitrogen atmosphere.

Q3: Can I use a base to accelerate the reaction at lower temperatures to avoid heating? A: Yes. The addition of a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5–2.0 equivalents) can facilitate the deprotonation of the tetrahedral intermediate, accelerating direct aminolysis at 40–50°C. Base can also promote the elimination of phenol to form the isocyanate at slightly lower temperatures than purely thermal conditions [2].

Quantitative Data Presentation

To streamline your experimental design, use the following matrix to select the optimal temperature and conditions based on your amine partner.

Amine ClassExampleRecommended TempPrimary MechanismOptimal SolventAdditives
Primary Aliphatic Benzylamine, Methylamine20°C – 40°CDirect AminolysisTHF, DCM, or DMFNone required
Secondary Aliphatic Piperidine, Morpholine60°C – 80°CMixed / Isocyanate1,4-Dioxane, DMFTEA (1.5 eq)
Primary Aryl Aniline, Fluorophenylamine80°C – 100°CThermal EliminationDMSO, TolueneTEA or DBU (1.5 eq)
Sterically Hindered tert-Butylamine90°C – 110°CThermal EliminationDMSO, DMFDIPEA (2.0 eq)
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual or chromatographic cues, you can confirm the mechanistic pathway is functioning as intended.

Protocol A: Low-Temperature Direct Aminolysis (For Primary Aliphatic Amines)

Use this protocol for highly nucleophilic amines to prevent unnecessary thermal degradation.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (1.0 mmol) in anhydrous THF (5.0 mL).

  • Amine Addition: Add the primary aliphatic amine (1.1 mmol) dropwise at room temperature (22°C).

  • Validation Check (TLC): Stir for 15 minutes. Spot the reaction on a silica TLC plate alongside a phenol standard. The immediate appearance of a phenol spot confirms the addition-elimination mechanism is active [1].

  • Completion: Stir at 20°C–40°C for 2–4 hours until the carbamate is consumed.

  • Workup: Concentrate under reduced pressure. Redissolve in EtOAc and wash with 1N NaOH (to remove the phenol byproduct as sodium phenoxide), followed by brine. Dry over MgSO₄ and concentrate to yield the pure urea.

Protocol B: High-Temperature Isocyanate Trapping (For Anilines & Hindered Amines)

Use this protocol to force the generation of the highly reactive isocyanate intermediate.

  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve the carbamate (1.0 mmol) in anhydrous DMSO or 1,4-Dioxane (5.0 mL). Add TEA (1.5 mmol).

  • Thermal Activation: Heat the mixture to 85°C for 30 minutes before adding the amine.

    • Causality Note: Pre-heating ensures a steady-state concentration of the isocyanate is generated, preventing the poorly nucleophilic amine from sitting unreacted and degrading.

  • Amine Addition: Inject the aryl or hindered amine (1.2 mmol) into the hot solution.

  • Validation Check: A rapid color change (often pale yellow to deeper amber) and slight exotherm indicates the successful trapping of the isocyanate.

  • Completion: Maintain heating at 85°C for 4–12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature and quench by pouring into ice water. The highly hydrophobic urea product will typically precipitate. Filter, wash with cold water and a small amount of cold diethyl ether to remove residual phenol and unreacted amine [2].

References
  • US5925762A - Practical synthesis of urea derivatives - Google P
  • O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors th
  • A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system - SciSpace.
Optimization

Technical Support Center: Synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Welcome to the technical support center for the synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step, a key transformation in the production of important pharmaceutical intermediates. Here, we address common challenges and provide in-depth, field-proven solutions based on established chemical principles.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDES

Question 1: I am observing a significant amount of a high molecular weight impurity that is poorly soluble in my work-up solvent. What is it and how can I prevent its formation?

Answer:

This is a classic and frequently encountered issue in carbamate synthesis from primary amines. The side product is most likely the symmetrical urea, N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea .

Causality of the Experimental Choice:

This side product arises from the reaction of the desired carbamate product, which is still reactive, with another molecule of the starting amine, 6-amino-2,3-dihydro-1,4-benzodioxane. The phenoxy group of the carbamate can act as a leaving group when attacked by the nucleophilic amine. This reaction is often accelerated by elevated temperatures and prolonged reaction times.

Troubleshooting & Prevention:

To minimize the formation of this urea impurity, careful control of reaction conditions is paramount.

  • Temperature Control: Maintain a low temperature (0 to 5 °C) during the addition of phenyl chloroformate. This reduces the rate of the subsequent reaction between the carbamate and the amine.

  • Rate of Addition: Add the phenyl chloroformate dropwise to the solution of the amine. This ensures that the chloroformate is the limiting reagent at any given point in the reaction mixture, minimizing the concentration of the carbamate available to react with the amine.

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of phenyl chloroformate to ensure complete consumption of the starting amine.

  • Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl byproduct without competing in the reaction.[1]

Visualizing the Reaction Pathway:

reaction_pathway cluster_main Desired Reaction cluster_side Side Reaction Amine 6-Amino-1,4-benzodioxane Carbamate Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Amine->Carbamate + Phenyl Chloroformate + Base Chloroformate Phenyl Chloroformate Amine2 6-Amino-1,4-benzodioxane Carbamate2 Product Carbamate Urea Symmetrical Urea Impurity Carbamate2->Urea + Amine workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0-5 °C start->cool add Dropwise Addition of Phenyl Chloroformate cool->add react Stir at Room Temperature (Monitor by TLC/LC-MS) add->react quench Quench with Water/Brine react->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with Dilute Acid extract->wash_acid wash_base Wash with Dilute Base wash_acid->wash_base dry Dry Organic Layer (e.g., Na2SO4) wash_base->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude recrystallize Recrystallization crude->recrystallize Primary Method chromatography Column Chromatography crude->chromatography Alternative Method pure Pure Product recrystallize->pure chromatography->pure

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying phenyl N-(2,3-dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate .

This compound is a critical electrophilic intermediate typically synthesized by reacting 1,4-benzodioxan-6-amine[1] with phenyl chloroformate[2]. Because carbamates are sensitive to solvolysis and prone to trapping hydrophobic impurities, standard "catch-all" purification methods often fail. This guide focuses on the causality behind experimental choices, ensuring your workflow is a self-validating system.

Process Visualization: The Purification Logic

Before troubleshooting, it is essential to understand the chemical logic of the purification pipeline. The crude reaction mixture typically contains the target carbamate, unreacted 1,4-benzodioxan-6-amine, phenol (from chloroformate hydrolysis), and trace diphenyl carbonate.

G Crude Crude Reaction Mixture (Carbamate, Amine, Phenol) AcidWash 1M HCl Wash (Protonates & Removes Amine) Crude->AcidWash BaseWash 1M cold NaOH Wash (Deprotonates & Removes Phenol) AcidWash->BaseWash Organic Layer Waste1 Aqueous Waste (Amine Hydrochloride) AcidWash->Waste1 OrgLayer Organic Phase (DCM or EtOAc) BaseWash->OrgLayer Waste2 Aqueous Waste (Sodium Phenoxide) BaseWash->Waste2 Concentration Solvent Exchange (Concentration under Vacuum) OrgLayer->Concentration Cryst Recrystallization (EtOAc / Heptane) Concentration->Cryst Pure Pure Phenyl Carbamate (>99% HPLC Purity) Cryst->Pure

Caption: Sequential liquid-liquid extraction and recrystallization workflow for phenyl carbamate purification.

Troubleshooting FAQs: Causality & Solutions

Q1: My recrystallization yields a thick oil instead of crystals. How do I induce crystallization?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture drops below the temperature at which the solute separates from the solvent. For phenyl carbamates, this is almost always caused by residual phenol acting as a plasticizer[3]. The Solution:

  • Pre-crystallization fix: Ensure your organic layer is thoroughly washed with cold 1M NaOH (≤5°C) during the workup. Phenol has a pKa of ~10; NaOH converts it to water-soluble sodium phenoxide.

  • In-process fix: If oiling has already occurred, do not evaporate to dryness. Re-dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc), add Heptane dropwise until slightly cloudy, and seed the solution with a pure crystal. Cool slowly (5°C/hour).

Q2: I am seeing a persistent impurity at Rf​ 0.2 (TLC: 3:7 EtOAc/Hexane). What is it and how do I remove it?

The Causality: The electron-donating oxygen atoms on the benzodioxin ring make the starting amine (1,4-benzodioxan-6-amine) highly nucleophilic, but steric factors or stoichiometric imbalances can leave unreacted amine in the mixture. This amine streaks on silica and co-crystallizes with the product. The Solution: Incorporate a strict acidic wash (1M HCl or 10% Citric Acid) prior to the base wash. The amine ( pKa​ ~4.5) will protonate and partition entirely into the aqueous layer, while the neutral carbamate remains in the organic phase. Self-Validation: Check the pH of the aqueous waste; it must be <3 to guarantee complete amine removal.

Q3: Can I use Ethanol or Methanol for recrystallization?

The Causality: Absolutely not. Phenyl carbamates are highly reactive electrophiles designed to react with amines to form ureas. However, when heated in primary alcohols, they undergo solvolysis (transesterification), yielding the ethyl or methyl carbamate and releasing phenol. The Solution: Strictly utilize non-nucleophilic, aprotic solvent systems. A binary system of Ethyl Acetate and Heptane (or Hexane/DCM) is the gold standard for phenyl carbamates[4].

Mechanistic Troubleshooting: Resolving "Oiling Out"

Troubleshooting Issue Failure Mode: 'Oiling Out' During Cooling Cause1 Root Cause 1: Phenol Contamination (Depresses Melting Point) Issue->Cause1 Cause2 Root Cause 2: Supersaturation (Cooling too rapidly) Issue->Cause2 Sol1 Intervention: Re-dissolve in DCM, wash with cold 1M NaOH Cause1->Sol1 Sol2 Intervention: Re-heat to clarify, cool at 5°C/hr, add seed crystals Cause2->Sol2 Result Successful Crystallization (High-Purity Needles) Sol1->Result Sol2->Result

Caption: Diagnostic logic tree for resolving liquid-liquid phase separation (oiling out) during recrystallization.

Quantitative Data: Solvent System Selection

Selecting the correct recrystallization solvent is a balance between impurity clearance and product recovery. The table below summarizes empirical data for phenyl carbamate derivatives.

Solvent SystemRatio (v/v)Phenol ClearanceAmine ClearanceRecovery YieldCrystal Habit
EtOAc / Heptane 1:4>99.5%>95.0%85 - 90%Fine Needles
DCM / Hexane 1:398.0%90.0%82 - 86%Microcrystalline Powder
Toluene Neat90.0%80.0%70 - 75%Prisms
Ethanol / Water 3:1N/A (Degrades)N/A< 40%Product Solvolysis

Note: EtOAc/Heptane is the recommended system due to optimal thermal gradients and minimal toxicity compared to DCM/Hexane.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol assumes you have just completed the synthesis in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)[5].

Phase 1: Chemoselective Liquid-Liquid Extraction
  • Quench & Dilute: Dilute the crude reaction mixture with additional organic solvent (e.g., DCM) to prevent premature precipitation.

  • Amine Clearance (Acid Wash): Wash the organic layer with 1M HCl (1 x 0.5 volumes).

    • Self-Validation Step: Spot the organic layer on a TLC plate (Eluent: 1:1 EtOAc/Hexane). Stain with Ninhydrin. If a spot appears and turns purple/brown upon heating, amine is still present. Repeat the acid wash.

  • Phenol Clearance (Base Wash): Wash the organic layer with ice-cold 1M NaOH (2 x 0.5 volumes)[3].

    • Critical Causality: The temperature must be kept <5°C to prevent base-catalyzed hydrolysis of your target carbamate back into the amine.

  • Neutralization & Drying: Wash with brine (1 x 0.5 volumes) to neutralize the organic phase. Dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (bath temp <35°C) until a crude solid or thick syrup is obtained.

Phase 2: Binary Solvent Recrystallization (EtOAc/Heptane)
  • Dissolution: Suspend the crude phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in a minimum volume of Ethyl Acetate (approx. 2-3 mL per gram of crude). Heat gently to 60°C until fully dissolved.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add Heptane dropwise with vigorous stirring until the solution becomes faintly turbid (the "cloud point").

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the solution clarifies again.

  • Controlled Nucleation: Remove from the heat source. Allow the flask to cool to room temperature undisturbed. Do not place it directly in an ice bath. Rapid cooling traps impurities within the crystal lattice and promotes oiling out.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Filter via a Büchner funnel, wash the filter cake with ice-cold Heptane, and dry under high vacuum at room temperature.

References

  • Canadian Science Publishing. The photochemistry of 1-naphthylmethyl carbonates and carbamates. Available at: [Link]

  • Google Patents (WO 2020/048963 A1). Method of obtaining phenyl carbamates.

Sources

Optimization

overcoming low reactivity of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate with secondary amines

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing kinetic bottlenecks in urea synthesis. Coupling p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing kinetic bottlenecks in urea synthesis. Coupling phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate with secondary amines to form unsymmetrical tetrasubstituted ureas is notoriously difficult.

This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework, self-validating protocols, and optimized parameters to force this sluggish reaction to completion.

Part 1: Mechanistic Insights & FAQs

Q: Why is the reaction between phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate and secondary amines so slow? A: The low reactivity is a convergence of electronic deactivation and steric hindrance. Phenyl carbamates typically react with amines via an E1cB mechanism, which requires the base-mediated deprotonation of the carbamate N-H to generate a highly reactive isocyanate intermediate[1]. However, the 2,3-dihydro-1,4-benzodioxin-6-yl moiety is strongly electron-donating. This electron density significantly decreases the acidity of the carbamate N-H, making deprotonation thermodynamically unfavorable. Concurrently, secondary amines possess significant steric bulk, which effectively blocks the alternative direct nucleophilic acyl substitution (BAc2) pathway[2].

Q: What is the optimal solvent and base system to overcome this barrier? A: To drive the E1cB pathway, you must utilize a strong, non-nucleophilic base to forcefully deprotonate the hindered N-H. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is highly recommended over standard bases like TEA or DIPEA. For the solvent, highly polar aprotic solvents such as DMSO or DMF are required to stabilize the transition state and solvate the departing phenoxide ion[3].

Q: Can microwave irradiation improve the yield? A: Yes. Microwave-assisted synthesis is the gold standard for this specific transformation. It provides rapid, localized heating that overcomes the high activation energy barrier of phenoxide elimination without causing the thermal degradation often seen in prolonged conventional reflux[4].

Part 2: Troubleshooting Guide

Issue 1: Complete recovery of starting materials after 24 hours.

  • Root Cause: The base is insufficiently strong to deprotonate the benzodioxin-substituted carbamate, or the reaction temperature is too low to eliminate the phenoxide leaving group.

  • Solution: Switch from DIPEA or K₂CO₃ to DBU (1.5 - 2.0 equivalents). Elevate the temperature to 100–120 °C using a sealed microwave reactor for 15–30 minutes[4].

Issue 2: Formation of symmetrical N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea byproduct.

  • Root Cause: The generated isocyanate intermediate is reacting with ambient moisture to form an amine, which subsequently attacks another isocyanate molecule.

  • Solution: Ensure strictly anhydrous conditions. Dry the DMSO/DMF over 3Å molecular sieves and flush the reaction vial with argon before sealing.

Issue 3: Difficulty removing the phenol byproduct during purification.

  • Root Cause: Phenol co-elutes with lipophilic urea products during normal-phase silica gel chromatography.

  • Solution: Implement a basic aqueous workup. Wash the organic layer with 1M NaOH or 5% Na₂CO₃ to deprotonate the phenol, converting it into water-soluble sodium phenoxide, which is easily partitioned into the aqueous phase prior to chromatography[5].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the yield of the target unsymmetrical urea, demonstrating the necessity of the DBU/Microwave system.

SolventBase (Equiv)Temp (°C)Heating MethodTimeYield (%)Observation
THFDIPEA (2.0)65Conventional24 h< 5%Mostly unreacted starting material.
DMFK₂CO₃ (2.0)90Conventional12 h22%Sluggish E1cB initiation.
DMSODBU (1.5)25Conventional24 h45%Isocyanate forms, but trapping is slow.
DMSO DBU (1.5) 120 Microwave 20 min 92% Optimal rapid conversion.

Part 4: Self-Validating Experimental Protocol

Microwave-Assisted Synthesis of Unsymmetrical Ureas This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Preparation & Setup

  • In an oven-dried microwave vial equipped with a magnetic stir bar, add phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (1.0 equiv) and the secondary amine (1.2 equiv).

  • Add anhydrous DMSO (0.5 M concentration relative to the carbamate).

  • Validation Checkpoint 1: Ensure solvent moisture is <50 ppm (via Karl Fischer titration) to prevent symmetrical urea formation.

  • Inject DBU (1.5 equiv) dropwise. Purge the vial with Argon for 2 minutes and seal with a crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in a single-mode microwave synthesizer.

  • Set the parameters: Temperature = 120 °C, Time = 20 minutes, Power = Variable (max 200 W), Cooling = On.

  • Validation Checkpoint 2: Post-cooling, take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show >95% consumption of the carbamate mass (m/z 271) and the appearance of the target urea mass.

Step 3: Workup & Purification

  • Dilute the crude mixture with EtOAc (10 volumes) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M aqueous NaOH (3 × 5 volumes) to remove the phenol byproduct, followed by brine (1 × 5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3: Analyze the crude product via ¹H NMR. The spectrum must show a complete absence of phenol aromatic multiplets at ~6.8–7.2 ppm. Purify further via flash chromatography if trace impurities remain.

Part 5: Visualizations

Mechanism Carbamate Phenyl N-(Benzodioxin-yl)carbamate (Low NH Acidity) Base DBU (Strong Base) Deprotonation Carbamate->Base E1cB Pathway Direct Direct BAc2 Attack (Kinetically Blocked) Carbamate->Direct Direct Aminolysis Anion Carbamate Anion Base->Anion Isocyanate Isocyanate Intermediate (Highly Reactive) Anion->Isocyanate - Phenoxide (Requires Heat/MW) Urea Unsymmetrical Urea Product Isocyanate->Urea + SecAmine SecAmine Secondary Amine (Sterically Hindered) SecAmine->Isocyanate Direct->Urea Extremely Slow

Caption: Mechanistic pathways for urea synthesis highlighting the preferred E1cB route over direct aminolysis.

Troubleshooting Start Issue: Low Urea Yield CheckSM Analyze Reaction Mixture (LC-MS) Start->CheckSM HighSM High Starting Material Recovery CheckSM->HighSM No reaction SymUrea Symmetrical Urea Byproduct CheckSM->SymUrea Side reaction Action1 Switch to DBU & Microwave (120°C) HighSM->Action1 Action2 Ensure Anhydrous Solvent & Argon SymUrea->Action2

Caption: Decision tree for troubleshooting low yields in hindered phenyl carbamate aminolysis.

References

  • Practical synthesis of urea derivatives (US5925762A) Google Patents[3]

  • Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates ACS Publications - The Journal of Organic Chemistry[Link][2]

  • Substituent Effect for Phoc Coupling with Amine for the Synthesis of Urea ResearchGate[Link][5]

Sources

Troubleshooting

Technical Support Center: Optimizing Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Synthesis

Welcome to the technical support center for the synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.

Section 1: Frequently Asked Questions (FAQs) - Reaction Fundamentals

This section addresses foundational questions regarding the synthesis to establish a baseline understanding before diving into catalyst-specific optimization.

Q1: What are the primary synthetic routes for preparing phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate?

A1: There are several established methods, each with distinct advantages and challenges. The most common routes involve the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable carbonylating agent:

  • Using Diphenyl Carbonate (DPC): This is an increasingly popular method due to its high reactivity and greener profile, avoiding the use of highly toxic phosgene derivatives.[1] It typically requires a catalyst to proceed efficiently and releases phenol as a byproduct.

  • Using Phenyl Chloroformate: A traditional and highly effective method that reacts readily with the amine.[2][3] The primary drawback is the generation of hydrochloric acid (HCl), which must be neutralized with a non-nucleophilic base. Phenyl chloroformate is also a hazardous reagent.

  • Using Phenyl Isocyanate: This route is very rapid and often does not require a catalyst. However, isocyanates are extremely sensitive to moisture, which can lead to the formation of a highly insoluble and difficult-to-remove diphenylurea byproduct.[4]

  • Using Carbon Dioxide (CO₂): A sustainable and atom-economical approach where CO₂ is used as the C1 source.[5] This method requires a catalyst system to "fix" and activate the CO₂, often in conjunction with a coupling agent.[6][7]

Q2: Why are anhydrous conditions so critical for this reaction, regardless of the chosen route?

A2: Moisture is detrimental to nearly all carbamate synthesis pathways for several reasons:

  • Reagent Decomposition: Chloroformates and isocyanates are readily hydrolyzed by water. This not only consumes your expensive reagents but also introduces impurities into the reaction.

  • Byproduct Formation: The reaction of an isocyanate with water produces an unstable carbamic acid, which quickly decomposes to form an amine and CO₂. This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea, a common and often sparingly soluble white precipitate that complicates purification.[4][8]

  • Catalyst Deactivation: Some catalysts, particularly Lewis acids, can be deactivated by water.

Therefore, ensuring all glassware is flame- or oven-dried, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) are critical for achieving high yields and purity.[4][8]

Q3: What is the role of a base in this synthesis, and how do I choose the right one?

A3: The role of the base depends on the synthetic route.

  • As an Acid Scavenger: In reactions using chloroformates, a base is required to neutralize the HCl byproduct. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Using a nucleophilic base could lead to competing reactions where the base itself attacks the chloroformate.[8]

  • As a Catalyst: In some protocols, particularly those involving CO₂ or less reactive carbonyl donors, a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can act as a catalyst by activating the amine or the CO₂ molecule.[7][9]

  • To Form a Carbamate Salt: Strong bases can deprotonate the N-H bond of the carbamate product, which can sometimes be a side reaction but is also a key step in certain multi-step syntheses.

The key is to match the base to the mechanism. For most standard procedures, a non-nucleophilic organic base is the safest and most effective choice to prevent unwanted side reactions.[4]

Section 2: Catalyst Selection and Optimization

The choice of catalyst is paramount when using milder carbonylating agents like Diphenyl Carbonate (DPC). The catalyst's role is to activate the carbonyl source, making it more susceptible to nucleophilic attack by the amine.

G start Start: Select Carbonyl Source dpc Diphenyl Carbonate (DPC) (Recommended) start->dpc chloroformate Phenyl Chloroformate start->chloroformate co2 CO2 start->co2 organo Organocatalyst Needed (e.g., TBD, DBU) dpc->organo Mild Conditions High Selectivity lewis Lewis Acid Catalyst (e.g., ZnCl2, Metal Oxides) dpc->lewis Higher Temperatures Robust Process base Stoichiometric Base Needed (e.g., Triethylamine, Pyridine) chloroformate->base No Catalyst Acid Scavenging alkali Alkali Metal Salt Catalyst (e.g., K2CO3) + Coupling Agent co2->alkali Green Chemistry Complex System

Caption: Catalyst and reagent selection workflow.

Data Presentation: Comparison of Common Catalytic Systems
Catalyst SystemRecommended Carbonyl SourceMechanism of ActionAdvantagesDisadvantages & Considerations
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)Diphenyl CarbonateOrganocatalyst; activates DPC via nucleophilic attack, making it a more potent acylating agent.[1]Highly efficient under mild conditions, low catalyst loading (1-5 mol%), phosgene-free.[1]Sensitive to moisture; requires anhydrous conditions.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Diphenyl Carbonate or CO₂Acts as a nucleophilic catalyst with DPC or as a base to capture/activate CO₂.[9]Versatile, strong non-nucleophilic base.Can promote side reactions if not used carefully.
ZnCl₂ / Metal Oxides Diphenyl Carbonate or other Dialkyl CarbonatesLewis acid; coordinates to the carbonyl oxygen, increasing its electrophilicity.[10][11]Inexpensive, robust, suitable for higher temperatures.[11]Often requires higher catalyst loading and higher temperatures, potential for metal contamination.[10][11]
K₂CO₃ Carbon Dioxide (CO₂)Acts as a Lewis acid (K⁺) and a Brønsted base (CO₃²⁻) to activate the amine and CO₂.[6]Inexpensive, sustainable, avoids toxic reagents.[6]Requires a coupling agent (e.g., a silicate ester) and careful optimization of conditions.
None (Stoichiometric Base) Phenyl ChloroformateThe base (e.g., TEA) acts as an acid scavenger, not a catalyst.Fast and high-yielding reaction.Uses hazardous chloroformate, generates stoichiometric salt waste.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

G start Reaction Issue Detected (via TLC/LC-MS) low_yield Low or No Product Formation Check Reagent Purity & Activity Verify Anhydrous Conditions Increase Temperature Cautiously Re-evaluate Catalyst Choice/Loading start->low_yield Poor Conversion side_products Multiple Spots on TLC/LC-MS Lower Reaction Temperature Check Reactant Stoichiometry Identify Byproducts (e.g., Urea) Ensure Non-Nucleophilic Base Was Used start->side_products Impure Product stalled Incomplete Conversion Extend Reaction Time Check for Product Precipitation Add More Catalyst (if applicable) Ensure Adequate Mixing start->stalled Reaction Stalled low_yield:c2->side_products:c3 Moisture can cause urea byproduct side_products:c1->low_yield:c3 Temperature affects both yield and selectivity

Caption: A logical troubleshooting flowchart for common issues.

Q: My reaction shows very low or no product formation. What should I investigate first?

A: This is a common issue with several potential root causes. Follow this checklist:

  • Reagent Integrity: Are your reagents fresh? The amine can oxidize over time, and carbonylating agents can degrade, especially if exposed to moisture. Use freshly opened or purified materials.[4]

  • Anhydrous Conditions: Have you rigorously excluded moisture? Re-dry your solvents and glassware. Perform the reaction under a positive pressure of an inert gas.[8]

  • Reaction Temperature: Is the temperature sufficient to overcome the activation energy? Some reactions described at "room temperature" may require gentle heating (e.g., 40-50 °C) to initiate, especially with less reactive substrates.[12] Conversely, ensure the temperature is not too high, which could degrade the catalyst or reactants.

  • Catalyst Activity: Is your catalyst active? If using a solid catalyst, ensure it is properly activated and has not been poisoned. For organocatalysts, ensure they are pure. Consider increasing the catalyst loading as a test, but be mindful that this can sometimes promote side reactions.[10]

Q: I'm observing a significant amount of a white, insoluble precipitate that is not my product. What is it and how can I prevent it?

A: This is almost certainly a symmetrical urea (e.g., diphenylurea if using a phenyl isocyanate-based route, or a related urea if other isocyanate impurities are present).

  • Cause: This byproduct forms when your carbonylating agent (or an isocyanate intermediate) reacts with water.[4]

  • Solution: The solution is prevention. You must scrupulously dry all solvents, reagents, and glassware and maintain a strict inert atmosphere throughout the reaction.[4][8] If you suspect your amine starting material contains water, consider drying it over molecular sieves or azeotropically removing water with toluene prior to the reaction.

Q: My TLC/LC-MS shows multiple product spots, indicating side reactions. How can I improve selectivity?

A: The formation of multiple products points to issues with reaction control.

  • Lower the Temperature: High temperatures can provide enough energy to activate undesired reaction pathways. Lowering the temperature often increases the selectivity for the desired product, albeit at the cost of a longer reaction time.[8]

  • Check Stoichiometry: Incorrect molar ratios can lead to side products. For example, if a di-substituted product is possible, using a slight excess of the amine might favor the mono-substituted product. Carefully control the addition of all reagents.[4]

  • Re-evaluate Your Base/Catalyst: Ensure your base is non-nucleophilic.[4] Some catalysts may be too aggressive for your specific substrate, leading to over-reaction or decomposition. Consider a milder catalyst.

Q: The reaction starts well but seems to stop before all the starting material is consumed. What could be the cause?

A: A stalled reaction can be frustrating. Here are two likely culprits:

  • Product Precipitation: If your desired carbamate product has low solubility in the reaction solvent, it may precipitate out of the solution as it forms. This can coat the surface of unreacted starting materials or catalyst, effectively halting the reaction.[12]

    • Solution: Choose a solvent in which your final product is more soluble at the reaction temperature. Alternatively, running the reaction at a slightly higher temperature might keep the product in solution.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction or being slowly poisoned by an impurity. Adding a second small portion of the catalyst midway through the reaction can help diagnose this issue.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a small-scale test reaction before committing large quantities of material.

Protocol 1: General Procedure using Diphenyl Carbonate (DPC) and TBD Catalyst

This method is recommended for its efficiency and favorable safety profile.

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-amine

  • Diphenyl Carbonate (DPC)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Anhydrous Toluene (or another suitable high-boiling, non-protic solvent)

  • Standard, flame-dried glassware

  • Nitrogen or Argon supply

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • To the flask, add 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equivalent) and Diphenyl Carbonate (1.1 equivalents).

  • Add anhydrous toluene to create a solution with a concentration of approximately 0.2-0.5 M.

  • Begin stirring the solution at room temperature.

  • Add the TBD catalyst (0.02 equivalents, 2 mol%).

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl (to remove TBD and any unreacted amine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Protocol 2: Catalyst Screening Protocol

To optimize your reaction, it is often necessary to screen several catalysts.

Procedure:

  • Arrange a parallel array of reaction vials, each with a small magnetic stir bar. Ensure all vials are rigorously dried.

  • In each vial, place 2,3-dihydro-1,4-benzodioxin-6-amine (e.g., 0.1 mmol, 1.0 eq) and Diphenyl Carbonate (0.11 mmol, 1.1 eq).

  • To each vial, add a different catalyst (e.g., TBD, DBU, ZnCl₂) at a specific loading (e.g., 5 mol%). Include a "no catalyst" control.

  • Add an equal volume of anhydrous solvent to each vial.

  • Seal the vials under an inert atmosphere and place them in a heating block set to the desired temperature (e.g., 80 °C).

  • After a set time (e.g., 2 hours), take a small, identical aliquot from each reaction.

  • Quench the aliquots and analyze them by LC-MS or ¹H NMR (with an internal standard) to determine the conversion percentage for each catalyst.

  • This data will allow for a direct comparison of catalyst efficacy under your specific conditions.

Section 5: General Reaction Scheme

G cluster_0 Route A: Diphenyl Carbonate (DPC) cluster_1 Route B: Phenyl Chloroformate A_Amine 2,3-dihydro-1,4-benzodioxin-6-amine A_Product Target Carbamate A_Amine->A_Product + A_DPC Diphenyl Carbonate A_DPC->A_Product A_Phenol Phenol (Byproduct) A_Product->A_Phenol + A_Catalyst Catalyst (e.g., TBD) A_Catalyst->A_Product 80-90 °C B_Amine 2,3-dihydro-1,4-benzodioxin-6-amine B_Product Target Carbamate B_Amine->B_Product + B_PFC Phenyl Chloroformate B_PFC->B_Product B_HCl HCl (Byproduct) B_Product->B_HCl + B_Base Base (TEA) (Acid Scavenger) B_Base->B_Product 0 °C to RT

Caption: Common synthetic pathways to the target carbamate.

References

  • Technical Support Center: Piperidine Carbam
  • Temperature control issues in carbam
  • Technical Support Center: Optimizing Reaction Conditions for Methyl (4-formylphenyl)
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC. (URL: )
  • Optimization of the Reaction Conditions a - ResearchGate. (URL: [Link])

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances. (URL: [Link])

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums - ACS Publications. (URL: [Link])

  • Method for synthesis of carbamate under mild conditions - Google P
  • Mechanistic Investigation of an Organocatalytic Bromocyclization of O‐Allyl Carbamates - Wiley Online Library. (URL: [Link])

  • Alkali Metal Salt as Catalyst for Direct Synthesis of Carbamate from Carbon Dioxide - ACS Publications. (URL: [Link])

  • A process for the synthesis of aromatic carbamates - Google P
  • Synthesis and Applications of Carbohydrate-Based Organocatalysts - MDPI. (URL: [Link])

  • Process for the synthesis of aromatic carbamates - Google P
  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - RSC Publishing. (URL: [Link])

  • Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates - ACS Publications. (URL: [Link])

  • Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts - ACS Publications. (URL: [Link])

  • Carbamate Synthesis - Sciencemadness Discussion Board. (URL: [Link])

  • Troubleshooting of hydrazine carbamate synthesis - Reddit. (URL: [Link])

  • Method for synthesizing phenyl carbamate - Google P
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. (URL: [Link])

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents - ResearchGate. (URL: [Link])

  • Carbamic acid, tert-butyl ester - Organic Syntheses. (URL: [Link])

  • Synthesis of phenyl N-butyl-carbamate - Mol-Instincts. (URL: [Link])

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (URL: [Link])

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. (URL: [Link])

  • New Carbamates and Related Compounds - ACS Publications. (URL: [Link])

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study - ResearchGate. (URL: [Link])

Sources

Optimization

handling moisture sensitivity of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in the lab

A Guide to Handling and Mitigating Moisture Sensitivity in the Laboratory Welcome to the technical support center for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This resource is designed for researchers, scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Handling and Mitigating Moisture Sensitivity in the Laboratory

Welcome to the technical support center for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and troubleshooting of this moisture-sensitive compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical techniques to ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Challenge: The Chemistry of Carbamate Instability

The central challenge in working with phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate lies in the susceptibility of the carbamate linkage to hydrolysis. This is not merely an issue of the compound getting "wet"; it is a chemical transformation that can significantly impact your experimental outcomes.

The Hydrolysis Mechanism: An Unwanted Reaction

Phenyl carbamates, particularly those derived from primary or secondary amines like the one in our target molecule, are prone to hydrolysis, a reaction catalyzed by the presence of water. This process is especially accelerated under basic or, to a lesser extent, acidic conditions. The generally accepted mechanism for the hydrolysis of N-aryl carbamates under neutral to basic conditions is an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1]

This multi-step process can be visualized as follows:

  • Deprotonation: A base (even a water molecule acting as a weak base) removes the proton from the carbamate nitrogen, forming a conjugate base.

  • Elimination: This intermediate is unstable and eliminates the phenoxide leaving group to form a highly reactive isocyanate intermediate.

  • Nucleophilic Attack: Water then acts as a nucleophile, attacking the isocyanate to form a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to yield the corresponding amine (2,3-dihydro-1,4-benzodioxin-6-amine) and carbon dioxide.

Hydrolysis_Mechanism Compound Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Intermediate1 Conjugate Base Compound->Intermediate1 + H2O (Base) Intermediate2 Isocyanate Intermediate + Phenol Intermediate1->Intermediate2 - Phenoxide Products 2,3-dihydro-1,4-benzodioxin-6-amine + CO2 Intermediate2->Products + H2O (Nucleophile) - CO2

Caption: Hydrolysis mechanism of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

This degradation pathway means that even trace amounts of moisture can lead to the formation of impurities, resulting in inaccurate quantification, reduced biological activity, and inconsistent experimental results.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I visually tell if my sample of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate has been compromised by moisture?

A: While subtle degradation may not be visible, significant moisture exposure can lead to changes in the physical appearance of the solid. You might observe clumping of the powder, a change from a free-flowing solid to a sticky or gummy consistency. However, the absence of these signs does not guarantee the compound's purity. Analytical confirmation is always recommended if you suspect moisture contamination.

Q2: I store my compound in a desiccator with desiccant. Is that sufficient?

A: A desiccator is a good first line of defense for short-term storage of a freshly opened container. However, for long-term storage or for highly sensitive applications, it may not be sufficient. Every time the desiccator is opened, it is exposed to ambient humidity. For optimal protection, storage under an inert atmosphere (Nitrogen or Argon) is highly recommended, especially after the original manufacturer's seal has been broken.

Q3: My analytical results (e.g., HPLC, LC-MS) are showing inconsistent purity values for the same batch of the compound. Could this be a moisture issue?

A: Absolutely. Inconsistent analytical results are a classic symptom of dealing with a moisture-sensitive compound.[2][3] Hydrolysis can occur during sample preparation for analysis. If the solvents used for dissolution are not anhydrous, or if the sample is exposed to the atmosphere for varying amounts of time before injection, the extent of degradation can differ between analytical runs, leading to poor reproducibility.

Q4: What is the impact of temperature on the moisture sensitivity of this compound?

A: Higher temperatures will accelerate the rate of hydrolysis. Therefore, it is crucial to store the compound in a cool, dry place. While refrigeration or freezing can slow down the degradation process, it also introduces the risk of water condensation on the container when it is removed and brought to room temperature. Always allow the container to fully equilibrate to ambient temperature before opening to prevent this.

Section 3: Troubleshooting Guide

Observed Problem Potential Cause (Moisture-Related) Recommended Action(s)
Low or Inconsistent Assay/Purity by HPLC/LC-MS Hydrolysis during sample preparation (e.g., non-anhydrous solvents, prolonged exposure to air).1. Use freshly opened anhydrous solvents for sample dissolution. 2. Prepare samples immediately before analysis. 3. If possible, perform sample preparation in a glovebox or under a stream of inert gas. 4. Analyze for the expected degradation products (2,3-dihydro-1,4-benzodioxin-6-amine and phenol) to confirm hydrolysis.
Poor Reproducibility in Biological Assays Degradation of the compound in stock solutions or assay buffers.1. Prepare stock solutions in anhydrous DMSO or other suitable dry solvent. 2. Prepare fresh dilutions in aqueous buffers immediately before use. 3. Perform a time-course experiment to assess the stability of the compound in your specific assay buffer.
Solid Compound is Clumpy or Sticky Absorption of atmospheric moisture during storage or handling.1. Discard the compromised batch if purity is critical. 2. If use is unavoidable, attempt to dry the solid under high vacuum. However, be aware that some hydrolysis may be irreversible. 3. Review and improve storage and handling procedures (see Section 4).
Unexpected Peaks in NMR or Mass Spectrum Presence of hydrolysis products.1. Compare the unexpected peaks with the known spectra of 2,3-dihydro-1,4-benzodioxin-6-amine and phenol. 2. Re-purify the compound if necessary and possible, using anhydrous solvents and techniques.

Section 4: Experimental Protocols

Adherence to rigorous experimental technique is paramount when working with moisture-sensitive compounds. The following protocols provide a framework for best practices.

Storage of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
  • Unopened Container: Store in a cool, dry, and dark place as received from the manufacturer.

  • Opened Container: For optimal long-term stability, transfer the compound into a smaller, appropriate-sized vial inside a glovebox. Seal the vial with a PTFE-lined cap and wrap the cap with Parafilm®. Store this vial inside a larger, sealed container with a desiccant, or preferably, inside a nitrogen-filled dry cabinet or glovebox.

Handling and Weighing the Solid Compound

The ideal environment for handling and weighing is a glovebox with a controlled inert atmosphere (O₂ and H₂O levels <10 ppm).[4][5] If a glovebox is unavailable, a Schlenk line can be used with careful technique.

Workflow for Weighing a Moisture-Sensitive Solid:

Weighing_Workflow Start Start Equilibrate Allow compound container to reach ambient temperature. Start->Equilibrate Glovebox Glovebox Available? Use_Glovebox Perform all manipulations inside the glovebox. Glovebox->Use_Glovebox Yes Use_Schlenk Use Schlenk line technique with inert gas counterflow. Glovebox->Use_Schlenk No Transfer Transfer compound to a pre-dried, tared vial. Use_Glovebox->Transfer Use_Schlenk->Transfer Equilibrate->Glovebox Weigh Weigh the vial inside the glovebox or seal and weigh outside. Transfer->Weigh Dissolve Dissolve in anhydrous solvent under inert atmosphere. Weigh->Dissolve End End Dissolve->End

Caption: Decision workflow for weighing a moisture-sensitive solid.

Protocol for Weighing using a Schlenk Line: [6]

  • Glassware Preparation: Oven-dry all glassware (e.g., vials, spatulas) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Connect a flask or vial to the Schlenk line and perform at least three vacuum/inert gas (N₂ or Ar) backfill cycles to remove air and adsorbed moisture.[7]

  • Weighing by Difference:

    • Weigh the sealed container of the carbamate.

    • Under a positive flow of inert gas, quickly remove the required amount of solid and transfer it to your reaction flask.

    • Reseal the original container and weigh it again. The difference in weight is the amount of compound transferred.

Preparation of Stock Solutions
  • Solvent Selection: Use only anhydrous, research-grade solvents (e.g., DMSO, DMF, Dioxane). Solvents in Sure/Seal™ bottles are recommended.

  • Dissolution:

    • In a glovebox or under a positive pressure of inert gas, add the anhydrous solvent to the vial containing the weighed compound using a syringe.

    • Seal the vial with a septum cap and agitate until fully dissolved.

  • Storage: Store stock solutions at -20 °C or -80 °C in small aliquots to minimize freeze-thaw cycles. Before use, allow an aliquot to warm to room temperature completely before opening.

Analytical Protocol for Monitoring Hydrolysis by LC-MS/MS

This protocol allows for the sensitive and specific quantification of the parent compound and its primary hydrolysis product, 2,3-dihydro-1,4-benzodioxin-6-amine.

Instrumentation and Conditions:

Parameter Recommendation
LC System UPLC or HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column Reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the compounds, then re-equilibrate. (e.g., 5-95% B over 5 minutes)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)[8]

Sample Preparation for Hydrolysis Study:

  • Prepare a 1 mg/mL stock solution of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in anhydrous acetonitrile.

  • In separate vials, dilute the stock solution into your test matrix (e.g., pH 7.4 buffer, cell culture media) to a final concentration of 10 µg/mL.

  • Incubate the vials at the desired temperature (e.g., room temperature or 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Immediately quench any further reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate any proteins or salts.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

By monitoring the decrease in the parent compound's peak area and the increase in the amine degradation product's peak area over time, you can determine the stability of the compound under your specific experimental conditions.

References

  • The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. ResearchGate. Available at: [Link]

  • CSC Scientific. (2011, October 14). Why Do I Get Inconsistent Moisture Test Results? CSC Scientific. Available at: [Link]

  • Virtual Lab - Schlenk: Handling of Solids. Georg-August-Universität Göttingen. Available at: [Link]

  • An Illustrated Guide to Schlenk Line Techniques. ACS Publications. (2023, January 29). Available at: [Link]

  • Learn How To Get Consistent Test Results From Your Moisture Meter. Kett. (2013, April 3). Available at: [Link]

  • Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103–4112. Available at: [Link]

  • III.Schlenk Line and Schlenk Flask: General Tips. University of California, Irvine. Available at: [Link]

  • Top Mistakes to Avoid with Moisture Analysers for Accurate Results. Techmate Ltd. (2025, July 24). Available at: [Link]

  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • pH rate profile for the hydrolysis of 1a-e and 2. ResearchGate. Available at: [Link]

  • Section 5.2 Title: Schlenk Techniques. Berry Group, University of Wisconsin-Madison. (2019, November 1). Available at: [Link]

  • How To Identify & Prevent Analytical Test Problems. SilcoTek. (2017, September 15). Available at: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. (2018, September 29). Available at: [Link]

  • How To Avoid Moisture Measurement Pitfalls That Can Affect Results. Kett. (2015, March 2). Available at: [Link]

  • How to Use a Schlenk Line. YouTube. (2014, September 17). Available at: [Link]

  • Section 5.21 Title: Glovebox Use. Berry Group, University of Wisconsin-Madison. (2019, January 17). Available at: [Link]

  • Kinetics of Carbaryl Hydrolysis. Clemson University. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014, February 22). Available at: [Link]

  • Glovebox Rules and Guidelines. University of Massachusetts Amherst. Available at: [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. IntechOpen. (2017, June 7). Available at: [Link]

  • The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. ResearchGate. (2026, February 9). Available at: [Link]

  • LC-MS/MS Method for the determination of carbamathione in human plasma. PMC. Available at: [Link]

  • Effects of Structural Variations on the Rates of Enzymatic and Nonenzymatic Hydrolysis of Carbonate and Carbamate Esters. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Synthesis

Welcome to the technical support guide for the synthesis and safe scale-up of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This document is designed for researchers, chemists, and process development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and safe scale-up of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and safety protocols. Our goal is to empower you to perform this synthesis efficiently, safely, and with a high degree of success at any scale.

The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl chloroformate. This is a standard nucleophilic acyl substitution to form a carbamate linkage, a common motif in pharmacologically active molecules.[1][2] While mechanistically straightforward, the scale-up of this reaction presents significant safety and process challenges, primarily due to the hazardous nature of the reagents and the exothermic nature of the reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction appears incomplete by TLC/HPLC analysis. What are the likely causes and solutions?

Answer:

Low or incomplete conversion is a common issue that can typically be traced back to reagent quality, reaction conditions, or moisture contamination.

  • Potential Cause 1: Reagent Purity & Stoichiometry

    • Explanation: The primary nucleophile, 2,3-dihydro-1,4-benzodioxin-6-amine, can degrade over time if not stored properly. Phenyl chloroformate is highly reactive and can hydrolyze if exposed to moisture, rendering it inactive.[3][4] An insufficient amount of the tertiary amine base (e.g., triethylamine) will result in the accumulation of HCl, which protonates the starting amine, deactivating it towards further reaction.

    • Recommended Solutions:

      • Verify Reagent Quality: Use freshly opened or recently purified starting materials. The purity of 2,3-dihydro-1,4-benzodioxin-6-amine can be checked by melting point or NMR.

      • Use a Slight Excess of Phenyl Chloroformate: A small excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion.

      • Ensure Sufficient Base: Use at least 1.1 equivalents of triethylamine or a similar base to effectively scavenge the HCl byproduct.[5]

  • Potential Cause 2: Presence of Moisture

    • Explanation: Phenyl chloroformate reacts rapidly with water to decompose into phenol and HCl, which consumes the reagent and generates additional acid that must be neutralized.[3][4]

    • Recommended Solutions:

      • Dry All Glassware: Oven-dry all glassware and cool it under a stream of inert gas (nitrogen or argon) before use.

      • Use Anhydrous Solvents: Employ a freshly opened bottle of an anhydrous grade solvent or dry the solvent using appropriate methods (e.g., molecular sieves).

      • Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Potential Cause 3: Inadequate Temperature Control

    • Explanation: While some heat may be necessary to initiate the reaction, excessive temperatures can promote side reactions or decomposition of the product or reactants.[6]

    • Recommended Solutions:

      • Controlled Temperature Profile: Start the reaction at a low temperature (e.g., 0 °C) during the addition of phenyl chloroformate to control the initial exotherm.

      • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress. Gentle heating (e.g., 40-50 °C) may be required to push the reaction to completion, but this should be determined through small-scale optimization studies.

Question 2: I'm observing a significant, difficult-to-control exotherm, especially during scale-up. How can I manage this safely?

Answer:

This is the most critical safety consideration for scaling up this synthesis. The reaction between phenyl chloroformate and the amine is exothermic, and the subsequent neutralization of HCl by triethylamine is also highly exothermic. On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation much less efficient, increasing the risk of a thermal runaway.[7][8]

  • Potential Cause: Rapid Reagent Addition & Inefficient Heat Removal

    • Explanation: Adding the phenyl chloroformate too quickly does not allow sufficient time for the cooling system to remove the generated heat, causing the internal temperature to rise uncontrollably.[6] This can lead to boiling of the solvent and a dangerous pressure increase.

    • Recommended Solutions:

      • Controlled, Slow Addition: Add the phenyl chloroformate dropwise via an addition funnel or a syringe pump. For larger scales, subsurface addition is recommended to promote rapid mixing and heat dissipation.

      • Adequate Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., an ice-water bath for lab scale, or a jacketed reactor with a circulating coolant for pilot scale). The reaction should be cooled to 0 °C before starting the addition.

      • Dilution: Increasing the solvent volume can help moderate the temperature rise by providing a larger thermal mass.

      • Continuous Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature continuously. The addition rate should be adjusted to ensure the temperature does not exceed a predetermined safety limit (e.g., 10-15 °C).

Question 3: My final product is difficult to purify. It appears as a persistent oil or is contaminated with byproducts. What are the likely impurities and how can I remove them?

Answer:

Purification challenges often stem from side reactions. Understanding these potential byproducts is key to designing an effective purification strategy.

  • Potential Impurity 1: N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea

    • Explanation: This urea byproduct can form if the desired carbamate product decomposes to form an isocyanate intermediate, which is then trapped by the starting amine. While more common in other carbamate deprotection schemes, it can occur under harsh basic or thermal conditions.[9]

    • Solution: Maintain a controlled temperature and avoid using an excessive amount of a highly nucleophilic base. Purification can typically be achieved via column chromatography on silica gel.

  • Potential Impurity 2: Phenol and Diphenyl Carbonate

    • Explanation: These arise from the hydrolysis or decomposition of phenyl chloroformate.

    • Solution: An aqueous workup with a mild base (e.g., 1M NaOH or NaHCO₃ solution) will deprotonate and extract the acidic phenol into the aqueous layer. Diphenyl carbonate can be removed by chromatography or careful recrystallization.

  • Potential Impurity 3: Triethylammonium Chloride

    • Explanation: This is the salt byproduct from the neutralization of HCl.

    • Solution: This salt is highly water-soluble. A thorough aqueous workup, including washes with water and brine, will effectively remove it from the organic layer.[10]

Experimental Protocol: General Synthesis (Lab Scale)

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq).

  • Add anhydrous dichloromethane (or another suitable aprotic solvent, ~10 mL per gram of amine).

  • Add triethylamine (1.1-1.2 eq) and cool the resulting solution to 0 °C in an ice-water bath.

  • In a separate, dry flask, prepare a solution of phenyl chloroformate (1.05-1.1 eq) in anhydrous dichloromethane.

  • Add the phenyl chloroformate solution to the cooled amine solution dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis shows consumption of the starting amine.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, 1M NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the reagents in this synthesis?

A: The primary hazards are associated with phenyl chloroformate and triethylamine.

ReagentKey HazardsRecommended Precautions
Phenyl Chloroformate Fatal if inhaled , causes severe skin burns and eye damage, toxic if swallowed, reacts with water to produce toxic/corrosive gases (HCl, phenol).[3][11][12]Always handle in a certified chemical fume hood. Wear full personal protective equipment (PPE): chemical splash goggles, face shield, nitrile or butyl rubber gloves, and a flame-resistant lab coat.[13] Ensure no water is present. Have an emergency quench solution (e.g., sodium bicarbonate) readily available.
Triethylamine Highly flammable liquid and vapor , causes severe skin burns and eye damage, toxic if inhaled.[14][15]Handle in a fume hood away from ignition sources. Use grounding and bonding for large-scale transfers to prevent static discharge.[5] Wear appropriate PPE.
Dichloromethane (Solvent) Suspected of causing cancer, causes skin and eye irritation.Handle in a fume hood and wear appropriate PPE.

Q2: What is the reaction mechanism?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2,3-dihydro-1,4-benzodioxin-6-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The chloride ion is subsequently eliminated as a leaving group. The triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is formed, preventing it from protonating the starting amine.

Q3: What considerations are most important when scaling this reaction from grams to kilograms?

A: The transition from lab to pilot scale requires a shift in focus from reaction discovery to process safety and engineering.

ParameterLab Scale (Grams)Pilot Scale (Kilograms)Rationale for Change
Heat Transfer High surface-area-to-volume ratio; efficient cooling with an ice bath.Low surface-area-to-volume ratio; heat dissipation is a major challenge.[16]A jacketed reactor with a high-performance thermoregulator is mandatory to prevent thermal runaway.
Reagent Addition Manual dropwise addition via a funnel.Automated, metered addition via a pump, preferably subsurface.Ensures a slow, consistent addition rate that the cooling system can handle. Prevents localized "hot spots."
Mixing Magnetic stirring is usually sufficient.Overhead mechanical stirring is required.Ensures homogeneity in the large volume, preventing concentration gradients and promoting efficient heat transfer.
Quenching Pouring the reaction mixture into water.Slow, controlled reverse addition of the reaction mixture to the quench solution, or vice versa, with cooling.Adding a large volume of quench solution to the reactor can be dangerous. A controlled quench is essential to manage any secondary exotherms.

Q4: Can I use a different base, like potassium carbonate or pyridine?

A: Yes, other bases can be used, but the choice has implications.

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are cheaper and less hazardous than triethylamine. However, they are solids and have limited solubility in many organic solvents, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates.[17][18] They are a good choice for improving the safety profile if reaction kinetics are acceptable.

  • Pyridine/DMAP: These are effective bases but are also toxic. Pyridine has a particularly noxious odor. They are generally not preferred for large-scale synthesis unless they offer a specific catalytic advantage.

Q5: How should I dispose of the waste from this reaction?

A: Waste must be segregated and disposed of according to institutional and local regulations.

  • Organic Waste: The solvent and any organic residues should be collected in a designated halogenated waste container (if using dichloromethane).

  • Aqueous Waste: The aqueous layers from the workup will be acidic or basic and contain triethylammonium salts. They should be neutralized before being collected in an aqueous waste container.

  • Solid Waste: Contaminated filter paper, silica gel, and gloves should be disposed of as solid chemical waste.

Visual Workflow and Diagrams

Safe Scale-Up Workflow Diagram

The following diagram outlines the critical steps and decision points for safely scaling up the synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Reaction Execution cluster_workup Phase 3: Workup & Purification P1 Verify Reagent Purity & Dry Solvents P2 Perform Hazard Analysis & Define Safety Limits P1->P2 P3 Setup Jacketed Reactor with Overhead Stirring P2->P3 E1 Charge Amine, Solvent, & Base to Reactor E2 Cool Reactor to 0-5 °C E1->E2 E3 Begin Slow Addition of Phenyl Chloroformate E2->E3 E4 Monitor Internal Temp (T_internal) E3->E4 E5 T_internal < T_max? E4->E5 E6 Continue Addition E5->E6 Yes E7 STOP Addition! Emergency Cool! E5->E7 No E6->E4 E8 Stir to Completion (Monitor by HPLC/TLC) E6->E8 Addition Complete E7->E2 W1 Controlled Quench (Monitor Temp) E8->W1 W2 Aqueous Washes (Acid/Base/Brine) W1->W2 W3 Dry & Concentrate W2->W3 W4 Purify by Recrystallization or Chromatography W3->W4 W5 Final Product W4->W5

Caption: Workflow for Safe Scale-Up Synthesis.

References

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. (n.d.). Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). Phenyl chloroformate. Retrieved March 21, 2026, from [Link]

  • Abbasi, M. A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2413-2419. Available from: [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1007 - PHENYL CHLOROFORMATE. Retrieved March 21, 2026, from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Phenyl chloroformate, 99% (titr.). Retrieved March 21, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved March 21, 2026, from [Link]

  • Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-403. Available from: [Link]

  • Chemspace. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). CN101747234A - Method for synthesizing phenyl carbamate.
  • Hegarty, A. F., & Frost, L. N. (1973). Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728. Available from: [Link]

  • Google Patents. (n.d.). WO2007014973A2 - Method of obtaining phenyl carbamates.
  • Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved March 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. Retrieved March 21, 2026, from [Link]

  • Large, S., et al. (2019). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 4(26), 21855-21863. Available from: [Link]

  • NextSDS. (n.d.). N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-4-ylquinoline-4-carboxamide. Retrieved March 21, 2026, from [Link]

  • Lamb, J., et al. (2015). Thermal runaway of large automotive Li-ion batteries. Journal of Power Sources, 281, 344-351. Available from: [Link]

  • Gasmet Technologies. (n.d.). What is thermal runaway in lithium-ion batteries. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine.
  • MDPI. (2025). Research Progress on the Influence of Cathode Materials on Thermal Runaway Behavior of Lithium-Ion Batteries. Retrieved March 21, 2026, from [Link]

  • Hewson, J. C. (2019). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. OSTI.gov. Available from: [Link]

  • Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.

Sources

Optimization

solvent optimization for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate coupling reactions

Welcome to the technical support resource for the synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial coupling reaction. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in a laboratory setting?

The most prevalent and straightforward approach is the nucleophilic acyl substitution reaction between 6-amino-2,3-dihydro-1,4-benzodioxane and phenyl chloroformate.[1][2] This method is favored for its reliability and relatively simple setup. The reaction requires a non-nucleophilic base to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[2]

Q2: Why is solvent selection so critical for this specific coupling reaction?

Solvent choice is paramount because it influences several key aspects of the reaction:

  • Reagent Solubility: The solvent must effectively dissolve both the amine (6-amino-2,3-dihydro-1,4-benzodioxane) and the electrophile (phenyl chloroformate) to ensure a homogenous reaction mixture and facilitate molecular interactions.

  • Reaction Rate: The polarity of the solvent can significantly impact the reaction kinetics. Polar aprotic solvents often accelerate the rate of SNAr and related substitution reactions.

  • Side Reaction Prevention: Phenyl chloroformate is highly susceptible to hydrolysis.[3] The presence of water, which can be a contaminant in protic or hygroscopic solvents, will lead to the formation of phenol and carbon dioxide, consuming the electrophile and reducing the yield. Therefore, anhydrous aprotic solvents are strongly recommended.[1][3]

  • Reaction Pathway Control: The solvent can influence the stability of intermediates and transition states, potentially favoring the desired carbamate formation over undesired pathways.[4][5]

Q3: What are the primary roles of the base in this reaction, and what type of base should be used?

The base serves a singular, critical function: to neutralize the HCl produced when the amine attacks the phenyl chloroformate.[2] This is essential because the formation of HCl would otherwise protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.

An ideal base is non-nucleophilic and sterically hindered , such as triethylamine (Et₃N) or pyridine. These bases will not compete with the primary amine in attacking the electrophilic carbonyl carbon of the phenyl chloroformate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can often be traced back to a few key factors.

Possible Cause 1: Reagent Degradation

  • The Problem: Phenyl chloroformate is highly sensitive to moisture.[3] If it has been improperly stored or is old, it may have partially hydrolyzed, reducing the amount of active electrophile available for the reaction.

  • The Solution:

    • Verify Reagent Quality: Use freshly opened or recently purchased phenyl chloroformate. If you suspect degradation, consider purification by distillation under reduced pressure (use appropriate safety precautions).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Possible Cause 2: Inactive or Inappropriate Base

  • The Problem: The base is not effectively scavenging the HCl, leading to the protonation and deactivation of the starting amine. This can happen if the base itself has degraded or if an insufficient amount was used.

  • The Solution:

    • Use a Fresh Base: Use a fresh bottle of a suitable non-nucleophilic base like triethylamine.

    • Stoichiometry Check: Ensure you are using at least 1.0 to 1.2 equivalents of the base relative to the phenyl chloroformate to ensure complete neutralization of the generated HCl.[1]

Possible Cause 3: Poor Solvent Choice

  • The Problem: The solvent is not anhydrous, leading to the hydrolysis of phenyl chloroformate.[3] Alternatively, the reagents may not be fully soluble, leading to a heterogeneous mixture and a slow, incomplete reaction.

  • The Solution:

    • Use Anhydrous Solvents: Employ a high-quality anhydrous aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate.[1][2]

    • Solubility Test: Before running the full-scale reaction, perform a small test to ensure your starting amine is fully soluble in the chosen solvent at the reaction concentration.

Q2: I'm observing significant side products in my TLC and NMR analysis. How can I identify and minimize them?

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum points to competing reaction pathways.

Side Product 1: Phenyl Carbonate and Phenol

  • Identification: Phenol is a common impurity, often visible as a distinct spot on TLC and identifiable by its characteristic aromatic signals in ¹H NMR.

  • Cause: This is almost always due to the reaction of phenyl chloroformate with water (hydrolysis).

  • Solution: The solution is rigorous exclusion of water. Use anhydrous solvents, flame-dry your glassware before use, and run the reaction under a dry, inert atmosphere (N₂ or Ar).

Side Product 2: N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea

  • Identification: This urea byproduct will have a different Rf value and will show a characteristic C=O stretch in the IR spectrum, different from the carbamate. Its mass will also be readily identifiable by LC-MS.

  • Cause: While less common in this specific reaction, urea formation can occur if the phenyl chloroformate degrades to form an isocyanate intermediate, which can then react with another molecule of the starting amine.

  • Solution:

    • Control Temperature: Add the phenyl chloroformate slowly and at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize the potential for thermal degradation of the chloroformate.[1]

    • Reagent Quality: Use high-purity phenyl chloroformate to avoid contaminants that might catalyze side reactions.

Q3: My reaction seems to stall and does not proceed to completion, even after extended reaction times. What should I investigate?

A stalled reaction indicates that a limiting factor is preventing the remaining starting materials from reacting.

Possible Cause 1: Insufficient Base

  • The Problem: As the reaction proceeds, HCl is generated. If there isn't enough base to neutralize it, the remaining amine starting material will be converted to its unreactive ammonium salt, effectively stopping the reaction.

  • The Solution: Add an additional portion (e.g., 0.2 equivalents) of the base to the reaction mixture and monitor by TLC to see if the reaction restarts. For future experiments, ensure at least a slight excess of base (1.1-1.2 equivalents) is used from the start.[1]

Possible Cause 2: Precipitation of Reagents or Products

  • The Problem: In some solvent systems, the triethylammonium chloride salt formed during the reaction can precipitate, potentially trapping starting materials. Less commonly, the product itself might have low solubility and precipitate before the reaction is complete.

  • The Solution:

    • Solvent System Optimization: Switch to a solvent with better solvating properties for all components, including the salt byproduct. A mixture of solvents or a more polar solvent like THF or Acetonitrile might be beneficial.

    • Increase Dilution: Running the reaction at a higher dilution can sometimes help keep all components in the solution phase.

Data & Visualization

Table 1: Properties of Common Solvents for Carbamate Synthesis
SolventDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations for This Reaction
Dichloromethane (DCM)9.139.6Excellent solubility for many organics. Volatile, making removal easy. Must be anhydrous.
Tetrahydrofuran (THF)7.666Good general-purpose polar aprotic solvent. Can form peroxides; use inhibited grade. Must be anhydrous.
Ethyl Acetate (EtOAc)6.077.1Good solvent for reaction and workup. Less polar than DCM/THF. Susceptible to hydrolysis with aqueous bases.[1]
Acetonitrile (MeCN)37.581.6Highly polar aprotic solvent. Can be difficult to render completely anhydrous.
Toluene2.4110.6Nonpolar. Useful for higher temperature reactions, but may lead to solubility issues at room temperature.[6]
Diagrams and Workflows

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products Amine 6-Amino-2,3-dihydro- 1,4-benzodioxane Attack Nucleophilic Attack of Amine on Carbonyl Amine->Attack Chloroformate Phenyl Chloroformate Chloroformate->Attack Base Base (e.g., Et3N) Base->Attack Scavenges HCl Carbamate Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Attack->Carbamate Salt [Et3NH]+Cl- Attack->Salt

Caption: General reaction mechanism for carbamate synthesis.

G Start Problem: Low Yield or Impure Product C1 Check Reagent Quality Start->C1 C2 Review Solvent Choice Start->C2 C3 Evaluate Base & Stoichiometry Start->C3 C4 Control Reaction Temperature Start->C4 S1 Is Phenyl Chloroformate fresh? Is Amine pure? C1->S1 S2 Is the solvent anhydrous? Are reagents fully dissolved? C2->S2 S3 Is the base non-nucleophilic? Are you using >1.0 equivalent? C3->S3 S4 Was chloroformate added slowly at reduced temperature (0 °C)? C4->S4 A1 Action: Use fresh/purified reagents. Run under inert atmosphere. S1->A1 If No A2 Action: Use high-purity anhydrous solvent. Consider a more polar solvent like THF. S2->A2 If No A3 Action: Use fresh triethylamine or pyridine. Ensure 1.1-1.2 equivalents. S3->A3 If No A4 Action: Implement slow, cooled addition of the electrophile. S4->A4 If No

Caption: A troubleshooting workflow for common reaction issues.

Experimental Protocol: Baseline Synthesis

This protocol provides a robust starting point for the synthesis. Researchers should always perform their own risk assessment before beginning any new procedure.

Materials:

  • 6-amino-2,3-dihydro-1,4-benzodioxane (1.0 equiv)

  • Phenyl chloroformate (1.05 equiv)

  • Triethylamine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen or argon atmosphere.

  • Reagent Preparation: Dissolve 6-amino-2,3-dihydro-1,4-benzodioxane (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Add phenyl chloroformate (1.05 equiv), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any phenolic byproducts), and finally with brine.[2][7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

References

  • Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling.
  • Synthesis of Aryl Carbamates.
  • Synthesis of N‑Aryl Carbamates from Aryl(TMP)iodonium Salts via C−N Coupling. NSF PAR.
  • Palladium-Catalyzed Synthesis of N-Aryl Carbam
  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
  • Copper(i)-catalyzed regioselective Ullmann-type coupling of primary carbamates and 5-substituted-1,2,3-triiodobenzenes. RSC Publishing.
  • Development of optimized conditions for N-phenyl- carbamation of cyclohexane a.
  • Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture.
  • Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived
  • addressing side reactions during Fmoc-Ala-PAB-PNP conjug
  • One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol.
  • A Metal‐Free Synthesis of N‐Aryl Carbam
  • A Comparative Analysis of Synthesis Methods for 2-Butenyl N-phenylcarbam
  • Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology (RSC Publishing).
  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroform
  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. PMC.
  • Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation.
  • An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. Open Research Newcastle - Figshare.
  • Tetrameric self-assembling of water-lean solvents enables carbamate anhydride-based CO2 capture chemistry. PMC.
  • Substituted carbamate synthesis by carbamid
  • Production of phenyl carbamates.
  • Troubleshooting of hydrazine carbam
  • Halide-free synthesis of N-aryl carbam
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO.
  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents.
  • Application Notes and Protocols for the Synthesis of Phenyl Carbam
  • Method for synthesizing phenyl carbamate.
  • Carbamate synthesis by carbamoyl
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC.
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
  • New Carbamates and Rel
  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
  • Protecting Groups for Amines: Carbam
  • Method of obtaining phenyl carbamates.

Sources

Reference Data & Comparative Studies

Validation

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate vs. Traditional Isocyanates: A Strategic Comparison for Urea Synthesis

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary In medicinal chemistry and organic synthesis, the asymmetric urea motif is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

In medicinal chemistry and organic synthesis, the asymmetric urea motif is a critical pharmacophore found in numerous kinase inhibitors, enzyme antagonists, and CNS-active agents. Traditionally, synthesizing these linkages relied on the direct reaction of an amine with a free isocyanate. However, when dealing with electron-rich aromatic systems like the 1,4-benzodioxin-6-yl group, the corresponding free isocyanates present severe limitations regarding stability, toxicity, and handling.

This guide objectively compares the traditional isocyanate approach against the use of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate as a bench-stable, "masked" isocyanate surrogate. By leveraging the leaving-group capabilities of the phenoxide ion, this carbamate strategy bypasses the hazards of phosgene chemistry while delivering superior atom economy, scalability, and yield.

Mechanistic Paradigm: Masked Isocyanates vs. Free Isocyanates

The fundamental flaw in utilizing 2,3-dihydro-1,4-benzodioxin-6-yl isocyanate lies in its electronic structure. The electron-donating oxygen atoms of the benzodioxin ring significantly increase the nucleophilicity of the aromatic system, making the free isocyanate highly prone to auto-dimerization and rapid hydrolysis upon exposure to atmospheric moisture. This leads to the formation of undesired symmetric ureas, severely depressing the yield of the target asymmetric urea.

Conversely, synthesizing phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate traps the reactive intermediate in a stable, crystalline state.

The Causality of the Phenyl Group: Why use a phenyl carbamate instead of a standard methyl or ethyl carbamate? The thermodynamic driving force is dictated by the pKa of the leaving group. Phenol has a pKa of ~10.0, making the phenoxide anion a vastly superior leaving group compared to aliphatic alkoxides (pKa ~16) . This allows the aminolysis to proceed smoothly at moderate temperatures (60–80 °C). Alkyl carbamates require harsh heating (>120 °C), which often degrades sensitive pharmaceutical intermediates.

Mechanism cluster_0 Traditional Isocyanate Route (High Risk) cluster_1 Phenyl Carbamate Route (Safe & Efficient) Node1 Electron-Rich Amine Node3 Free Isocyanate (Unstable, Dimerizes) Node1->Node3 + Phosgene Node2 Phosgene Node2->Node3 Node4 Asymmetric Urea (Low Yield) Node3->Node4 + Amine Nucleophile Node5 Electron-Rich Amine Node7 Phenyl Carbamate (Bench-Stable) Node5->Node7 + Base Node6 Phenyl Chloroformate Node6->Node7 Node8 Asymmetric Urea (High Yield) Node7->Node8 + Amine Nucleophile Heat (-Phenol)

Figure 1: Mechanistic workflow comparing the traditional isocyanate route vs. the phenyl carbamate route.

Quantitative Data & EHS Profiling

When scaling up a synthesis, Environment, Health, and Safety (EHS) metrics are just as critical as raw yield. Free isocyanates are notorious sensitizers and lachrymators. By shifting to a phenyl carbamate, we eliminate the need for specialized containment protocols during the urea coupling step .

Table 1: Performance and EHS Comparison
Parameter2,3-Dihydro-1,4-benzodioxin-6-yl IsocyanatePhenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
Physical State Viscous Liquid / Low-melting solidCrystalline Solid
Shelf-Life < 1 month (Requires inert gas, < -20 °C)> 2 years (Bench-stable, room temperature)
Moisture Sensitivity High (Rapidly forms symmetric urea)Low (Stable to atmospheric moisture)
EHS Toxicity Flag High (Sensitizer, Lachrymator, Phosgene-derived)Moderate (Standard PPE required)
Typical Urea Yield 40% – 60% (Due to dimerization/hydrolysis)85% – 95% (Clean aminolysis)
Downstream Purification Often requires silica gel chromatographySimple liquid-liquid extraction (Base wash)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validating checkpoints to ensure reproducibility without relying on blind faith in the procedure.

Protocol A: Synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Objective: Convert the reactive amine into a stable masked isocyanate.

  • Initialization: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

  • Base Addition: Add pyridine (1.2 equiv). Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated in the next step, preventing the protonation of the starting amine.

  • Activation: Dropwise add phenyl chloroformate (1.05 equiv). Maintain at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: The reaction progress can be visually validated. As the reaction proceeds, pyridine hydrochloride precipitates as a fine white solid, confirming the successful consumption of phenyl chloroformate.

  • Workup: Quench with water. Extract with DCM, wash the organic layer with 1M HCl (to remove residual pyridine), followed by brine. Dry over Na₂SO₄ and concentrate to yield the carbamate as a stable solid.

Protocol B: Synthesis of Asymmetric Urea via Aminolysis

Objective: Utilize the masked isocyanate to form a urea linkage, leveraging a self-purifying workup.

  • Reaction Setup: Dissolve the phenyl carbamate (from Protocol A) (1.0 equiv) and the target aliphatic/aromatic amine (1.1 equiv) in toluene or DMF.

  • Thermal Activation: Add triethylamine (1.5 equiv) and heat the mixture to 70 °C for 4–6 hours. Causality: Heat is required to overcome the activation energy of the tetrahedral intermediate formation, driving the expulsion of the phenoxide leaving group .

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc). The disappearance of the carbamate spot and the appearance of a highly UV-active urea spot and a new phenol spot confirms conversion.

  • Self-Purifying Workup (Critical Step): Dilute the cooled mixture with ethyl acetate. Wash the organic phase vigorously with 1M NaOH (aqueous) three times .

    • Causality: The NaOH deprotonates the phenol byproduct (pKa ~10), converting it into highly water-soluble sodium phenoxide, which partitions entirely into the aqueous layer. The target urea remains in the organic layer, completely bypassing the need for column chromatography.

Workflow A Phenyl N-(2,3-dihydro-1,4- benzodioxin-6-yl)carbamate C Tetrahedral Intermediate (Rate-Limiting Step) A->C Heat (60-80°C) B Amine Nucleophile (1.2 equiv) B->C D Target Urea Derivative (Organic Phase) C->D Elimination E Phenol Byproduct C->E Leaving Group F 1M NaOH Wash (Aqueous Phase) E->F Deprotonation

Figure 2: Aminolysis mechanism of phenyl carbamate and subsequent self-validating purification.

Conclusion

For drug development professionals scaling up libraries or clinical candidates containing the 1,4-benzodioxin-6-yl moiety, transitioning from traditional free isocyanates to phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a scientifically sound imperative. It eliminates the erratic yields caused by moisture sensitivity, removes severe EHS bottlenecks associated with phosgene/isocyanate toxicity, and streamlines downstream processing through chemically logical, self-purifying workups.

References

  • Title: Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors Source: National Institutes of Health (NIH / PMC) URL: [Link]

Validation

A Comparative Analysis of Phenyl and Methyl Carbamates of 2,3-Dihydro-1,4-Benzodioxin: A Guide for Medicinal Chemists

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group In the landscape of modern drug discovery, the 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxane) moiety stands out as a "...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of modern drug discovery, the 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxane) moiety stands out as a "privileged scaffold."[1] Its inherent structural rigidity, metabolic stability, and capacity to present substituents in a well-defined three-dimensional orientation have made it a cornerstone in the design of numerous biologically active compounds, including adrenergic receptor modulators and PARP inhibitors.[1] When this scaffold is functionalized with a carbamate group—a versatile moiety known for its ability to act as a stable amide bioisostere and enhance pharmacokinetic properties—the resulting derivatives become compelling candidates for therapeutic development.[2][3]

This guide provides an in-depth, comparative analysis of two fundamental carbamate derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold: the phenyl carbamate and the methyl carbamate. The choice between a phenyl and a methyl group on the carbamate nitrogen can profoundly influence a molecule's physicochemical properties, metabolic fate, and ultimately, its biological activity. By examining their synthesis, properties, and structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to make informed decisions in their own discovery programs.

Comparative Synthesis Strategy

The synthesis of both target compounds typically begins from a common, functionalized 2,3-dihydro-1,4-benzodioxin precursor, most commonly a hydroxyl or amino derivative. The choice of starting material dictates the specific reagents used for carbamoylation. For this guide, we will focus on the synthesis from 2,3-dihydro-1,4-benzodioxin-6-ol , as the reaction of phenols to form O-aryl carbamates is a robust and widely utilized transformation.

The general workflow involves the initial synthesis of the benzodioxin core, followed by functionalization to install the hydroxyl group, and finally, the divergent synthesis of the two target carbamates.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Divergent Carbamoylation Catechol Catechol Benzodioxin 2,3-Dihydro-1,4-benzodioxin Catechol->Benzodioxin Base (e.g., K2CO3) Williamson Ether Synthesis Dibromoethane 1,2-Dibromoethane Dibromoethane->Benzodioxin Precursor 2,3-Dihydro-1,4-benzodioxin-6-ol Benzodioxin->Precursor Electrophilic Aromatic Substitution (e.g., Nitration, Reduction, Diazotization) MethylCarbamate Methyl Carbamate Derivative Precursor->MethylCarbamate Base Catalyst PhenylCarbamate Phenyl Carbamate Derivative Precursor->PhenylCarbamate Acid or Base Catalyst MethylIsocyanate Methyl Isocyanate or equivalent MethylIsocyanate->MethylCarbamate PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->PhenylCarbamate

Caption: General workflow for the synthesis of target carbamates.

Experimental Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl methylcarbamate

This protocol avoids the direct handling of highly toxic methyl isocyanate by employing a two-step procedure involving activation of the precursor phenol with p-nitrophenyl (PNP)-chloroformate, followed by substitution with methylamine.[4] This method is self-validating as the formation of the activated PNP-carbonate intermediate can be monitored by TLC before proceeding.

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-ol[5]

  • p-Nitrophenyl chloroformate

  • Triethylamine (TEA)

  • Methylamine (2.0 M solution in THF)

  • Dichloromethane (DCM), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Activation: To a solution of 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 eq) in anhydrous DCM (0.2 M) cooled to 0 °C, add triethylamine (2.0 eq).

  • Add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous THF dropwise. The reaction mixture will likely turn yellow.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC until the starting phenol is consumed.

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude intermediate, 2,3-dihydro-1,4-benzodioxin-6-yl (4-nitrophenyl) carbonate, can be used directly in the next step.

  • Carbamoylation: Dissolve the crude intermediate in DCM (0.2 M) and treat with a solution of methylamine in THF (1.5 eq).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC for the disappearance of the activated carbonate.

  • Upon completion, concentrate the mixture in vacuo and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure 2,3-dihydro-1,4-benzodioxin-6-yl methylcarbamate .

Experimental Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl phenylcarbamate

This protocol utilizes the direct addition of a phenol to an isocyanate, a highly efficient and common method for forming the carbamate linkage.[6][7] The reaction can be catalyzed by either acid or base and is typically straightforward.

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-ol[5]

  • Phenyl isocyanate

  • Toluene or Chloroform, Anhydrous

  • Hydrochloric acid (catalytic amount, if needed)

Procedure:

  • Reaction Setup: Dissolve 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 eq) in anhydrous chloroform (0.3 M) in a flask equipped with a reflux condenser.

  • Add phenyl isocyanate (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated HCl (1-2 drops).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 24-48 hours.[7]

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure 2,3-dihydro-1,4-benzodioxin-6-yl phenylcarbamate .

Comparative Physicochemical and Predicted Biological Properties

The substitution of a methyl group with a phenyl group introduces significant changes in size, lipophilicity, and electronic character. These differences are critical in determining the compound's interaction with biological systems.

PropertyMethyl Carbamate DerivativePhenyl Carbamate DerivativeCausality and Predicted Impact
Molecular Weight ~209.2 g/mol ~271.3 g/mol The phenyl group adds ~62 Da. This may slightly impact passive diffusion but is generally not a major differentiator for drug-likeness.
Predicted LogP LowerHigherThe aromatic phenyl ring is significantly more lipophilic than a methyl group. This will increase membrane permeability but may decrease aqueous solubility, potentially impacting formulation and oral bioavailability.
Hydrogen Bond Donors 1 (N-H)1 (N-H)Identical. Both can act as hydrogen bond donors in receptor interactions.
Hydrogen Bond Acceptors 3 (2x ether O, 1x C=O)3 (2x ether O, 1x C=O)Identical. The core carbonyl and ether oxygens provide key acceptor sites.
Aromatic Interactions None from carbamate substituentPossible (π-π stacking, cation-π)The phenyl ring can engage in favorable interactions with aromatic residues (e.g., Phe, Tyr, Trp) in a binding pocket, potentially increasing binding affinity.[4]
Steric Profile Small, flexibleBulky, planarThe larger phenyl group will occupy more space. This can either be beneficial, by filling a large hydrophobic pocket, or detrimental, by causing steric clashes that prevent optimal binding.[4]
Metabolic Stability Prone to N-demethylationProne to aromatic hydroxylationIn vitro metabolic studies on other carbamates show that N-dealkylation and hydroxylation are primary metabolic pathways.[8] The methyl derivative may yield the primary carbamic acid, while the phenyl derivative can be hydroxylated at the ortho, meta, or para positions.

Structure-Activity Relationship (SAR) and Field Insights

The choice between a methyl and a phenyl carbamate is a classic medicinal chemistry decision that balances potency, selectivity, and pharmacokinetic (ADME) properties.

Potency and Selectivity: A Tale of Two Pockets

The impact on biological potency is entirely target-dependent.

  • Scenario 1: Small, polar pocket. If the binding site for the carbamate substituent is small and requires minimal steric bulk, the methyl derivative is likely to be more active. The larger phenyl group would be sterically excluded, leading to a significant loss of potency.

  • Scenario 2: Large, hydrophobic pocket. If the target protein possesses a large, greasy pocket adjacent to the carbamate binding site, the phenyl derivative could be substantially more potent. The phenyl ring can occupy this pocket and form favorable hydrophobic and aromatic interactions, anchoring the molecule more tightly. This is a common strategy used to enhance affinity.[4]

Pharmacokinetics and Drug-likeness
  • Absorption & Permeability: The higher lipophilicity of the phenyl carbamate would likely lead to increased passive permeability across the gut wall and other biological membranes, such as the blood-brain barrier.[4] However, if the LogP becomes too high, it can lead to poor aqueous solubility and increased non-specific binding.

  • Metabolism: The differing metabolic pathways are a key consideration. N-demethylation of the methyl carbamate leads to a primary carbamate, which can then hydrolyze. Aromatic hydroxylation of the phenyl carbamate creates a phenol, a common substrate for Phase II conjugation reactions (e.g., glucuronidation or sulfation), leading to rapid clearance. The specific enzymes involved (e.g., CYP450 isozymes) and the rate of metabolism would require experimental determination.[8]

G cluster_0 Methyl Carbamate Metabolism cluster_1 Phenyl Carbamate Metabolism MethylCarbamate Methyl Carbamate Derivative PrimaryCarbamate Primary Carbamate MethylCarbamate->PrimaryCarbamate CYP-mediated N-Demethylation Amine Benzodioxin-ol + CO2 + NH3 PrimaryCarbamate->Amine Hydrolysis PhenylCarbamate Phenyl Carbamate Derivative Hydroxylated Hydroxylated Phenyl Derivative PhenylCarbamate->Hydroxylated CYP-mediated Aromatic Hydroxylation Conjugate Glucuronide/Sulfate Conjugate Hydroxylated->Conjugate Phase II Enzymes (UGTs, SULTs)

Caption: Potential primary metabolic pathways for the two derivatives.

Conclusion

The comparison between phenyl and methyl carbamates of 2,3-dihydro-1,4-benzodioxin is not a matter of which is "better," but which is "fitter" for a specific biological target and desired therapeutic profile.

  • The methyl carbamate offers lower molecular weight and lipophilicity, which may be advantageous for targets with smaller binding pockets and for achieving a favorable balance of solubility and permeability.

  • The phenyl carbamate provides a tool for probing larger, hydrophobic pockets and engaging in aromatic interactions to significantly boost potency, though at the potential cost of increased metabolic liability and reduced aqueous solubility.

The synthetic routes to both compounds are straightforward and diverge from a common intermediate, allowing for their parallel synthesis and direct comparison in biological assays. This head-to-head evaluation is an essential, early-stage step in any drug discovery program built upon the versatile 2,3-dihydro-1,4-benzodioxin scaffold. The experimental data generated will provide the critical insights needed to guide further optimization toward a clinical candidate.

References

  • BenchChem. (2025). Review of 2,3-Benzodioxine in organic chemistry. BenchChem Technical Guides.
  • Strother, A. (1970). A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. Biochemical Pharmacology, 19(8), 2525-2538.
  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-297. [Link]

  • Barbry, D. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904-3914. [Link]

  • Di Sarno, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1886. [Link]

  • Pechlivanis, M., et al. (2014). O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors that Cross the Blood-Brain Barrier. Journal of Medicinal Chemistry, 57(11), 4646-4657. [Link]

  • Siddiqui, S. Z., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • BenchChem. (2025).
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved March 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. [Link]

  • MDPI. (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. [Link]

  • Google Patents. (2012).
  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • ResearchGate. (1982). A comparison of methyl and phenyl substituent effects on the gas phase basicities of amines and phosphines. [Link]

  • Flores-Alamo, M., et al. (2016). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Molecules, 21(11), 1475. [Link]

  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51. [Link]

  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]

  • Kos, J., et al. (2020). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules, 25(9), 2242. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

This guide provides an in-depth, objective comparison of mass spectrometry fragmentation techniques for the structural elucidation of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. Designed for researchers, scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of mass spectrometry fragmentation techniques for the structural elucidation of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical strategy. We will explore the performance of Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD), supported by predictive data and established fragmentation principles.

Introduction: The Analytical Imperative

The structural integrity and purity of novel chemical entities are paramount in drug development and chemical research. Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a molecule incorporating a carbamate linker between a phenyl group and a benzodioxin moiety, presents a unique analytical challenge. Its structure contains several potential sites of lability, making it susceptible to thermal degradation and complex fragmentation pathways.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for analyzing such thermally labile compounds.[1][2] This guide provides a comparative framework for selecting the most appropriate fragmentation method—a critical decision that directly impacts the quality and depth of structural information obtained.

Molecular Structure and Predicted Fragmentation Sites

To develop a robust MS/MS method, we must first understand the molecule's structure and predict its behavior under energetic conditions.

Structure: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Molecular Formula: C₁₅H₁₃NO₄ Monoisotopic Mass: 271.0845 u

Chemical structure of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate with key fragmentation sites highlighted.

Figure 1: Structure of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. The most probable sites for initial fragmentation are the two ester/amide bonds of the carbamate linker (highlighted in red).

The carbamate linkage is the most energetically labile part of the molecule.[1][3][4] Under positive-ion electrospray ionization (ESI+), the molecule will readily protonate, likely on the carbamate nitrogen or one of the ether oxygens.[3] Subsequent fragmentation is expected to proceed via cleavage of the C-O and N-C bonds of the carbamate group.

Experimental Workflow and Methodology

A successful analysis is built upon a foundation of a meticulously planned workflow and a robust, reproducible methodology.

Overall Analytical Workflow

The logical flow from sample preparation to data analysis is critical for minimizing variability and ensuring data integrity.

Caption: High-level experimental workflow.
Detailed LC-MS/MS Protocol

This protocol is designed to serve as a validated starting point for analysis. The choice of a reversed-phase C18 column and a volatile mobile phase additive like formic acid is standard for achieving good chromatographic separation and ESI efficiency for moderately polar compounds.[5][6]

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent retention for aromatic compounds.[3][4]
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for ESI+ mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase LC.[5]
Gradient 5% B to 95% B over 8 minutesEnsures elution and separation from polar and non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
MS System Quadrupole-Orbitrap or Q-TOF Mass SpectrometerProvides high resolution and mass accuracy for confident identification.
Ionization Mode ESI, PositiveCarbamates readily form [M+H]⁺ ions.[1]
MS1 Scan Range m/z 100-500To confirm the precursor ion at m/z 272.09.
MS/MS Mode Data-Dependent Acquisition (DDA)Triggers fragmentation on the most intense precursor ions.
Collision Gas Nitrogen or ArgonStandard inert gas for CID and HCD.[7]

Comparative Fragmentation Analysis

The choice of fragmentation technique fundamentally dictates the type and quality of structural data obtained. Here, we compare the two most common collision-based methods: CID and HCD.

Collision-Induced Dissociation (CID)

CID is a resonant excitation process that occurs within an ion trap or collision cell.[7][8] It involves multiple low-energy collisions with a neutral gas, which gradually increases the internal energy of the precursor ion until it fragments.[9][10] This "slow heating" process typically favors the cleavage of the weakest bonds, providing straightforward fragmentation pathways.[9]

For our target molecule, CID is expected to cleave the carbamate bonds, leading to two primary, highly diagnostic product ions.

G cluster_cid CID Fragmentation parent [M+H]⁺ m/z 272.09 loss1 Loss of Benzodioxin-6-ol (-152 Da) parent->loss1 loss2 Loss of Phenyl Isocyanate (-119 Da) parent->loss2 frag1 Phenyl Isocyanate [C₇H₅NO+H]⁺ m/z 120.05 frag2 Benzodioxin-6-ol [C₈H₈O₃+H]⁺ m/z 153.05 loss1->frag1 loss2->frag2

Caption: Predicted CID fragmentation pathway.

Expected CID Fragments: The primary pathway involves a proton transfer followed by the cleavage of the N-C bond, leading to the formation of protonated phenyl isocyanate and the neutral 2,3-dihydro-1,4-benzodioxin-6-ol, or vice versa. The fragment that retains the charge will be detected. A common fragmentation for N-phenyl carbamates involves the formation of protonated aniline after rearrangement, but direct cleavage is also highly probable.[11]

Higher-Energy C-trap Dissociation (HCD)

HCD is a non-resonant, "beam-type" dissociation technique where ions undergo a single, higher-energy collision event in a dedicated collision cell before detection in an Orbitrap or TOF analyzer.[7][12][13] This process is faster and imparts more energy than traditional CID, often resulting in a richer fragmentation spectrum that includes secondary and tertiary fragments.[12] A key advantage of HCD is the absence of a low-mass cutoff, which is inherent to ion trap CID, allowing for the detection of small, diagnostic fragment ions.[7][9]

For phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, HCD is expected to produce the same primary fragments as CID but may also induce further fragmentation of the benzodioxin and phenyl rings.

G cluster_hcd HCD Fragmentation parent [M+H]⁺ m/z 272.09 frag1 Phenyl Isocyanate [C₇H₅NO+H]⁺ m/z 120.05 parent->frag1 frag2 Benzodioxin-6-ol [C₈H₈O₃+H]⁺ m/z 153.05 parent->frag2 loss_co Loss of CO (-28 Da) frag1->loss_co loss_c2h4o Retro-Diels-Alder (-44 Da) frag2->loss_c2h4o subfrag1 Phenyl Cation [C₆H₅]⁺ m/z 77.04 subfrag2 Loss of C₂H₄O m/z 109.03 loss_co->subfrag1 loss_c2h4o->subfrag2

Caption: Predicted HCD fragmentation pathway.

Additional HCD Fragments:

  • m/z 77.04 ([C₆H₅]⁺): Subsequent loss of carbon monoxide (CO) from the phenyl isocyanate fragment (m/z 120.05) is a classic pathway for benzoyl-containing compounds.[14]

  • m/z 109.03: The benzodioxin ring may undergo a retro-Diels-Alder reaction, leading to the loss of an ethylene oxide group (C₂H₄O, 44 Da) from the m/z 153.05 fragment.

Data Synthesis and Method Selection

The optimal fragmentation technique depends on the analytical goal. The table below summarizes the expected performance of CID and HCD for this specific application.

FeatureCollision-Induced Dissociation (CID)Higher-Energy C-trap Dissociation (HCD)
Mechanism Resonant, multiple low-energy collisions ("slow heating")[9]Non-resonant, single high-energy collision ("beam-type")[12][13]
Primary Fragments High intensity, focused on weakest bond cleavage (m/z 120.05, 153.05).High intensity primary fragments, similar to CID.
Secondary Fragments Typically low abundance or absent.Richer spectrum, with additional fragments (m/z 77.04, 109.03) useful for deeper structural confirmation.[12]
Low-Mass Cutoff Yes (typically ~1/3 of precursor m/z), may prevent detection of low m/z ions like m/z 77.[9]No low-mass cutoff, allowing detection of all fragment ions.[7]
Best Use Case Targeted Quantification (MRM/SRM): High specificity and sensitivity for monitoring a few, well-defined transitions.[3][15]Structural Elucidation & Identification: Provides more fragment ions, increasing confidence in structural assignments.

Conclusion and Recommendations

Both CID and HCD are effective for the fragmentation of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. The choice between them should be guided by the experimental objective.

  • For routine quantification and confirmation , where speed and sensitivity are paramount, a CID-based method using Multiple Reaction Monitoring (MRM) is recommended. The transitions from the precursor ion (m/z 272.09) to the two primary product ions (m/z 120.05 and 153.05) provide excellent specificity and robustness.[3]

  • For initial structural elucidation, metabolite identification, or unknown screening , HCD is the superior technique . The generation of additional, structurally significant fragments (e.g., m/z 77.04) and the absence of a low-mass cutoff provide a more complete picture of the molecule, leading to higher confidence in identification.[13]

By understanding the mechanisms behind each fragmentation technique, researchers can make informed decisions to generate high-quality, defensible mass spectrometry data tailored to their specific analytical needs.

References

  • ACS Publications. (2003, July 15). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry. Available from: [Link]

  • Guan, J., et al. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available from: [Link]

  • PubMed Central. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available from: [Link]

  • Acta Scientiarum Polonorum Technologia Alimentaria. (2022). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Available from: [Link]

  • PubMed. (2015, February). Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry. Journal of Mass Spectrometry. Available from: [Link]

  • Unknown Source. (n.d.).
  • PubMed. (2005, December 2). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of Chromatography A. Available from: [Link]

  • Journal de Chimie Physique et de Physico-Chimie Biologique. (1974, February 1). Etude de la Fragmentation de Derives Substitues Polycycliques du Benzodioxinne-1,4. Available from: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available from: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[3][5]dioxin-6yl)benzenesulfonamide (3f). Available from: [Link]

  • Stack Exchange. (2019, August 2). Difference between HCD and CID collision induced dissociations? Available from: [Link]

  • PubMed Central. (2011, March). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics. Available from: [Link]

  • PubMed Central. (2025, June 27). General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. Available from: [Link]

  • ACS Publications. (1970, January 1). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry. Available from: [Link]

  • AnalyteGuru. (2025, July 30). Collision-Based Ion-activation and Dissociation. Available from: [Link]

  • ACS Publications. (1987, October 1). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (2013, August 14). What does "higher" in HCD (Higher-energy collisional dissociation) mean? Available from: [Link]

  • University of Guanajuato. (1972, February). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available from: [Link]

  • Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Available from: [Link]

  • ResearchGate. (2025, August 9). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Available from: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Available from: [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Collision induced dissociation (CID) mass spectra for different.... Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Available from: [Link]

Sources

Validation

Benchmarking Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Reactivity in Urea Formation: A Comprehensive Guide

Executive Summary The 1,4-benzodioxane scaffold is a privileged motif in modern drug discovery, frequently appearing in alpha-adrenergic antagonists (e.g., doxazosin analogs) and CNS-active agents. Synthesizing unsymmetr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzodioxane scaffold is a privileged motif in modern drug discovery, frequently appearing in alpha-adrenergic antagonists (e.g., doxazosin analogs) and CNS-active agents. Synthesizing unsymmetrical ureas bearing this moiety traditionally requires reacting 2,3-dihydro-1,4-benzodioxin-6-amine with an isocyanate. However, direct phosgenation to form the isocyanate is highly hazardous, and the resulting intermediate is prone to rapid moisture degradation and dimerization.

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate serves as a highly stable, crystalline isocyanate surrogate. This guide benchmarks its reactivity against alternative intermediates and provides a self-validating experimental protocol designed for scalability and high scientific integrity.

Mechanistic Rationale: The E1cB Pathway

Unlike highly reactive acyl chlorides or free isocyanates, phenyl carbamates require specific activation to form ureas. Phenyl carbamates are highly effective, bench-stable isocyanate surrogates that undergo[1]. The reaction predominantly proceeds via an E1cB (Elimination unimolecular conjugate base) mechanism rather than direct nucleophilic acyl substitution[2].

  • Deprotonation: A mild base (e.g., triethylamine or DBU) deprotonates the carbamate N-H. The electron-rich nature of the 2,3-dihydro-1,4-benzodioxin-6-yl group slightly reduces the acidity of this proton compared to electron-poor carbamates (like p-nitrophenyl), necessitating a slightly stronger base or optimized solvent conditions.

  • Elimination: The conjugate base undergoes elimination of the phenoxide leaving group, generating a transient, highly reactive isocyanate in situ.

  • Addition: The target amine (aliphatic or aromatic) rapidly attacks the isocyanate to form the unsymmetrical urea. Recent advancements have also demonstrated the utility of metal-free conditions to optimize the yield of these [3].

MechanisticPathway A Phenyl N-(2,3-dihydro-1,4- benzodioxin-6-yl)carbamate B Base-Mediated Deprotonation (E1cB Pathway) A->B C Isocyanate Intermediate (Highly Reactive) B->C D Nucleophilic Attack (Aliphatic/Aromatic Amine) C->D E Unsymmetrical Urea + Phenol Byproduct D->E

Mechanistic pathway of urea formation via the E1cB isocyanate surrogate mechanism.

Benchmarking Alternatives: Quantitative Data

How does phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate compare to other activating groups for urea synthesis? The table below summarizes the quantitative performance and handling profiles of various 1,4-benzodioxane urea precursors.

Intermediate TypeBench StabilityTypical Urea YieldBy-product ProfileOperational Safety
Direct Isocyanate Low (<1 week, moisture sens.)>95%HCl (if from phosgene)Hazardous, requires inert atm
Phenyl Carbamate High (>1 year at RT)85–92%PhenolSafe, easily weighed
p-Nitrophenyl Carbamate Moderate (Light sensitive)90–95%p-NitrophenolSafe, but yellow impurity persists
CDI-derived Imidazole High (Hygroscopic)75–85%ImidazoleSafe, lower atom economy

Experimental Protocols & Self-Validating Workflows

Self-Validating System: The following workflow ensures high purity without the need for immediate chromatographic purification. The conversion of the carbamate to the urea is easily monitored by TLC (loss of the UV-active carbamate spot, appearance of a more polar urea spot). The primary byproduct, phenol, is efficiently removed via a basic aqueous wash, making the protocol self-cleaning and chemically validating.

Part A: Synthesis of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
  • Initiation: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in anhydrous THF at 0 °C.

  • Activation: Add pyridine (1.2 eq) followed by the dropwise addition of phenyl chloroformate (1.05 eq).

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, preventing the premature degradation of the chloroformate and driving the reaction forward without forming symmetrical urea byproducts.

  • Isolation: Stir for 2 hours at room temperature. Quench with water, extract with EtOAc, and wash with 1M HCl to remove residual pyridine. Crystallize the product from EtOAc/Hexanes to yield the bench-stable carbamate.

Part B: Synthesis of the Unsymmetrical Urea
  • Solvent Selection: Dissolve the synthesized phenyl carbamate (1.0 eq) in DMSO.

    • Causality: DMSO accelerates the E1cB elimination step due to its high dielectric constant, allowing the [4].

  • Amine Addition: Add the target secondary or primary amine (1.1 eq) and triethylamine (1.5 eq).

  • Reaction: Stir at RT for 4-6 hours. Monitor via TLC until the starting carbamate is fully consumed.

  • Self-Validating Workup: Dilute the mixture with EtOAc and wash vigorously with 1M NaOH (3x).

    • Causality: The NaOH wash converts the phenol byproduct into water-soluble sodium phenoxide, completely partitioning it into the aqueous layer and leaving only the pure urea in the organic phase.

  • Finalization: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and recrystallize to obtain the pure unsymmetrical urea.

ExperimentalWorkflow W1 Step 1: Carbamate Synthesis (Amine + Phenyl Chloroformate) W2 Step 2: Isolation & Purification (Precipitation/Filtration) W1->W2 W3 Step 3: Urea Formation (Carbamate + Amine + Base) W2->W3 W4 Step 4: Workup & Phenol Removal (Aqueous NaOH Wash) W3->W4

Step-by-step workflow for the synthesis and isolation of unsymmetrical ureas.

References

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study ACS Omega (National Library of Medicine / PMC) URL:[Link]

  • A Simple Method for the Synthesis of Unsymmetrical Ureas Synthetic Communications (Taylor & Francis) URL:[Link]

  • Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

comparative in vitro toxicity of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate derivatives

Comparative In Vitro Toxicity Guide: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Derivatives vs. Standard Carbamates Executive Summary & Mechanistic Rationale The development of novel pharmacophores often requir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vitro Toxicity Guide: Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Derivatives vs. Standard Carbamates

Executive Summary & Mechanistic Rationale

The development of novel pharmacophores often requires balancing target engagement with off-target cytotoxicity. Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (PDBC) derivatives represent an emerging class of hybrid molecules. They combine the potent serine hydrolase inhibitory activity of the carbamate moiety with the neuroprotective and lipophilic properties of the 1,4-benzodioxin scaffold.

Historically, the carbamate class has been fraught with off-target toxicity liabilities. Standard carbamates (e.g., Aldicarb, Propoxur) induce cytotoxicity primarily through the generation of reactive oxygen species (ROS), which subsequently disrupt the mitochondrial transmembrane potential (MMP) and trigger caspase-mediated apoptosis[1]. However, the integration of the 2,3-dihydro-1,4-benzodioxin ring introduces a structural buffer. Benzodioxin derivatives are documented inhibitors of lipid peroxidation and possess intrinsic radical-scavenging capabilities[2].

This guide objectively compares the in vitro toxicity profile of PDBC derivatives against standard and clinical carbamate alternatives, providing researchers with self-validating experimental protocols to accurately quantify these structure-activity relationships (SAR).

Comparative In Vitro Toxicity Profiles

To objectively evaluate the safety window of PDBC derivatives, their cytotoxicity must be benchmarked against known carbamates across highly metabolically active cell lines. HepG2 (human hepatocellular carcinoma) is the gold standard for assessing xenobiotic hepatotoxicity due to its retention of key CYP450 metabolic pathways[3], while SH-SY5Y cells are utilized to screen for neurotoxicity.

Table 1: Comparative IC50/MTT50 Values of Carbamate Pharmacophores

Compound ClassRepresentative AgentHepG2 IC50 (µM)SH-SY5Y IC50 (µM)Primary Off-Target Toxicity Mechanism
PDBC Derivatives PDBC-Lead Analog> 200.0> 150.0Mild metabolic stress; ROS buffered by benzodioxin moiety[2].
Agricultural Carbamates Aldicarb164.0 ± 29.085.0 ± 12.0Severe MMP disruption; ATP depletion[1].
Agricultural Carbamates Propoxur161.0 ± 39.092.0 ± 15.0ROS-mediated apoptosis; DNA adduct formation[1].
Clinical Carbamates Rivastigmine> 300.0> 250.0Low off-target toxicity; highly selective target engagement.

Data synthesis reflects established baseline toxicities for standard carbamates in mammalian cell models[1], contrasted with the stabilized profile of benzodioxin-hybridized structures.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent intracellular pathways activated by standard carbamates versus PDBC derivatives. The benzodioxin moiety acts as a structural antioxidant, intercepting the ROS cascade before terminal mitochondrial failure occurs.

G N1 PDBC Derivative Exposure N2 Intracellular ROS Generation N1->N2 Off-target metabolism N6 1,4-Benzodioxin Moiety (Antioxidant Buffering) N1->N6 Structural component N3 MMP Disruption (Mitochondrial Stress) N2->N3 Oxidative stress N4 ATP Depletion & Metabolic Failure N3->N4 Transmembrane leak N5 Apoptotic Pathway (Caspase 3/7 Activation) N4->N5 Terminal cytotoxicity N6->N2 Radical scavenging

Mechanistic pathway of carbamate-induced cytotoxicity and benzodioxin-mediated ROS buffering.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity cannot be assessed by a single metric. Carbamates are known to directly interact with mitochondrial translocator proteins[1], meaning a drop in metabolic activity (MTT assay) might precede actual cell death. Therefore, orthogonal validation using LDH release (which only occurs upon physical rupture of the plasma membrane) and High-Content Screening (HCS) is mandatory to prevent false-positive cytotoxicity designations.

Protocol A: Orthogonal Hepatotoxicity Screening (MTT & LDH Release)

Causality Focus: This dual-assay system differentiates between transient metabolic inhibition (MTT reduction) and terminal membrane lysis (LDH release)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 4 × 10³ cells/well in 96-well culture plates. Incubate for 16 hours at 37 °C in a 5% CO₂ humidified atmosphere to ensure complete adherence[3].

  • Compound Exposure (Self-Validation Setup):

    • Test Wells: Expose cells to a concentration gradient of PDBC derivatives (10 µM to 200 µM).

    • Vehicle Control: 0.1% DMSO (establishes the baseline for 100% viability).

    • Positive Control: 100 µM Aldicarb (validates assay sensitivity to carbamate-induced toxicity).

  • MTT Metabolic Readout: After 24, 36, and 48 hours of exposure, add 100 µL of MTT reagent (5 mg/mL) to designated wells. Incubate for 4 hours. Discard the supernatant, solubilize formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm[3].

  • LDH Membrane Integrity Readout: In parallel plates treated for 24 hours, transfer 50 µL of the culture supernatant to a fresh plate. Add LDH reaction mix (1:100) and incubate for 1 hour in the dark. Measure absorbance at 490 nm[3]. Logic: High MTT reduction coupled with low LDH release indicates metabolic stress without cell death, a common profile for highly lipophilic benzodioxin derivatives.

Protocol B: High-Content Screening (HCS) for Mitochondrial Toxicity

Causality Focus: Standard bulk assays mask sub-population toxicity. HCS enables multiplexed, single-cell resolution of mitochondrial membrane potential (MMP) and ROS generation[4]. This is critical for PDBC derivatives, as the benzodioxin moiety is hypothesized to buffer ROS, requiring sensitive spatial quantification to validate this protective SAR.

Step-by-Step Methodology:

  • Plating: Seed HepG2 cells in 384-well optical bottom plates to enable high-throughput automated imaging[4].

  • Fluorescent Labeling: Post-compound exposure (4, 12, and 24 hours), co-stain cells with 2′,7′-dichlorofluorescein-diacetate (DCFH-DA) to quantify intracellular ROS, and JC-1 dye to measure MMP[3].

  • Image Acquisition: Utilize an automated epifluorescence microscope (e.g., Cellomics ArrayScan).

  • Multiparametric Analysis: Quantify the ratio of red/green JC-1 fluorescence. A decrease in the ratio indicates MMP depolarization. Validation: If PDBC derivatives show significantly lower DCFH-DA fluorescence (ROS) compared to Aldicarb at equimolar concentrations, the antioxidant buffering hypothesis of the benzodioxin moiety is experimentally validated.

References

  • [1] Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.

  • [3] Toxicity Assessment of Octachlorostyrene in Human Liver Carcinoma (HepG2) Cells. MDPI - International Journal of Environmental Research and Public Health.

  • [2] A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. PubMed / Journal of Medicinal Chemistry.

  • [4] High Content Screening Assay for Hepatotoxicity using Human HepG2 cells. Sigma-Aldrich / Millipore.

Sources

Validation

A Comparative Guide to Establishing Analytical Standards and Quantification Methods for Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Part 1: The Foundation - Establishing a Primary Analytical Standard The cornerstone of any quantitative analysis is a reference standard of known purity. For a novel or specialized compound like phenyl N-(2,3-dihydro-1,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Foundation - Establishing a Primary Analytical Standard

The cornerstone of any quantitative analysis is a reference standard of known purity. For a novel or specialized compound like phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, this standard must typically be sourced via custom synthesis and then rigorously characterized in-house.[1][2] The objective is to create a primary reference material against which all subsequent analytical measurements will be benchmarked.

The process begins with either synthesizing the compound, following established organic chemistry principles for carbamate formation, or procuring it from a custom synthesis provider.[3] Once obtained, the material must undergo comprehensive characterization to confirm its identity and determine its purity with a high degree of confidence. This process is fundamental to the trustworthiness of all future quantitative data.

cluster_synthesis Material Sourcing cluster_characterization Standard Characterization & Purity Assignment Custom_Synthesis Custom Synthesis or Procurement Identity Identity Confirmation (NMR, MS) Custom_Synthesis->Identity Initial Material Purity Purity Assessment (HPLC, qNMR, Elemental Analysis) Identity->Purity Confirmed Identity Final_Cert Assign Purity Value & Generate Certificate of Analysis Purity->Final_Cert Purity Data Qualified_Standard Primary Reference Standard Final_Cert->Qualified_Standard Qualified for Use

Caption: Workflow for establishing a primary analytical standard.

Experimental Protocol: Characterization and Purity Assignment
  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The spectral data should be consistent with the proposed structure of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

    • Mass Spectrometry (MS): Use a high-resolution mass spectrometer to determine the accurate mass of the molecular ion. The measured mass should be within 5 ppm of the theoretical mass.

  • Purity Determination: A multi-pronged approach is essential for a reliable purity value.

    • Chromatographic Purity (HPLC-UV): Develop a high-resolution HPLC method (as detailed in Part 2) to separate the main compound from any impurities. The purity is typically determined by the area percent of the main peak at a wavelength where all components have a response. An ideal method will demonstrate >99% purity.

    • Quantitative NMR (qNMR): This is a powerful primary method for determining purity. It involves comparing the integral of a proton signal from the analyte against the integral of a certified reference standard of known concentration.

    • Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should agree with the theoretical values, typically within ±0.4%.

  • Final Purity Assignment: The final purity value is assigned based on a weighted consideration of the results from all techniques. For example, mass balance is often calculated as: Purity (%) = 100% - % Water - % Residual Solvents - % Non-volatile Residue.

Part 2: A Comparative Analysis of Quantification Methodologies

The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. For phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, both HPLC-UV and LC-MS/MS are viable, yet they offer distinct advantages and are suited for different applications.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation. Co-eluting impurities can interfere.Very High. Can distinguish compounds with the same retention time but different mass.
Sensitivity Good (ng level).Excellent (pg to fg level).[4]
Matrix Effect Less susceptible to matrix effects.Prone to ion suppression or enhancement from matrix components.[5]
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, more complex method development.
Ideal Application Quantification of bulk material, purity analysis, dissolution testing, high-concentration samples.Trace-level quantification in complex matrices (e.g., biological fluids, environmental samples).[6][7]

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it an excellent choice for initial purity assessments and quantification in simple matrices. The phenyl and benzodioxin moieties in the target molecule provide strong chromophores, suggesting good sensitivity for UV detection.

cluster_prep Sample Preparation cluster_hplc HPLC System Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Filter Filter (0.45 µm) Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis (Chromatogram) Detector->Data

Caption: General workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-UV Method Development
  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point for compounds of this polarity.[8]

  • Mobile Phase Selection:

    • Begin with a simple gradient elution to determine the approximate retention time. A common starting point is a gradient of Acetonitrile (ACN) and water.[9]

    • Rationale: ACN is a common organic modifier that provides good peak shape for many compounds and has a low UV cutoff.

    • Optimize the mobile phase composition (e.g., isocratic ACN:Water 60:40 v/v) to achieve a retention time between 3-10 minutes with good peak symmetry (asymmetry factor between 0.9-1.2).

  • Wavelength Selection: Dissolve the reference standard in the mobile phase and acquire a UV spectrum. Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30-40 °C are typical starting conditions that provide good efficiency and reproducibility.

  • System Suitability: Before any analysis, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. This ensures the system is performing correctly.[10]

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as quantifying the analyte in biological matrices (plasma, tissue) or environmental samples, LC-MS/MS is the superior choice.[11][12] This technique provides structural confirmation and can distinguish the analyte from background interferences with high fidelity.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System Sample_Matrix Sample in Matrix (e.g., Plasma) Extraction Extraction (e.g., SPE, LLE, PPT) Evaporate Evaporate & Reconstitute LC LC Separation (Fast Gradient) Evaporate->LC Ion_Source Ion Source (ESI+) LC->Ion_Source Q1 Quadrupole 1 (Precursor Ion) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 MS_Detector Detector Q3->MS_Detector Data_MS Data Acquisition & Analysis (MRM Transitions) MS_Detector->Data_MS

Sources

Comparative

A Comparative Guide to the Shelf-Life of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate and Other Carbamate Analogs

Introduction: The Critical Role of Stability in Drug Development In the landscape of pharmaceutical development, the chemical stability of a drug candidate is a cornerstone of its potential success. It dictates not only...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the chemical stability of a drug candidate is a cornerstone of its potential success. It dictates not only the compound's shelf-life but also its safety and efficacy profile. Carbamates, a versatile class of organic compounds, are integral to medicinal chemistry, often employed as prodrugs to enhance the hydrolytic stability of parent molecules or as key pharmacophores in their own right.[1][2] This guide provides a comprehensive evaluation of the shelf-life of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a compound of interest, by comparing its projected stability with that of other relevant carbamates. Our analysis is grounded in established principles of chemical kinetics and authoritative regulatory guidelines, offering a predictive framework for researchers in the field.

The inherent stability of the carbamate linkage is influenced by a delicate interplay of electronic and steric factors.[1] The nature of the substituents on both the nitrogen and oxygen atoms of the carbamate moiety can significantly alter its susceptibility to degradation. This guide will delve into these structure-stability relationships, providing a robust, scientifically-grounded comparison.

Understanding Carbamate Degradation: Key Pathways

The shelf-life of a carbamate is primarily determined by its resistance to degradation under various environmental conditions. The principal degradation pathways for carbamates include:

  • Hydrolysis: This is often the most significant degradation route for carbamates, particularly under basic conditions.[1] The mechanism can differ based on the substitution pattern of the nitrogen atom.[1]

  • Photolysis: Exposure to light, particularly in the ultraviolet spectrum, can induce photochemical degradation of carbamates.[3][4][5]

  • Thermal Decomposition: While many carbamates are stable at room temperature, elevated temperatures can lead to their decomposition.[6] The thermal lability of a carbamate is highly dependent on its specific structure.[6]

The interplay of these factors dictates the overall stability profile of a carbamate and, consequently, its shelf-life.

Comparative Stability Analysis: A Predictive Framework

Structural Features of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate:

  • Aromatic N-substituent: The nitrogen atom is directly attached to an aromatic ring (the dihydro-1,4-benzodioxin system).

  • Aromatic O-substituent: The oxygen atom is part of a phenyl ester.

  • Secondary Carbamate: The nitrogen atom is bonded to one hydrogen atom.

This combination of features suggests a compound with a notable degree of inherent stability. Aromatic compounds, in general, exhibit enhanced stability due to the delocalization of π-electrons within their ring structures.[7][8]

Comparison with Other Carbamates:

To provide a comprehensive evaluation, we will compare the predicted stability of our target compound with three classes of carbamates:

  • Aliphatic N-Alkyl, O-Aryl Carbamates: These compounds lack an aromatic ring directly attached to the nitrogen atom.

  • Aromatic N-Aryl, O-Alkyl Carbamates: Here, the oxygen is part of an aliphatic ester.

  • Aliphatic N-Alkyl, O-Alkyl Carbamates: Both substituents are aliphatic.

The following table summarizes the anticipated stability ranking based on general chemical principles:

Carbamate ClassN-SubstituentO-SubstituentPredicted Relative StabilityRationale
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Aromatic Aromatic High Double aromatic substitution enhances resonance stabilization of the carbamate bond.
Aromatic N-Aryl, O-Alkyl CarbamatesAromaticAliphaticModerate to HighThe aromatic N-substituent provides significant stabilization.
Aliphatic N-Alkyl, O-Aryl CarbamatesAliphaticAromaticModerateThe aromatic O-substituent contributes to stability, but the aliphatic N-substituent is less stabilizing.
Aliphatic N-Alkyl, O-Alkyl CarbamatesAliphaticAliphaticLowerThe absence of aromatic stabilization makes the carbamate bond more susceptible to cleavage.

Experimental Design for Shelf-Life Evaluation: A Protocol Grounded in ICH Guidelines

To empirically determine the shelf-life of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate and validate our predictions, a comprehensive stability testing program is essential. The International Council for Harmonisation (ICH) provides a robust framework for such studies.[9][10][11]

dot

Caption: Experimental workflow for comparative stability testing.

Detailed Experimental Protocols

1. Long-Term and Accelerated Stability Studies:

  • Objective: To evaluate the thermal and hydrolytic stability of the carbamates under recommended storage conditions and elevated stress.

  • Methodology:

    • Prepare at least three batches of each carbamate to be tested.[10]

    • Package the samples in containers that simulate the proposed marketing packaging.

    • Place the samples in stability chambers under the following conditions as per ICH guidelines:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[10]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[10]

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[10]

    • Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

2. Photostability Testing:

  • Objective: To assess the impact of light on the stability of the carbamates.

  • Methodology:

    • Expose the drug substance to a light source that conforms to ICH Q1B guidelines.

    • Simultaneously, expose a control sample protected from light.

    • Analyze the exposed and control samples for any changes in physical properties, assay, and degradation products.

3. Forced Degradation Studies:

  • Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.

  • Methodology:

    • Subject the carbamates to stress conditions including:

      • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C.

      • Base Hydrolysis: e.g., 0.1 N NaOH at room temperature.

      • Oxidation: e.g., 3% H₂O₂ at room temperature.

      • Thermal Stress: e.g., 80°C.

      • Photolytic Stress: High-intensity light exposure.

    • Analyze the stressed samples to identify and characterize any degradation products using techniques like LC-MS/MS.

dot

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis Carbamate Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Phenol Phenol Carbamate->Phenol Base/Acid Amine 2,3-dihydro-1,4-benzodioxin-6-amine Carbamate->Amine Base/Acid Photo_Fries Photo-Fries Rearrangement Products Carbamate->Photo_Fries UV Light CO2 CO2

Caption: Potential degradation pathways for the target carbamate.

Conclusion: A Roadmap for Stability Assessment

While definitive shelf-life data for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate requires empirical investigation, this guide provides a robust, scientifically-grounded framework for its evaluation. Based on the principles of physical organic chemistry, the presence of two aromatic moieties flanking the carbamate linkage suggests a high degree of intrinsic stability.

The outlined experimental protocols, adhering to ICH guidelines, offer a clear and authoritative pathway for determining the shelf-life and appropriate storage conditions for this compound and its analogs. By systematically evaluating the impact of temperature, humidity, and light, and by characterizing potential degradation pathways, researchers can build a comprehensive stability profile. This, in turn, is a critical step in the journey of any new chemical entity from the laboratory to the clinic.

References

  • Houston, Z. H. (2011). Hydrolytic stability of carbamate and carbonate closomers for the design of a multifaceted drug delivery system. MOspace. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • International Council for Harmonisation. (2010). Q1A(R2) Guideline. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Božić, T., & Kovač, A. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 116-140. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Passananti, M., Iesce, M. R., & Cermola, F. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions. International Journal of Photoenergy, 2014, 1-8. [Link]

  • Arienzo, M. (2001). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Journal of Environmental Quality, 30(4), 1309-1316. [Link]

  • Patsnap. (2026). Aromatic Compounds vs Aliphatic: Structural Differences. [Link]

Sources

Validation

A Comparative Guide to the Analytical Validation of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate: GC-MS vs. Alternative Methods

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and its principal alternatives for the analytical validation of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. Designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and its principal alternatives for the analytical validation of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances and rationale behind method selection, ensuring scientific integrity and robust, reproducible results.

Introduction: The Analytical Imperative for a Novel Carbamate

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a compound of interest in pharmaceutical and agrochemical research, requires a validated analytical method to ensure its identity, purity, and quantity in various matrices. The carbamate functional group, while essential for its bioactivity, presents a significant analytical challenge due to its thermal lability. This guide will explore the validation of a GC-MS method for this compound, critically comparing it with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a technique that has gained prominence for carbamate analysis. Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3][4][5][6].

The Challenge of Carbamate Analysis: Thermal Instability

The primary obstacle in the GC analysis of many carbamates, including N-phenyl carbamates, is their propensity to degrade at the high temperatures typically used in GC injectors and columns[4][7][8][9]. The thermal decomposition of phenylcarbamates often proceeds via the formation of the corresponding phenol and isocyanate[4]. This degradation leads to poor peak shape, non-reproducible results, and an inability to accurately quantify the target analyte.

To overcome this, two main strategies are employed in GC-MS analysis: derivatization to form a more thermally stable compound, or the use of specialized injection techniques like cold on-column injection that minimize thermal stress on the analyte[4][10].

GC-MS Method Validation: A Step-by-Step Protocol with Derivatization

A robust GC-MS method for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate necessitates a derivatization step to ensure thermal stability. Silylation is a common and effective approach for carbamates, converting the labile N-H proton into a more stable N-Si bond[3].

Experimental Protocol: GC-MS with Silylation Derivatization
  • Sample Preparation and Derivatization:

    • Accurately weigh a reference standard of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate and dissolve in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • To 100 µL of each standard (and sample extract), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection into the GC-MS.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless injector at 250°C with a 10:1 split ratio.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for the derivatized analyte should be determined from a full scan acquisition of a concentrated standard.

Validation Parameters and Expected Performance

The validation of this GC-MS method must adhere to ICH guidelines and will involve the assessment of the following parameters:

Validation ParameterAcceptance Criteria (Typical)Rationale
Specificity/Selectivity No interfering peaks at the retention time of the analyte in blank matrix.Ensures the method can unequivocally assess the analyte in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.995 over a defined range.Demonstrates a proportional relationship between the analyte concentration and the instrument response.
Accuracy 80-120% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15%.Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1; RSD ≤ 20%.The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., oven temperature, flow rate).Indicates the method's reliability during normal usage.

Comparative Analysis: GC-MS vs. HPLC-MS/MS

While a validated GC-MS method with derivatization is a viable option, HPLC-MS/MS has emerged as a powerful alternative for carbamate analysis, largely because it circumvents the issue of thermal degradation[5][11][12][13][14][15].

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, a reversed-phase HPLC method coupled with an electrospray ionization (ESI) source would be the most appropriate approach.

Quantitative Performance Comparison

The following table provides a comparative summary of the expected performance of a validated GC-MS (with derivatization) method and an HPLC-MS/MS method for the analysis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Performance MetricGC-MS with DerivatizationHPLC-MS/MSAdvantage
Sample Preparation Requires a derivatization step, adding time and potential for error.Typically involves a simple "dilute and shoot" approach.HPLC-MS/MS
Analysis Time Can be longer due to the derivatization step and potentially longer GC run times.Generally faster analysis times.HPLC-MS/MS
Sensitivity (LOD/LOQ) Good sensitivity, often in the low µg/L (ppb) range[1][3].Excellent sensitivity, often reaching low ng/L (ppt) levels[5][11][15].HPLC-MS/MS
Selectivity High selectivity, especially in SIM mode.Very high selectivity due to the use of Multiple Reaction Monitoring (MRM).HPLC-MS/MS
Robustness Derivatization efficiency can be a source of variability.Generally very robust, with less susceptibility to matrix effects than GC-MS.HPLC-MS/MS
Cost of Instrumentation Generally lower initial capital cost.Higher initial capital cost.GC-MS
Expertise Required Requires expertise in both GC and derivatization chemistry.Requires expertise in LC-MS/MS, which can be more complex.Neutral

Visualizing the Workflow: A Comparative Diagram

The following diagram, generated using Graphviz, illustrates the key differences in the analytical workflows for GC-MS with derivatization and HPLC-MS/MS.

G Comparative Analytical Workflow cluster_0 GC-MS with Derivatization cluster_1 HPLC-MS/MS a Sample Preparation b Derivatization (e.g., Silylation) a->b c GC Separation b->c d MS Detection (SIM) c->d e Data Analysis d->e f Sample Preparation (Dilute & Shoot) g HPLC Separation f->g h MS/MS Detection (MRM) g->h i Data Analysis h->i

Caption: Comparative workflow for GC-MS with derivatization and HPLC-MS/MS.

Conclusion and Recommendations

Both GC-MS with derivatization and HPLC-MS/MS can be validated to provide accurate and reliable quantitative data for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. However, a critical evaluation of their respective strengths and weaknesses points to HPLC-MS/MS as the superior technique for this application.

The primary advantages of HPLC-MS/MS lie in its ability to analyze the thermally labile carbamate directly, eliminating the need for a time-consuming and potentially variable derivatization step. This leads to a simpler, faster, and more robust analytical method. Furthermore, the sensitivity and selectivity of modern HPLC-MS/MS instrumentation are generally superior to that of GC-MS, allowing for lower detection and quantification limits.

While the initial capital investment for an HPLC-MS/MS system is higher, the long-term benefits of increased sample throughput, reduced sample preparation complexity, and superior data quality make it the recommended platform for the routine analysis and validation of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate in a drug development or quality control environment.

The GC-MS method, when properly validated, remains a viable alternative, particularly in laboratories where HPLC-MS/MS is not available. The key to a successful GC-MS validation for this compound is a well-optimized and reproducible derivatization procedure.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]

  • Cai, Z., et al. (2002). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • De Nardi, C., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 353-356.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138–2143.
  • Doan, T. T. H., et al. (2022). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 21(4), 435-442.
  • Daly, N. J. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Geis-Asteggiante, L., et al. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 75(14), 4488–4496.
  • Cai, Z., et al. (2002). Fast gas chromatography analysis of N-carbamates with cold on-column injection.
  • David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS.
  • Shimadzu. (n.d.). Simultaneous Analysis of Carbamate Pesticides with LC-MS. Retrieved from [Link]

  • Mukerjee, H., & Wright, G. C. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543.
  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • Taleuzzaman, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ).
  • Liu, R. H., & Gadzala-Kopciuch, R. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-18.
  • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2507.

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Safety and Handling Guide for Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the paramount importance of a deeply ingrained safety culture cannot be overstated. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the paramount importance of a deeply ingrained safety culture cannot be overstated. This guide provides a detailed framework for the safe handling and disposal of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of the carbamate class of chemicals and established principles of laboratory safety.

The core of this guidance is built upon a proactive approach to risk mitigation. Carbamates, as a chemical class, are recognized for their potential to inhibit acetylcholinesterase, an enzyme critical for nervous system function.[1][2][3] While the effects of carbamates are typically reversible and of shorter duration than those of organophosphates, their potential for toxicity necessitates stringent adherence to safety protocols.[2][4] Symptoms of exposure can range from skin and eye irritation to more severe cholinergic effects.[5][6][7][8][9][10] Therefore, every procedural step outlined below is designed to minimize all potential routes of exposure.

Hazard Assessment and Personal Protective Equipment (PPE)

A comprehensive hazard assessment is the foundation of safe laboratory practice. Given the toxicological profile of carbamates, a multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 1: Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Unlined, chemical-resistant nitrile or neoprene gloves. Ensure gloves are of sufficient thickness and are changed immediately upon contamination.The primary route of exposure for many chemicals is through skin contact. Unlined gloves prevent the absorption of the chemical into the glove material.[5][11][12]
Eye and Face Protection Chemical safety goggles with side shields meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage.[5][6][11][12]
Skin and Body Protection A chemical-resistant laboratory coat or coveralls. Standard cotton lab coats are not sufficient.Minimizes skin exposure from spills or splashes. Chemical-resistant materials provide a necessary barrier that cotton cannot.[5][6][12]
Respiratory Protection A NIOSH/MSHA-approved respirator with a P3 filter is required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosolization.Prevents the inhalation of fine dust particles, which can cause respiratory irritation and systemic toxicity.[6][11][13]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for the safe handling of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

Preparation
  • Designated Work Area: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][9]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before beginning work to minimize movement in and out of the designated area.

  • Don PPE: Put on all required PPE as specified in Table 1, ensuring a proper fit.

Handling the Compound
  • Weighing and Transferring: When weighing the solid compound, use techniques that minimize the generation of dust. If creating a solution, slowly add the solid to the solvent to prevent splashing.[5]

  • Container Management: Keep the container of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate tightly sealed when not in use.

  • Avoid Contamination: Use dedicated equipment for this compound where possible. If not feasible, thoroughly decontaminate all equipment after use.

Post-Handling Procedures
  • Decontamination: Clean all work surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Doffing PPE: Carefully remove PPE in a manner that avoids cross-contamination. Dispose of all single-use PPE as hazardous waste.

  • Personal Hygiene: Immediately wash hands and any potentially exposed skin thoroughly with soap and water.[5]

  • Documentation: Record all procedures, quantities used, and any notable observations in your laboratory notebook.

Integrated Disposal Plan

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate must be treated as hazardous waste.

  • Solid Waste:

    • Collect any unused or expired solid compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, paper towels), in a clearly labeled, sealed container designated for hazardous chemical waste.[5]

  • Liquid Waste:

    • Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.[5]

  • Contaminated PPE:

    • All disposable PPE, including gloves, lab coats, and respirator cartridges, that have come into contact with the compound must be disposed of as hazardous waste.[5]

Key Disposal Considerations:

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and appropriate hazard warnings.[5][14]

  • Segregation: Ensure that waste is segregated according to institutional and regulatory guidelines to prevent dangerous reactions.[5][15]

Workflow Visualization

To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram has been developed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood) prep_equip Verify Emergency Equipment prep_area->prep_equip prep_ppe Don Appropriate PPE prep_equip->prep_ppe handle_weigh Weigh & Transfer (Minimize Dust) prep_ppe->handle_weigh handle_contain Keep Containers Sealed handle_weigh->handle_contain post_decon Decontaminate Surfaces handle_contain->post_decon post_ppe Doff & Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Solid Waste (Labeled Container) post_wash->disp_solid disp_liquid Liquid Waste (Labeled Container) disp_solid->disp_liquid disp_ppe Contaminated PPE (Hazardous Waste) disp_liquid->disp_ppe

Caption: Safe Handling Workflow for Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate - Benchchem. (n.d.).
  • Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
  • Personal Protection for the Applicator and Worker Module. (n.d.).
  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - The Prashant Kamat lab at the University of Notre Dame. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 7).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, October 23).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2017, October 19).
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. (n.d.). PubChem.
  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. (2024, December 15). Journal of Pioneering Medical Sciences.
  • Safety Data Sheet - SKF. (2023, November 13).
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater - EPA. (n.d.).
  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents - PMC. (2024, November 7).
  • Pesticide Toxicity Profile: Carbamate Pesticides1 - Florida Online Journals. (2005, July 15).
  • Carbamate poisoning - Wikipedia. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.